molecular formula C12H16O2 B1580920 4-(Pentyloxy)benzaldehyde CAS No. 5736-91-4

4-(Pentyloxy)benzaldehyde

Cat. No.: B1580920
CAS No.: 5736-91-4
M. Wt: 192.25 g/mol
InChI Key: YAPVGSXODFOBBR-UHFFFAOYSA-N
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Description

4-(Pentyloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentoxybenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPVGSXODFOBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063994
Record name Benzaldehyde, 4-(pentyloxy)-
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Molecular Weight

192.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5736-91-4
Record name 4-(Pentyloxy)benzaldehyde
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Record name p-Pentoxybenzaldehyde
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Record name 4-(Pentyloxy)benzaldehyde
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Record name Benzaldehyde, 4-(pentyloxy)-
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Record name P-PENTOXYBENZALDEHYDE
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Foundational & Exploratory

4-(Pentyloxy)benzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5736-91-4 Primary Application: Liquid Crystal Mesogens & Organic Synthesis Intermediates

Executive Summary

4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) is a critical aromatic aldehyde used extensively in the synthesis of calamitic (rod-like) liquid crystals and functional organic materials.[1][2] Characterized by a rigid phenyl core, a reactive formyl group, and a flexible pentyl tail, it serves as a "mesogenic building block." This structural duality allows researchers to fine-tune phase transition temperatures and solubility profiles in final materials. This guide provides a validated protocol for its synthesis, characterization, and downstream application in Schiff base formation.[3]

Physicochemical Characterization

The compound typically exists as a colorless to pale yellow liquid at room temperature, distinct from its lower homologs (e.g., methoxy) which are often solids. The hydrophobic pentyl chain significantly reduces water solubility while enhancing compatibility with organic matrices.

Table 1: Key Properties
PropertyValue/Description
CAS Number 5736-91-4
IUPAC Name This compound
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~140–145 °C at 10 mmHg (Estimated)
Solubility Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water
Refractive Index

(Predicted)

Validated Synthesis Protocol

Methodology: Williamson Ether Synthesis Reaction Type: Nucleophilic Substitution (


)[4][5][6]

This protocol utilizes a base-promoted alkylation of 4-hydroxybenzaldehyde with 1-bromopentane. The choice of Potassium Carbonate (


) in Dimethylformamide (DMF) or Acetone is preferred over strong alkoxides (e.g., NaH) to minimize side reactions like Cannizzaro disproportionation of the aldehyde.
Reaction Scheme & Mechanism

The phenolic hydroxyl group is deprotonated to form a phenoxide ion, which acts as a nucleophile attacking the primary carbon of 1-bromopentane.

SynthesisWorkflow Reactants Reactants 4-Hydroxybenzaldehyde 1-Bromopentane Base Base Activation K2CO3 / DMF (Formation of Phenoxide) Reactants->Base Deprotonation Transition Transition State SN2 Attack Base->Transition Heat (80°C) Product Product This compound Transition->Product -KBr

Figure 1: Step-wise mechanism for the Williamson ether synthesis of this compound.

Experimental Procedure

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1-Bromopentane (1.2 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Potassium Iodide (catalytic, 0.1 eq - accelerates reaction via Finkelstein-like halide exchange)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL).

  • Activation: Add anhydrous

    
     (27.6 g, 200 mmol) and stir at room temperature for 15 minutes to ensure phenoxide formation. Note: The solution typically turns yellow.
    
  • Addition: Add 1-bromopentane (18.1 g, 120 mmol) and catalytic KI (1.6 g, 10 mmol).

  • Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetone) for 4–6 hours.

    • Validation: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The starting phenol (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (400 mL) to precipitate the product and dissolve inorganic salts.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. If necessary, purify via vacuum distillation or silica gel column chromatography.
    

Spectroscopic Identification

To ensure trustworthiness of the synthesized material, the following spectral signatures must be verified.

H-NMR (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.88 Singlet (s)1H-CH OCharacteristic aldehyde proton (deshielded).
7.83 Doublet (d)2HAr-H (ortho to C=O)Part of AA'BB' system; electron-withdrawing effect of carbonyl.
6.99 Doublet (d)2HAr-H (ortho to OR)Shielded by electron-donating alkoxy group.
4.04 Triplet (t)2H-OCH ₂-Methylene protons adjacent to oxygen.
1.81 Quintet (m)2H-OCH₂CH ₂-Beta-methylene protons.
1.45–1.35 Multiplet (m)4H-(CH ₂)₂-Central alkyl chain protons.
0.93 Triplet (t)3H-CHTerminal methyl group.
Infrared (IR) Spectroscopy[10]
  • C=O Stretch: Strong band at ~1680–1690 cm⁻¹ (Conjugated aldehyde).

  • C-H Stretch (Aldehyde): Fermi doublet at ~2750 and 2850 cm⁻¹.

  • C-O-C Stretch: Strong bands at ~1250 cm⁻¹ (Aryl alkyl ether).

Applications in Drug Discovery & Material Science

Liquid Crystal Synthesis (Schiff Bases)

This compound is a precursor for calamitic liquid crystals . The reaction with para-substituted anilines yields Schiff bases (imines), which often exhibit nematic or smectic mesophases due to the high aspect ratio of the resulting molecule.

Protocol Insight: The condensation is reversible. To drive the reaction to completion, water must be removed, typically using a Dean-Stark trap or anhydrous


 in ethanol.

LC_Application Precursor This compound Intermediate Hemiaminal (Unstable) Precursor->Intermediate + Amine Amine 4-Alkylaniline (e.g., 4-Butylaniline) Amine->Intermediate Mesogen Liquid Crystal Mesogen (Schiff Base / Imine) Intermediate->Mesogen - H2O (Dehydration)

Figure 2: Synthesis pathway for Schiff base liquid crystals using this compound.

Pharmaceutical Intermediates

The aldehyde moiety allows for rapid diversification via:

  • Reductive Amination: Synthesis of secondary amines.

  • Knoevenagel Condensation: Formation of cinnamic acid derivatives (potential antioxidants).

Safety & Handling (GHS Classification)

Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[8]

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Aldehydes are prone to autoxidation to the corresponding carboxylic acid (4-pentyloxybenzoic acid) upon prolonged exposure to air.

References

  • CymitQuimica. this compound CAS 5736-91-4 Properties.[1][2][9] Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from

  • BenchChem. Applications of Alkoxybenzaldehydes in Liquid Crystal Research. Retrieved from

  • ChemicalBook. this compound NMR and Spectral Data. Retrieved from

  • Fisher Scientific. Safety Data Sheet: this compound. Retrieved from

Sources

An In-depth Technical Guide to 4-(Pentyloxy)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-(pentyloxy)benzaldehyde, a valuable aromatic aldehyde in organic synthesis and medicinal chemistry. This document delves into its synthesis, spectral characterization, and potential applications, offering insights for professionals in research and drug development.

Introduction: The Versatility of Alkoxybenzaldehydes

This compound belongs to the class of alkoxy-substituted aromatic aldehydes, which are pivotal building blocks in the synthesis of a wide array of complex organic molecules. The presence of both a reactive aldehyde group and a lipophilic pentyloxy chain imparts a unique combination of properties, making it a versatile intermediate in the development of novel compounds with potential therapeutic applications. The aldehyde functionality serves as a reactive handle for various chemical transformations, including nucleophilic additions, oxidations, and reductions, which are fundamental in constructing the intricate molecular architectures essential for drug efficacy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physical and chemical properties of this compound. Please note that while some experimental data is available, other values are based on calculations and estimations from reliable chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [2]
CAS Number 5736-91-4[1]
Appearance Colorless to pale yellow liquid with a distinctive aromatic odor.
Boiling Point 418.50 ± 1.50 K (145.35 °C) at 0.10 kPa (reduced pressure)[2]
Calculated Normal Boiling Point: 576.70 K (303.55 °C)[2]
Melting Point Calculated: 328.17 K (55.02 °C)[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.
LogP (Octanol/Water) Calculated: 3.068[2]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde attacks an n-pentyl halide.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde product This compound 4-hydroxybenzaldehyde->product Williamson Ether Synthesis n-pentyl_halide n-Pentyl Halide (e.g., Bromide) n-pentyl_halide->product Base Base (e.g., K₂CO₃) Base->product salt Salt (e.g., KBr)

Sources

Structural Elucidation and Synthetic Utility of 4-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists

Introduction: Molecular Architecture

4-(Pentyloxy)benzaldehyde (CAS 5736-91-4) is a pivotal intermediate in organic synthesis, distinguished by its bifunctional nature.[1] It possesses a reactive aldehyde moiety capable of condensation reactions and a lipophilic pentyloxy tail that imparts solubility and flexibility.[1] This specific architecture makes it a cornerstone in the design of calamitic (rod-like) liquid crystals , where the balance between a rigid aromatic core and a flexible alkyl tail is critical for mesophase formation.[2][3]

Core Physicochemical Profile[3]
PropertySpecification
IUPAC Name This compound
CAS Number 5736-91-4
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Physical State Colorless to pale yellow liquid (at STP)
Boiling Point ~144–147 °C (at 1 mmHg)
Solubility Soluble in EtOH, CHCl₃, DMF; Insoluble in H₂O
Key Functional Groups Aldehyde (-CHO), Ether (-O-C₅H₁₁)

The Isomerism Landscape

Understanding the isomeric landscape is essential for applications requiring high purity or specific steric properties. For this compound, isomerism is divided into Regioisomerism (position of substituents) and Chain Isomerism (branching of the pentyl group).

Regioisomerism and Mesogenic Potential

The position of the pentyloxy group relative to the aldehyde defines the molecule's linearity.

  • Para- (4-): The linear structure maximizes molecular anisotropy, essential for liquid crystal phases (nematic/smectic).

  • Meta- (3-) & Ortho- (2-): These isomers introduce "kinks" in the molecular shape, significantly reducing the melting point and often destroying liquid crystalline behavior by preventing efficient packing.

Chain Isomerism

The "pentyl" chain can exist as straight-chain (n-pentyl) or branched variants (isopentyl, neopentyl). In materials science, the n-pentyl chain is preferred for promoting lower viscosity in liquid crystals, whereas branched chains increase steric bulk and melting points.

Visualization: Isomeric Hierarchy

The following diagram illustrates the structural divergence of the C₁₂H₁₆O₂ scaffold relevant to this derivative.

IsomerHierarchy Root C12H16O2 (Pentyloxybenzaldehyde Scaffold) Regio Regioisomers (Ring Substitution) Root->Regio Chain Chain Isomers (Alkyl Branching) Root->Chain Para 4-(Pentyloxy) (Linear, Mesogenic) Regio->Para Meta 3-(Pentyloxy) (Bent, Non-mesogenic) Regio->Meta Ortho 2-(Pentyloxy) (Sterically Hindered) Regio->Ortho nPentyl n-Pentyl (Standard Linear) Chain->nPentyl IsoPentyl Isopentyl (3-methylbutyl) Chain->IsoPentyl SecPentyl sec-Pentyl (1-methylbutyl) Chain->SecPentyl

Figure 1: Structural classification of pentyloxybenzaldehyde isomers. Green nodes indicate the preferred configuration for liquid crystal applications.

Synthetic Methodology: Optimized Williamson Ether Synthesis

The industrial and laboratory standard for synthesizing this compound is the Williamson Ether Synthesis . This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.

Experimental Protocol

Objective: Synthesis of this compound via Sₙ2 substitution.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1-Bromopentane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) - Base

  • Potassium Iodide (KI) (0.1 eq) - Finkelstein Catalyst

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL). Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Mechanism Note: The carbonate deprotonates the phenol (pKa ~7.6), creating a strong nucleophile.

  • Alkylation: Add 1-bromopentane (15 mL, 120 mmol) and a catalytic amount of KI.

    • Catalytic Role: I⁻ displaces Br⁻ to form the more reactive 1-Iodopentane in situ (Finkelstein exchange), accelerating the rate-determining step.

  • Reflux: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) to dissolve inorganic salts and precipitate the organic product (or separate the oil).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and then brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or column chromatography (Silica gel).

Functional Applications: Liquid Crystal Synthesis

The primary utility of this compound lies in its conversion to Schiff Bases (Azomethines) . The reaction with aromatic amines creates a rigid "rod" core, while the pentyloxy tail acts as a flexible spacer, lowering the melting point to accessible ranges for display technologies.

Reaction Pathway: Imine Condensation

The aldehyde reacts with 4-substituted anilines (e.g., 4-hexylaniline) to form mesogenic imines. This reaction is reversible and typically requires acid catalysis and water removal (Dean-Stark trap).

SynthesisPathway Start 4-Hydroxybenzaldehyde Product This compound (Intermediate) Start->Product Williamson Ether Synthesis (Sn2) Reagent 1-Bromopentane + K2CO3 / DMF Reagent->Product Final Schiff Base Liquid Crystal (Mesogen) Product->Final Condensation (-H2O) Amine 4-Alkylaniline (e.g., 4-Hexylaniline) Amine->Final

Figure 2: Synthetic pathway from precursor to functional liquid crystal mesogen.

Analytical Characterization

To validate the synthesis of this compound, the following spectroscopic signals must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aldehyde Proton: δ 9.88 ppm (s, 1H, -CH O). Distinctive singlet.

  • Aromatic Protons:

    • δ 7.83 ppm (d, 2H, ortho to carbonyl).

    • δ 6.99 ppm (d, 2H, meta to carbonyl).

    • Note: The characteristic AA'BB' pattern confirms 1,4-disubstitution (para).

  • Alkoxy Chain:

    • δ 4.04 ppm (t, 2H, -OCH ₂-). Triplet indicates attachment to CH₂.

    • δ 1.81–1.35 ppm (m, 6H, alkyl chain methylene).

    • δ 0.93 ppm (t, 3H, terminal -CH ₃).

Infrared Spectroscopy (FT-IR)[3][5]
  • C=O Stretch: ~1680–1690 cm⁻¹ (Strong, aldehyde).

  • C-H Stretch (Aldehyde): ~2730 cm⁻¹ and 2830 cm⁻¹ (Fermi doublet).

  • C-O-C Stretch: ~1250 cm⁻¹ (Ether linkage).

References

  • MDPI. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. (Discusses similar alkoxy-benzaldehyde homologs in LC synthesis). Retrieved from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 4-(pentyloxy)-. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-(pentyloxy)benzaldehyde: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(pentyloxy)benzaldehyde, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in the fundamental principles of each analytical technique and supported by field-proven insights.

The structural elucidation of an organic molecule is a puzzle, with each spectroscopic method providing unique and complementary pieces of information. Here, we will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound to build a complete and validated molecular portrait.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

Causality in the ¹H NMR Spectrum

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups, such as the carbonyl group of the aldehyde, deshield nearby protons, causing them to resonate at a higher frequency (downfield). Conversely, electron-donating groups, like the pentyloxy group, shield adjacent protons, shifting their signals to a lower frequency (upfield). The splitting pattern, or multiplicity, of a signal arises from spin-spin coupling between non-equivalent neighboring protons and follows the n+1 rule, where 'n' is the number of adjacent protons.

¹H NMR Data for this compound
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aldehyde (-CHO)~9.88Singlet (s)1H-
Aromatic (ortho to -CHO)~7.84Doublet (d)2H~8.8
Aromatic (ortho to -O-)~7.01Doublet (d)2H~8.8
Methylene (-OCH₂-)~4.03Triplet (t)2H~6.6
Methylene (-OCH₂CH₂-)~1.82Quintet2H~7.0
Methylene (-(CH₂)₂-)~1.44Multiplet (m)2H-
Methylene (-(CH₂)₃-)~1.38Multiplet (m)2H-
Terminal Methyl (-CH₃)~0.93Triplet (t)3H~7.2

Data is based on typical values for 4-alkoxybenzaldehydes and predicted spectra.[1][2]

Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton (singlet, ~9.88 ppm): The single proton of the aldehyde group appears as a sharp singlet far downfield.[1] This significant downfield shift is a direct consequence of the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl double bond. Its integration value of 1H confirms the presence of a single aldehyde proton.

  • Aromatic Protons (doublets, ~7.84 and ~7.01 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[1] The two protons ortho to the electron-withdrawing aldehyde group are deshielded and appear at a lower field (~7.84 ppm). The two protons ortho to the electron-donating pentyloxy group are shielded and resonate at a higher field (~7.01 ppm).[1] The integration of 2H for each doublet confirms this assignment. The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.

  • Pentyloxy Chain Protons:

    • The -OCH₂- protons (triplet, ~4.03 ppm) are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The triplet multiplicity is due to coupling with the two protons on the neighboring methylene group (n+1 = 2+1 = 3).

    • The terminal methyl protons (-CH₃, triplet, ~0.93 ppm) are the most shielded protons in the molecule, appearing furthest upfield. They are split into a triplet by the two adjacent methylene protons.

    • The remaining methylene protons appear as overlapping multiplets in the typical aliphatic region (~1.3-1.8 ppm).

Fragmentation_Pathway M [C₁₂H₁₆O₂]⁺˙ m/z = 192 (Molecular Ion) F1 [C₇H₇O]⁺ m/z = 121 M->F1 - •C₅H₁₁ F2 [C₅H₁₁]⁺ m/z = 71 F3 [C₃H₇]⁺ m/z = 43 F2->F3 - C₂H₄

Caption: Proposed mass fragmentation pathway for this compound.

Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • MS establishes the molecular formula as C₁₂H₁₆O₂.

  • IR confirms the presence of an aldehyde, an aromatic ring, and an ether functional group.

  • ¹³C NMR shows the presence of 12 unique carbons, including a carbonyl, six aromatic, and five aliphatic carbons.

  • ¹H NMR provides the final and most detailed piece of the puzzle, showing the para-substitution pattern on the benzene ring, the connectivity of the pentyloxy chain, and the presence of the aldehyde proton.

Together, these spectroscopic data provide an unambiguous confirmation of the structure of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the electron energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide demonstrates the synergistic power of NMR, IR, and Mass Spectrometry in the structural elucidation of this compound. Each technique provides a unique and essential layer of information, and their combined interpretation leads to a confident and complete structural assignment. For researchers in drug discovery and materials science, a thorough understanding of these analytical techniques is indispensable for ensuring the identity, purity, and quality of their synthesized compounds.

References

  • Royal Society of Chemistry. (2021). Supporting Information for [Example Article Title]. [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 38-45. [Link]

  • Nakum, K. J., et al. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. Molecular Crystals and Liquid Crystals, 688(1), 1-12. [Link]

  • NIST. (2021). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. [Link]

  • NPL. (n.d.). 13C NMR spectroscopy. [Link]

  • ResearchGate. (2026). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]

  • Asaruddin, M. R., et al. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (2021). Benzaldehyde, 4-(pentyloxy)- IR Spectrum. In NIST Chemistry WebBook. [Link]

  • PubChem. (2025). This compound. [Link]

  • NIST. (2021). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (2016). Benzaldehyde. [Link]

  • Pramana - Journal of Physics. (1993). Overtone spectroscopy of benzaldehyde. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde. [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/13C-NMR_spectra_ aldehydes_ketones.htm]([Link]_ aldehydes_ketones.htm)

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/IR_spectra_ aldehydes_ketones.htm]([Link]_ aldehydes_ketones.htm)

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • Elixir International Journal. (2015). Vibrational Spectroscopic (FT-IR, FT-Raman) and Quantum Chemical Calculation Studies on o-nitrobenzaldehyde. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296197). [Link]

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An In-depth Technical Guide to the Solubility of 4-(Pentyloxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Dichotomy

In the landscape of chemical synthesis and materials science, 4-(pentyloxy)benzaldehyde stands as a molecule of interest, serving as a key intermediate in the development of fragrances, liquid crystals, and potential pharmaceutical agents.[1][2] Its structure presents a fascinating dichotomy: a polar, reactive aldehyde functional group bonded to a phenyl ring, which is in turn made significantly more lipophilic by a five-carbon ether linkage. This amphiphilic nature is the primary determinant of its behavior in solution, making a thorough understanding of its solubility not merely an academic exercise, but a practical necessity for process optimization, formulation development, and reaction engineering.

This guide eschews a simple recitation of data. Instead, it serves as a comprehensive methodological and theoretical framework for the research scientist. We will dissect the physicochemical properties of this compound, explore the intermolecular forces that govern its dissolution, and provide robust, field-proven protocols for the precise experimental determination of its solubility across a spectrum of organic solvents.

Physicochemical & Structural Profile

A molecule's solubility is fundamentally dictated by its intrinsic properties. Before any experimental work, a thorough analysis of the solute is paramount. This compound (CAS 5736-91-4) is typically a colorless to pale yellow liquid.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂[1][3]
Molecular Weight192.25 g/mol [3]
Normal Boiling Point (Predicted)303.55 °C (576.70 K)[3]
Normal Melting Point (Predicted)55.02 °C (328.17 K)[3]
logP (Octanol/Water Partition Coeff.)3.068 (Predicted)[3]
Water Solubility (Predicted)10⁻³⁵¹ mol/L (Predicted)[3]

The high predicted logP value and extremely low predicted water solubility highlight the molecule's predominantly nonpolar, hydrophobic character.[3] This is a direct consequence of the pentyloxy group and the benzene ring, which overshadow the polarity of the carbonyl and ether functionalities.

To visualize this, we can map the molecule's distinct regions of polarity.

cluster_nonpolar Nonpolar Region cluster_polar Polar Region C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 O_ether O C5->O_ether Ether Linkage Ring Benzene Ring CHO_C C Ring->CHO_C O_ether->Ring CHO_O O CHO_C->CHO_O C=O (H-bond acceptor) CHO_H H CHO_C->CHO_H

Figure 1: Polarity map of this compound.

This structure leads to a clear hypothesis: solubility will be highest in solvents that can effectively solvate both the extensive nonpolar regions (via London dispersion forces) and, to a lesser extent, the polar ether and carbonyl groups (via dipole-dipole interactions). Solvents with moderate polarity, such as ethers and esters, are expected to be particularly effective.

Guiding Principles: The "Why" of Solubility

The adage "like dissolves like" is a useful simplification, but a deeper understanding requires considering the specific intermolecular forces at play.

  • Van der Waals Forces : The large, nonpolar pentyloxy tail and the phenyl ring will interact favorably with nonpolar solvents (e.g., hexane, toluene) and the nonpolar regions of other organic solvents through London dispersion forces.

  • Dipole-Dipole Interactions : The carbonyl group (C=O) possesses a significant dipole moment. This allows for favorable interactions with other polar molecules, such as acetone or ethyl acetate.

  • Hydrogen Bonding : this compound lacks a hydrogen bond donor (like an -OH or -NH group). However, the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors.[4] This means it can interact favorably with protic solvents like ethanol and methanol, though the large nonpolar domain will limit overall solubility compared to smaller aldehydes.[4][5]

The interplay of these forces means that no single solvent parameter can perfectly predict solubility. However, considering a solvent's polarity, hydrogen bonding capability, and dispersion forces provides a strong framework for solvent selection and for rationalizing experimental results.

A Validated Protocol for Experimental Solubility Determination

Accurate solubility data is the bedrock of process development. The following section details a robust, self-validating workflow for determining the equilibrium solubility of this compound. The isothermal shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic equilibrium.[6]

Pre-analytical Phase: Ensuring System Integrity

The validity of any result is contingent on the quality of the starting materials.

  • Solute Purity Verification :

    • Rationale : Impurities can significantly alter measured solubility.

    • Protocol : Obtain high-purity this compound (≥98%). If purity is uncertain or lower, purification via vacuum distillation is recommended. Confirm purity using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H-NMR to ensure the absence of precursor materials (e.g., 4-hydroxybenzaldehyde) or side-products.[7]

  • Solvent Selection and Preparation :

    • Rationale : A range of solvents should be chosen to probe different types of intermolecular interactions. Water content can drastically affect solubility.

    • Protocol : Select a panel of at least five HPLC-grade or equivalent high-purity solvents. A suggested panel includes:

      • Nonpolar : n-Hexane

      • Moderately Polar Aprotic : Toluene, Ethyl Acetate, Acetone

      • Polar Protic : Ethanol, Methanol

    • Use solvents from freshly opened bottles or ensure they are anhydrous, as water can create competing interactions.

Experimental Phase: The Isothermal Shake-Flask Method

This workflow is designed to establish a true equilibrium between the undissolved solute and the saturated solution.

G A 1. Sample Preparation Add excess this compound to a known volume of solvent in a sealed vial. B 2. Equilibration Place vials in an isothermal shaker bath (e.g., 25°C ± 0.1°C) for 24-48 hours. A->B Constant T° C 3. Phase Separation Allow vials to stand in the bath for >2 hours for undissolved solid/liquid to settle. B->C Gravity D 4. Sample Extraction Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe. C->D Avoid solids E 5. Filtration Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE or other -compatible material) into a clean vial. D->E Remove fines F 6. Dilution Accurately dilute the filtered saturate with the same solvent to bring concentration within the analytical range. E->F Gravimetric or Volumetric G 7. Quantification Analyze the diluted sample using a pre-calibrated HPLC-UV system. F->G Analysis

Figure 2: Isothermal shake-flask solubility determination workflow.
  • Causality Note : Using excess solute (Step 1) is critical to ensure the final solution is genuinely saturated. Equilibration for at least 24 hours (Step 2) is necessary to achieve thermodynamic equilibrium; shorter times may yield lower, kinetically-limited values. Filtering (Step 5) is a mandatory step to remove microscopic particles that would otherwise inflate the measured concentration.

Analytical Phase: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the method of choice for quantifying aromatic aldehydes due to its high sensitivity, specificity, and robustness.[8][9]

  • Calibration Curve Construction :

    • Protocol : Prepare a series of at least six standard solutions of this compound in the chosen solvent, with concentrations spanning the expected range of the diluted samples.

    • Inject each standard into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ_max), typically around 280-285 nm for this chromophore.

    • Plot peak area versus concentration. The resulting line should have a coefficient of determination (R²) ≥ 0.999 for a valid calibration.

  • Sample Analysis :

    • Protocol : Inject the accurately diluted, filtered saturate into the HPLC system under the same conditions as the standards.

    • Record the peak area.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of the original saturated solution.

  • System Suitability :

    • Trustworthiness : To ensure the system is performing correctly, inject a mid-range standard multiple times (n=5) throughout the analytical run. The relative standard deviation (RSD) of the peak areas should be less than 2%.

Data Presentation and Interpretation

Results should be compiled in a clear, comparative format. The experiment should be run in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.

Table 2: Template for Solubility Data of this compound at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
n-Hexane1.88Data ± SDData ± SD
Toluene2.38Data ± SDData ± SD
Ethyl Acetate6.02Data ± SDData ± SD
Acetone20.7Data ± SDData ± SD
Ethanol24.5Data ± SDData ± SD
Methanol32.7Data ± SDData ± SD

By correlating the experimentally determined solubility with solvent properties like the dielectric constant, a quantitative structure-property relationship (QSPR) can begin to be established, moving from raw data to predictive understanding.

Conclusion

This guide provides a comprehensive framework for the rigorous determination and understanding of the solubility of this compound. By grounding experimental work in a solid theoretical understanding of the molecule's structure and the intermolecular forces at play, researchers can generate high-quality, reliable data. The detailed, self-validating protocols for the isothermal shake-flask method coupled with HPLC-UV analysis represent a robust methodology applicable not only to this specific aldehyde but to a wide range of organic compounds. This systematic approach is indispensable for scientists in process chemistry, materials science, and drug development who require precise control over their solution-phase systems.

References

  • ResearchGate. Solvent screening for the extraction of aromatic aldehydes | Request PDF. Available from: [Link]

  • Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Available from: [Link]

  • University of Babylon. (2021). Experimental No. (13) Aldehydes and ketones. Available from: [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available from: [Link]

  • Patsnap. Synthetic method for p-hydroxybenzaldehyde - Eureka. Available from: [Link]

  • Chemguide. an introduction to aldehydes and ketones. Available from: [Link]

  • National Center for Biotechnology Information. (2010). 4-(Benzyloxy)benzaldehyde. In PubChem. Available from: [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Available from: [Link]

  • National Center for Biotechnology Information. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem. Available from: [Link]

  • ResearchGate. molecular structure of this compound. Available from: [Link]

  • ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available from: [Link]

  • PubMed. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Available from: [Link]

  • RSIS International. ms_1766852416_9102.docx. Available from: [Link]

  • Scribd. Organic Compound Identification Guide. Available from: [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • National Council of Educational Research and Training. testsforfunctionalgroups - inorganiccompounds. Available from: [Link]

  • ResearchGate. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

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synthesis of 4-(pentyloxy)benzaldehyde from p-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Mesogen Precursor Development

Executive Summary & Application Context

4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) is a critical intermediate in the synthesis of liquid crystalline materials (mesogens) and Schiff base ligands. Its structural significance lies in the p-alkoxy tail, which imparts the necessary anisotropy and flexibility required for nematic or smectic phase formation in downstream derivatives.

This guide details the synthesis via Williamson Etherification , optimizing for yield and purity. Unlike generic protocols, this method prioritizes the removal of unreacted phenolic species—a common impurity that severely degrades the performance of subsequent liquid crystal domains.

Mechanistic Foundation

The synthesis proceeds via an


 Nucleophilic Substitution . The reaction is bimolecular, where the rate-limiting step involves the simultaneous bond formation between the phenoxide oxygen and the alkyl halide carbon, and the bond cleavage of the halide leaving group.
Critical Reaction Parameters:
  • Nucleophile Generation: The phenolic proton (

    
    ) is acidic enough to be deprotonated by mild bases like Potassium Carbonate (
    
    
    
    ) in polar aprotic solvents, avoiding the side reactions (like Cannizzaro) associated with strong hydroxides.
  • Solvent Effects: Dimethylformamide (DMF) or Acetonitrile (

    
    ) are preferred. They solvate the cation (
    
    
    
    ), leaving the phenoxide anion "naked" and highly reactive.
  • Sterics: The primary halide (1-bromopentane) offers minimal steric hindrance, facilitating a rapid

    
     attack.
    
Mechanistic Pathway (DOT Visualization)

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol p-Hydroxybenzaldehyde (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide - H+ Base K2CO3 (Base) Base->Phenoxide TS [Transition State]‡ Phenoxide->TS AlkylHalide 1-Bromopentane (Electrophile) AlkylHalide->TS Product This compound (Ether Product) TS->Product Salt KBr (Byproduct) TS->Salt

Caption: Sequential deprotonation and concerted bimolecular substitution mechanism.

Experimental Protocol

Scale: 10 mmol (Adaptable) | Expected Yield: 85-92%

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
4-Hydroxybenzaldehyde 122.121.01.22 gSubstrate
1-Bromopentane 151.041.21.81 g (1.5 mL)Electrophile (Excess)
Potassium Carbonate 138.212.02.76 gBase
DMF (Anhydrous) --15 mLSolvent
Potassium Iodide 166.000.10.16 gCatalyst (Finkelstein)
Step-by-Step Methodology
  • Activation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.22 g) in anhydrous DMF (15 mL).

    • Add anhydrous

      
       (2.76 g).
      
    • Self-Validation Check: Stir at room temperature for 15 minutes. The solution should turn yellow/orange, indicating the formation of the phenoxide anion.

  • Alkylation:

    • Add 1-bromopentane (1.5 mL) dropwise.

    • Optional: Add catalytic KI (0.16 g) to accelerate the reaction via in situ formation of the more reactive 1-iodopentane.

    • Heat the mixture to 80°C under an inert atmosphere (

      
       or Ar) for 4–6 hours.
      
    • Monitor: Check TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quenching & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring. The product typically oils out or precipitates.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification (The "Purity Lock"):

    • Critical Wash: Wash the combined organic layer with 10% NaOH (20 mL) .

    • Why? This converts any unreacted starting phenol back into water-soluble phenoxide, removing it from the organic phase. This is superior to simple water washes.

    • Wash with brine (20 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Final Isolation:

    • The residue is usually a pale yellow oil or low-melting solid.

    • If solidification is slow, recrystallize from cold Ethanol/Water (9:1) or perform vacuum distillation if high purity is required for liquid crystal applications.

Characterization & Data Analysis

Confirm structure using NMR and IR. The disappearance of the phenolic -OH is the primary indicator of conversion.

Spectroscopic Data Table
TechniqueSignal/PeakAssignmentStructural Confirmation

H NMR

9.88 (s, 1H)
CHOIntact aldehyde functionality.
(CDCl

, 400 MHz)

7.83 (d, 2H)
Ar-H (ortho to CHO)AA'XX' system characteristic of p-substitution.

6.99 (d, 2H)
Ar-H (ortho to OR)Upfield shift due to electron-donating oxygen.

4.04 (t, 2H)

Diagnostic: Confirms ether linkage formation.

1.80 (m, 2H)

Alkyl chain methylene.

0.93 (t, 3H)

Terminal methyl group.
FT-IR 1690 cm

C=O StretchConjugated aldehyde.
1255 cm

C-O-C StretchAryl alkyl ether bond.
Absent O-H StretchValidation: No broad peak at 3200-3400 cm

.
Experimental Workflow (DOT Visualization)

Workflow Start Start: Reactants (Aldehyde + Bromide + Base) Reaction Reaction Phase 80°C, 4-6h, DMF Start->Reaction TLC TLC Check (Hex:EtOAc 4:1) Reaction->TLC TLC->Reaction Incomplete Quench Quench Ice Water Pour TLC->Quench Complete Extract Extraction EtOAc + NaOH Wash (Critical) Quench->Extract Dry Drying & Evaporation MgSO4 -> Rotavap Extract->Dry Analyze Characterization NMR / IR Dry->Analyze

Caption: Operational workflow emphasizing the critical NaOH wash step for purity.

Safety & Troubleshooting

Hazard Mitigation
  • Alkyl Halides: 1-Bromopentane is an irritant and potential alkylating agent. Handle in a fume hood.

  • Reaction Pressure: Do not seal the vessel tightly if heating; use a reflux condenser to manage solvent vapor.

  • Waste: The aqueous wash contains DMF and basic phenol residues; dispose of as halogenated organic waste.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground; increase time of "Activation" step.
Product is Red/Dark Oxidation of aldehydePerform reaction under Nitrogen (

); ensure reagents are peroxide-free.
Starting Material Persists Water in solventDMF must be anhydrous; water quenches the phenoxide anion.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Boyd, R., & Morrison, R. (1992). Organic Chemistry. Prentice Hall.
    • Note: For specific application in liquid crystals, see
    • Yeap, G. Y., et al. (2006). "Synthesis and mesomorphic properties of new Schiff base esters..." Mol.[1][2][3][4][5][6] Cryst. Liq. Cryst. (Contextualizes the use of alkoxybenzaldehydes).

  • Spectral Data Verification

    • NIST Chemistry WebBook. Benzaldehyde, 4-(pentyloxy)-. [Link][7]

  • Protocol Grounding (General Alkylation)
  • Physical Properties

    • Cheméo Data for 4-Pentyloxybenzaldehyde.[4][6] [Link]

Sources

The Versatile Role of 4-(Pentyloxy)benzaldehyde in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Molecular Potential

In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to technological advancement. Among the vast array of molecular building blocks, 4-(pentyloxy)benzaldehyde emerges as a compound of significant interest. Its unique combination of a reactive aldehyde group, a rigid aromatic core, and a flexible pentyloxy chain bestows upon it a versatile chemical personality. This guide delves into the core applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its potential in liquid crystals, functional polymers, and organic electronics. We will explore the causal relationships between its molecular architecture and material properties, offering field-proven insights and detailed experimental methodologies.

Foundational Attributes of this compound

This compound is an organic compound featuring a benzaldehyde molecule substituted with a pentyloxy group (-O(CH₂)₄CH₃) at the para position. This seemingly simple structure gives rise to a set of chemical and physical properties that are highly advantageous for materials synthesis.

Molecular Structure and Key Features:

  • Reactive Aldehyde Group (-CHO): The aldehyde functionality serves as a versatile chemical handle for a variety of reactions, most notably condensation reactions to form Schiff bases (imines) and Wittig reactions to create alkenes.

  • Aromatic Phenyl Ring: The central benzene ring provides rigidity and promotes π-π stacking interactions, which are crucial for the formation of ordered structures in materials like liquid crystals and organic semiconductors.

  • Flexible Pentyloxy Chain: The five-carbon alkyl chain introduces flexibility and influences the solubility of the molecule and its derivatives in organic solvents. The length and conformation of this chain play a critical role in determining the mesomorphic properties of liquid crystals and the processability of polymers.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 5736-91-4
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in ethanol and ether

The interplay of these structural features is the cornerstone of this compound's utility in materials science. The following sections will explore its application in distinct domains, providing both theoretical understanding and practical protocols.

Core Application: A Cornerstone for Liquid Crystal Synthesis

The most established and extensively researched application of this compound is in the synthesis of thermotropic liquid crystals, particularly those of the Schiff base (azomethine) type. These materials exhibit a state of matter intermediate between a crystalline solid and an isotropic liquid, possessing both order and fluidity.

The Causality of Mesomorphism: Structure-Property Relationships

The ability of molecules derived from this compound to form liquid crystalline phases (mesophases) is a direct consequence of their calamitic (rod-like) shape.[1] The rigid core, typically composed of two or more phenyl rings, provides the necessary structural anisotropy, while the flexible terminal alkyl chains, such as the pentyloxy group, influence the intermolecular forces and packing efficiency.[1]

The condensation reaction of this compound with a substituted aniline is a common and efficient method to synthesize these rod-shaped molecules. The resulting imine linkage (-CH=N-) extends the rigid core, enhancing the molecular aspect ratio, a critical factor for mesophase formation.[2]

Experimental Protocol: Synthesis of a Homologous Series of N-(4-(pentyloxy)benzylidene)-4-alkylanilines

This protocol describes a general and reliable method for the synthesis of a homologous series of Schiff base liquid crystals. By varying the length of the alkyl chain on the aniline component, the transition temperatures and the nature of the mesophases can be systematically tuned.

Materials:

  • This compound

  • 4-alkylaniline (e.g., 4-butylaniline, 4-hexylaniline, 4-octylaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.

  • To this solution, add an equimolar amount (10 mmol) of the desired 4-alkylaniline.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the purified Schiff base liquid crystal.[3]

  • Dry the purified product under vacuum.

Characterization:

The synthesized compounds should be characterized by:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1610-1630 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the molecular structure.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[4]

  • Polarized Optical Microscopy (POM): To identify the type of liquid crystal phases (e.g., nematic, smectic) by observing the characteristic optical textures.[4]

Schiff_Base_Synthesis

Emerging Applications in Functional Polymers

While the use of this compound in liquid crystals is well-documented, its potential as a monomer for the synthesis of functional polymers is an area of growing interest. The aldehyde group provides a convenient route to various polymerization reactions, leading to polymers with tailored properties for specific applications.

Poly(azomethine)s: Thermally Stable and Potentially Conductive Materials

Poly(azomethine)s, also known as polyimines or poly(Schiff base)s, are a class of polymers characterized by the presence of the azomethine (-CH=N-) linkage in their backbone. These polymers can be synthesized through the polycondensation of a dialdehyde with a diamine. This compound, being a monoaldehyde, can be used to synthesize polymers with azomethine side chains or as an end-capping agent to control the molecular weight of poly(azomethine)s.

The incorporation of the pentyloxy group can enhance the solubility and processability of these often rigid and intractable polymers.[5] Furthermore, the extended conjugation in the poly(azomethine) backbone can impart semiconductor properties, making them candidates for applications in organic electronics.[6]

Hypothetical Synthesis of a Poly(azomethine) with Pentyloxy Side Chains:

A potential route to a soluble, thermally stable poly(azomethine) could involve the reaction of a diamine with a dialdehyde, where a portion of the dialdehyde is replaced with this compound to introduce the solubilizing side chains.

Polyazomethine_Synthesis

Polymers via Wittig-type Reactions

The Wittig reaction, which converts aldehydes and ketones into alkenes, can be adapted for polymerization.[7][8] By reacting a dialdehyde with a bis(phosphonium salt), polymers containing vinylene linkages in their backbone can be synthesized. This compound could be incorporated into such polymerizations to introduce pendant pentyloxy groups, thereby modifying the polymer's properties. These poly(phenylene vinylene) (PPV) analogues are well-known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs).[9]

Prospective Roles in Organic Electronics

The molecular features of this compound make it and its derivatives intriguing candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The Influence of Alkoxy Side Chains on Charge Transport

In organic semiconductors, the arrangement of molecules in the solid state is critical for efficient charge transport.[10] The introduction of flexible alkyl or alkoxy side chains is a widely employed strategy to control the intermolecular packing and improve the solubility of the material, which is essential for solution-based processing of electronic devices.[11]

The pentyloxy group in derivatives of this compound can serve several key functions:

  • Solubility Enhancement: The alkyl chain improves solubility in common organic solvents, enabling the use of cost-effective fabrication techniques like spin-coating and printing.

  • Morphology Control: The side chains influence the self-assembly and crystallization of the molecules in thin films, which directly impacts the charge carrier mobility.[12]

  • Electronic Tuning: The oxygen atom in the alkoxy group is electron-donating, which can affect the energy levels (HOMO and LUMO) of the molecule and, consequently, the charge injection and transport properties.[11]

While specific research on OFETs based on this compound derivatives is still emerging, the principles established for other alkoxy-substituted organic semiconductors strongly suggest their potential. The design of novel liquid crystalline semiconductors based on this molecular scaffold is a particularly promising avenue, as the self-organizing nature of liquid crystals can lead to highly ordered thin films with excellent charge transport characteristics.

Concluding Remarks and Future Outlook

This compound is a versatile and valuable building block in materials science. Its well-established role in the synthesis of Schiff base liquid crystals is a testament to the precise control its molecular structure offers over macroscopic material properties. The detailed experimental protocols provided in this guide offer a solid foundation for the exploration of these fascinating materials.

Looking forward, the potential applications of this compound in functional polymers and organic electronics represent exciting frontiers. The ability to tune solubility, thermal stability, and electronic properties through its incorporation into polymeric and small-molecule systems opens up a vast design space for new materials with tailored functionalities. As the demand for solution-processable and high-performance organic materials continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the development of next-generation technologies.

References

  • Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central. Available at: [Link]

  • Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]

  • Synthesis and Mesomorphic Properties of new Schiff Base Liquid Crystals, N-[4-(4-n-Alkanoyloxybenzoyloxy)-2-Hydroxybenzylidene]-4-Substituted-Ani lines. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Available at: [Link]

  • Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. Available at: [Link]

  • Organic materials for organic electronic devices. ResearchGate. Available at: [Link]

  • Effects of Alkoxy Side Chains on the Electrical and Thermoelectric Properties of Poly(3-pentyloxythiophene). ResearchGate. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. ResearchGate. Available at: [Link]

  • Theoretical Investigation of N (P-N Alkyloxy Benzylidene) P -N Alkyl Aniline Schiff-Based Liquid Crystal Molecule. ResearchGate. Available at: [Link]

  • Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI. Available at: [Link]

  • Biobased, Degradable, and Conjugated Poly(Azomethine)s. TSpace. Available at: [Link]

  • The Role of Side Chains and Hydration on Mixed Charge Transport in n-Type Polymer Films. PubMed Central. Available at: [Link]

  • Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. ScienceDirect. Available at: [Link]

  • Organic materials for electronic and optoelectronic devices. ResearchGate. Available at: [Link]

  • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications. Available at: [Link]

  • Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution. RSC Publishing. Available at: [Link]

  • Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties. Beilstein Journals. Available at: [Link]

  • Chain conformations dictate multiscale charge transport phenomena in disordered semiconducting polymers. PubMed. Available at: [Link]

  • Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. PubMed Central. Available at: [Link]

  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Recent advances in materials for organic light emitting diodes. ResearchGate. Available at: [Link]

  • Materials Chemistry C. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group. Scientific Research Publishing. Available at: [Link]

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. RSC Publishing. Available at: [Link]

  • Wittig reaction. Chemistry LibreTexts. Available at: [Link]

  • Recent advances in thermotropic liquid crystals. ResearchGate. Available at: [Link]

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discovery and history of 4-alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 4-Alkoxybenzaldehydes

Abstract This technical guide explores the chemical lineage, synthetic evolution, and material applications of 4-alkoxybenzaldehydes. From the initial isolation of anisaldehyde in the 19th century to its pivotal role in the development of room-temperature liquid crystals (MBBA), this class of compounds serves as a case study in organic functionalization. We provide a validated experimental protocol for the synthesis of homologous series via Williamson etherification and analyze the mechanistic underpinnings of their reactivity.

Part 1: Historical Genesis & Discovery[1][2]

The history of 4-alkoxybenzaldehydes is bifurcated into two eras: the "Fragrance Era" (isolation from essential oils) and the "Materials Era" (liquid crystal synthesis).

The Fragrance Era (1840s – 1880s)

The simplest member of this class, 4-methoxybenzaldehyde (Anisaldehyde) , was the first to be identified.

  • Isolation: In the mid-19th century, chemists including Cahours (c. 1845) isolated "anisic acid" and its aldehyde precursors from anise oil (Pimpinella anisum) and fennel oil. The oxidation of anethole (the primary component of anise oil) was the primary route to identification.

  • First Synthesis (1877): The industrial synthesis was established in 1877. Unlike the extraction methods, this involved the controlled oxidation of p-cresyl methyl ether (4-methoxytoluene). This marked the transition from agricultural extraction to industrial chemical manufacturing, providing a reliable feedstock for the perfumery industry (hawthorn scent).

The Materials Era (1960s – Present)

The significance of the 4-alkoxybenzaldehyde family exploded with the discovery of liquid crystals.

  • The MBBA Breakthrough (1969): Hans Kelker and Richard Hatz synthesized N-(4-methoxybenzylidene)-4-butylaniline (MBBA) . This was the first stable nematic liquid crystal at room temperature.

    • Role: 4-Methoxybenzaldehyde was the electrophilic partner in the Schiff base condensation with 4-butylaniline.

    • Impact: This necessitated the synthesis of longer-chain homologs (4-ethoxy, 4-propoxy, 4-butoxybenzaldehyde) to tune the phase transition temperatures of liquid crystalline materials.

History Anise Anise Oil (Natural Source) Anethole Anethole (Precursor) Anise->Anethole Extraction Anisaldehyde 4-Methoxybenzaldehyde (First Isolation ~1845) Anethole->Anisaldehyde Oxidation MBBA MBBA Synthesis (First Room Temp LC, 1969) Anisaldehyde->MBBA Schiff Base Condensation Synth1877 Industrial Synthesis (Oxidation of p-Cresyl Methyl Ether, 1877) Synth1877->Anisaldehyde Scale-up Homologs Homologous Series (Ethoxy, Butoxy, etc.) MBBA->Homologs Structure-Property Tuning

Figure 1: Historical timeline from natural extraction to liquid crystal application.

Part 2: Chemical Architecture & Synthetic Pathways

The synthesis of 4-alkoxybenzaldehydes has evolved from oxidative degradation to constructive alkylation. The modern laboratory standard is the O-alkylation of 4-hydroxybenzaldehyde , which allows for modular access to any chain length.

The Williamson Ether Synthesis (Preferred Route)

This route is preferred for research applications due to its high yield and the availability of 4-hydroxybenzaldehyde as a commodity chemical.

Mechanism:


 Nucleophilic Substitution.
  • Deprotonation: A base (typically

    
    ) deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide anion. The resonance stabilization of the aldehyde group at the para position increases the acidity of the phenol (
    
    
    
    ), making mild bases effective.
  • Attack: The phenoxide attacks the primary carbon of an alkyl halide (e.g., 1-bromobutane).

  • Leaving Group: The halide leaves, forming the ether linkage.

Alternative: Vilsmeier-Haack Formylation

Used when the starting material is an alkoxybenzene (e.g., anisole).

  • Reagents:

    
    .
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The chloroiminium ion attacks the electron-rich aromatic ring.

  • Limitation: Less flexible for generating diverse long-chain homologs compared to the alkylation of the hydroxy-aldehyde.

Synthesis Phenol 4-Hydroxybenzaldehyde Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base Base (K2CO3) Base->Phenoxide AlkylHalide Alkyl Bromide (R-Br) Product 4-Alkoxybenzaldehyde AlkylHalide->Product Electrophile Phenoxide->Product SN2 Attack

Figure 2: Mechanistic pathway for the Williamson Ether Synthesis of 4-alkoxybenzaldehydes.

Part 3: Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 4-Butoxybenzaldehyde (Representative Homolog). Scale: 10 mmol. Yield Target: >90%.

Reagents & Equipment
  • Substrate: 4-Hydroxybenzaldehyde (1.22 g, 10 mmol).

  • Alkylating Agent: 1-Bromobutane (1.51 g, 11 mmol, 1.1 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol, 2.0 eq).
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (

    
    ). Note: DMF accelerates 
    
    
    
    rates due to cation solvation.
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

    
     gas.
    
  • Solvation: Add 4-hydroxybenzaldehyde (10 mmol) and anhydrous

    
     (20 mmol) to the flask. Add DMF (15 mL). Stir at room temperature for 15 minutes.
    
    • Causality: This pre-stirring period ensures complete deprotonation of the phenol before the electrophile is introduced, minimizing side reactions.

  • Alkylation: Add 1-bromobutane (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Eluent: 20% Ethyl Acetate/Hexane).

    • Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the lower-Rf phenol spot.

  • Workup (Self-Validating):

    • Cool to room temperature.[1][2][3][4]

    • Pour mixture into 100 mL ice-cold water. (The product should precipitate or form an oil; DMF dissolves in the water).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1M NaOH (to remove unreacted phenol—critical purity step) and then Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via Kugelrohr distillation or silica gel column chromatography.

Part 4: Physical Properties & Homolog Comparison

The physical state of these aldehydes changes predictably with chain length, a property critical for their use in liquid crystal formulation.

CompoundChain LengthMelting Point (°C)Boiling Point (°C)Application
4-Methoxybenzaldehyde C1-1248Fragrance, Pharma Precursor
4-Ethoxybenzaldehyde C213255Liquid Crystal Intermediate
4-Propoxybenzaldehyde C3~19265Liquid Crystal Intermediate
4-Butoxybenzaldehyde C4~25 (Liquid/Solid)285LC (MBBA Precursor)
4-Hexyloxybenzaldehyde C632>300Smectic Phase LCs

Table 1: Comparison of physical properties across the homologous series.

Part 5: References

  • Cahours, A. (1845). "Recherches sur l'huile d'anis." Annales de Chimie et de Physique, 14, 483. (Foundational isolation of anisic compounds).

  • Tiemann, F. & Herzfeld, H. (1877). "Über die Darstellung von Anisaldehyd." Berichte der deutschen chemischen Gesellschaft, 10, 63. (First industrial synthesis).

  • Kelker, H. & Scheurle, B. (1969). "A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point." Angewandte Chemie International Edition, 8(11), 884-885. Link (Discovery of MBBA).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.[4] ( seminal text on alkoxybenzaldehyde derivatives in LCs).

Sources

Technical Guide: 4-(Pentyloxy)benzaldehyde as a Strategic Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) serves as a critical bifunctional scaffold in modern organic synthesis. Structurally, it bridges the gap between reactive aromatic chemistry and materials science. The aldehyde moiety acts as a versatile electrophilic "head" for condensation reactions, while the pentyloxy (C5) "tail" imparts essential lipophilicity and anisotropy.

This guide details its application in synthesizing Liquid Crystal (LC) mesogens and bioactive pharmacophores . Unlike generic benzaldehydes, the C5-alkoxy chain lowers melting points and stabilizes nematic/smectic phases, making it indispensable in the display technology sector and increasing bioavailability in drug design.

Chemical Profile & Reactivity Analysis

Structural Causality

The molecule's utility is defined by two competing electronic effects:

  • The Pentyloxy Tail (+M Effect): The oxygen atom donates electron density into the benzene ring via resonance, increasing the nucleophilicity of the ring carbons but slightly deactivating the aldehyde carbonyl toward nucleophilic attack compared to nitro-benzaldehydes. However, this donation is crucial for the electronic delocalization required in optical materials.

  • The Aldehyde Head (-I/-M Effect): Remains sufficiently electrophilic to undergo rapid condensation with amines and active methylene compounds.

PropertyValueImplication for Synthesis
Molecular Weight 192.25 g/mol Moderate MW allows for easy purification via crystallization.
Physical State Liquid/Low-melting solidMP ~ -26°C. Easy to dispense; no need for solid handling protocols.
Boiling Point 178–179°CHigh BP permits high-temperature reflux without precursor loss.
Solubility Ethanol, DMF, TolueneCompatible with both protic and aprotic reaction media.

Core Application: Liquid Crystal Mesogen Synthesis

The primary industrial use of this compound is the synthesis of Schiff bases (Azomethines) . These rod-like molecules form the switching elements in LCDs. The C5 chain prevents crystallization into a rigid solid, maintaining the fluid "liquid crystal" state at room temperature.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the precursor.

SynthesisPathways Precursor This compound Aniline + 4-Alkylaniline (Condensation) Precursor->Aniline Malono + Malononitrile (Knoevenagel) Precursor->Malono Oxidation + KMnO4 (Oxidation) Precursor->Oxidation Schiff Mesogenic Schiff Base (Liquid Crystals) Aniline->Schiff - H2O Cinnamic Pentyloxy-cinnamonitrile (Optoelectronics) Malono->Cinnamic Base Cat. Acid 4-(Pentyloxy)benzoic Acid (Polymer Building Block) Oxidation->Acid Reflux

Figure 1: Divergent synthetic utility of this compound in materials and acid synthesis.

Protocol 1: Synthesis of Mesogenic Schiff Base

Target: N-(4-(Pentyloxy)benzylidene)-4-butylaniline (MBBA Analog) Rationale: This reaction utilizes acid catalysis to activate the carbonyl. The removal of water is thermodynamic fuel, driving the equilibrium forward.

Reagents
  • Precursor: this compound (10 mmol, 1.92 g)

  • Amine: 4-Butylaniline (10 mmol, 1.49 g)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.92 g of this compound in 15 mL of absolute ethanol.

  • Addition: Add 1.49 g of 4-butylaniline dropwise. The solution may turn slightly yellow immediately, indicating initial imine formation.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Expert Insight: The acid protonates the carbonyl oxygen, making the carbon more susceptible to the weak nucleophile (aniline).

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 8:2). The aldehyde spot (Rf ~0.6) should disappear.

  • Crystallization: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base will precipitate as pearly plates or needles.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to ensure sharp phase transition temperatures.

Expected Yield: 85–92% Characterization: IR signal at ~1625 cm⁻¹ (C=N stretch).

Pharmaceutical Application: Bioactive Pharmacophores

The lipophilic pentyloxy chain is increasingly used in drug discovery to improve the membrane permeability of polar pharmacophores. The Knoevenagel Condensation is the standard method for attaching this lipophilic tail to bioactive cores like coumarins or acrylonitriles.

Protocol 2: Knoevenagel Condensation

Target: 2-(4-(Pentyloxy)benzylidene)malononitrile Application: Antimicrobial agents and fluorescent sensors.

Reagents
  • Precursor: this compound (10 mmol)

  • Active Methylene: Malononitrile (11 mmol)[1]

  • Catalyst: Piperidine (0.5 mmol) or Ammonium Acetate

  • Solvent: Ethanol (30 mL)

Step-by-Step Methodology
  • Mixing: Combine 1.92 g of the aldehyde and 0.73 g of malononitrile in ethanol.

  • Initiation: Add 5 drops of piperidine.

    • Mechanism:[2][3] Piperidine acts as a base to deprotonate malononitrile, generating a carbanion.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation is slow, warm to 50°C for 1 hour.

    • Self-Validating Step: The product is typically highly crystalline and less soluble than the reactants; rapid precipitation confirms reaction progress.

  • Isolation: Filter the solid precipitate. Wash with ice-cold ethanol.

  • Drying: Vacuum dry at 40°C.

Expected Yield: >90%

Mechanistic Visualization: Schiff Base Formation

Understanding the mechanism is vital for troubleshooting low yields. The rate-determining step is often the dehydration of the carbinolamine intermediate.

Mechanism Step1 Protonation of Aldehyde (Activated Electrophile) Step2 Nucleophilic Attack (Amine -> Carbonyl C) Step1->Step2 + R-NH2 Step3 Carbinolamine Intermediate (Unstable) Step2->Step3 Proton Transfer Step4 Dehydration (-H2O) (Irreversible Step) Step3->Step4 Acid Cat. Final Schiff Base Product Step4->Final Formation of C=N

Figure 2: Step-wise mechanism of acid-catalyzed imine formation.

Safety & Handling Standards

While this compound is not classified as highly toxic, it is an organic irritant.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent auto-oxidation to 4-(pentyloxy)benzoic acid. Keep in a cool, dry place.

  • PPE: Nitrile gloves are sufficient. The pentyloxy chain increases skin permeability; avoid direct contact.

  • Spill Management: Absorb with sand or vermiculite. Do not wash into drains due to aquatic toxicity potential of lipophilic aromatics.

References

  • Synthesis and Liquid Crystalline Behavior of Schiff Base Molecules. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Benzaldehyde, 4-(pentyloxy)- Physical Properties. NIST Chemistry WebBook. [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. Molecules (MDPI). [Link]

  • Antimicrobial effect of 4-hydroxybenzoic acid derivatives. Journal of Clinical Pharmacy and Therapeutics. [Link]

Sources

The Mesogenic Gateway: A Technical Guide to 4-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pentyloxy)benzaldehyde (CAS 5736-91-4) represents a critical "linker" molecule in materials science and medicinal chemistry. Unlike its shorter-chain homologues (methoxy/ethoxy), the five-carbon pentyloxy tail provides the specific lipophilicity and steric flexibility required to induce liquid crystalline (mesogenic) behavior in rigid aromatic cores. This guide details the synthesis, characterization, and application of this compound, specifically focusing on its role as a precursor for Schiff base liquid crystals and bioactive azomethine derivatives.

Part 1: Chemical Identity & Physical Profile

Before initiating synthesis, verify the precursor identity. The pentyloxy chain renders the molecule significantly more lipophilic than 4-hydroxybenzaldehyde, altering its solubility profile and handling requirements.

Table 1: Physicochemical Specifications

PropertySpecificationExperimental Notes
IUPAC Name This compoundAlso known as 4-n-amyloxybenzaldehyde
CAS Number 5736-91-4Verify against MSDS before use
Molecular Formula C₁₂H₁₆O₂MW: 192.25 g/mol
Appearance Colorless to pale yellow liquidMay crystallize at low temps (MP ~10-15°C est.)
Boiling Point 144-147°C @ 1 mmHgHigh vacuum distillation recommended for purification
Density 1.019 g/cm³Slightly denser than water; immiscible
Solubility Soluble in EtOH, DMF, CHCl₃Insoluble in water (Hydrophobic tail dominance)

Part 2: Synthesis Protocol (Williamson Etherification)

The Mechanistic Logic

The synthesis relies on the Williamson ether synthesis, an S_N2 nucleophilic substitution. We utilize 4-hydroxybenzaldehyde as the nucleophile (activated as a phenoxide) and 1-bromopentane as the electrophile.

  • Why Potassium Carbonate (K₂CO₃)? It acts as a mild base to deprotonate the phenol (pKa ~7.6) without inducing aldol condensation of the aldehyde group, which strong bases like NaOH might trigger.

  • Why DMF or Ethanol? DMF is the superior solvent for S_N2 rates due to its polar aprotic nature, which solvates the cation (K⁺) but leaves the phenoxide anion "naked" and reactive. However, Ethanol is often preferred in green chemistry contexts despite slower kinetics.

Step-by-Step Protocol

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1-Bromopentane (1.2 eq) - Excess drives reaction to completion

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Potassium Iodide (catalytic, 0.1 eq) - Finkelstein catalyst to accelerate bromide displacement

  • Solvent: DMF (Dimethylformamide) or Absolute Ethanol

Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (50 mL). Add K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to ensure phenoxide formation (color change to yellow/orange).

  • Alkylation: Add 1-bromopentane (18.1 g, 120 mmol) and catalytic KI (1.6 g).

  • Reflux: Attach a reflux condenser. Heat the mixture to 80°C (if DMF) or reflux (if Ethanol) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot should disappear.

  • Quenching: Pour the reaction mixture into ice-cold water (300 mL). The product will separate as an oil.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL). Wash the organic layer with 5% NaOH (to remove unreacted phenol) and then brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Distill under high vacuum (approx 145°C @ 1 mmHg) to obtain a clear liquid.

Visualization: Synthesis Pathway

Synthesis Start 4-Hydroxybenzaldehyde (Nucleophile) Base K2CO3 / DMF (Deprotonation) Start->Base Activation Reagent 1-Bromopentane (Electrophile) Prod This compound (Target) Reagent->Prod + Pentyl Group Inter Phenoxide Anion (Activated Intermediate) Base->Inter - H+ Inter->Prod SN2 Attack

Figure 1: Williamson ether synthesis pathway converting the phenol to the pentyloxy ether.

Part 3: Application I - Liquid Crystal Engineering

The primary industrial utility of this compound is as a precursor for Schiff Base Liquid Crystals . The aldehyde moiety reacts with amines to form an imine (azomethine) linkage.

The "Rigid-Flexible" Design Principle

Liquid crystals require a rigid central core (mesogen) and flexible terminal tails.

  • The Core: The benzene ring of the aldehyde + the benzene ring of the aniline partner + the imine double bond = A rigid, rod-like structure.

  • The Tail: The 5-carbon pentyloxy chain acts as the "flexible tail," lowering the melting point and stabilizing the Nematic or Smectic mesophases.

Protocol: Synthesis of Mesogenic Schiff Base

Target: N-(4-pentyloxybenzylidene)-4-butylaniline (Example Mesogen)

  • Condensation: Mix equimolar amounts of this compound and 4-butylaniline in absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (acid catalyst promotes protonation of the carbonyl oxygen).

  • Reflux: Heat at reflux for 2–4 hours.

  • Crystallization: Cool the solution slowly. The Schiff base typically precipitates as crystalline plates.

  • Characterization: Use Differential Scanning Calorimetry (DSC) to observe the phase transition temperatures (Crystal

    
     Nematic 
    
    
    
    Isotropic).
Visualization: Mesogenic Logic

Mesogen cluster_0 Molecular Components Head This compound (Rigid Ring + Flexible Tail) Process Condensation (- H2O) Head->Process Tail 4-Alkylaniline (Rigid Ring + Tail) Tail->Process Result Schiff Base Mesogen (Rod-like Structure) Process->Result Phase Liquid Crystal Phase (Nematic/Smectic) Result->Phase Self-Assembly (Van der Waals)

Figure 2: Assembly logic for creating thermotropic liquid crystals from the aldehyde precursor.

Part 4: Application II - Medicinal Chemistry[1][2][3][4]

Recent research highlights the biological activity of Schiff bases derived from this compound, particularly when coupled with 4-aminoantipyrine .

Biological Mechanism
  • Azomethine Linkage (-N=CH-): Essential for biological activity; it can chelate metal ions in active sites of enzymes.

  • Lipophilicity: The pentyloxy chain increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate bacterial cell walls (Gram-positive/negative) or tumor cell membranes.

Key Findings (Literature Summary)
  • Antibacterial: Derivatives show efficacy against S. aureus and E. coli, often outperforming standard antibiotics in resistant strains due to the novel lipophilic tail.

  • Anticancer: Schiff bases of this class have demonstrated cytotoxicity against human carcinoma cell lines (e.g., MCF-7), likely via inhibition of protein kinases.

References

  • Ha, S. T., et al. (2009).[1] Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters. Retrieved from [Link]

  • Alam, M., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine. MDPI Molecules. Retrieved from [Link]

Sources

understanding the reactivity of the aldehyde group in 4-(pentyloxy)benzaldehyde

[1]

Executive Summary

This technical guide dissects the chemical behavior of 4-(pentyloxy)benzaldehyde , a critical intermediate in the synthesis of liquid crystals (mesogens) and pharmaceutical precursors. Unlike simple benzaldehyde, this molecule exhibits a distinct "push-pull" electronic character due to the para-alkoxy substituent. This guide provides researchers with a mechanistic understanding of its reactivity, optimized protocols for key transformations, and the rationale for selecting specific experimental conditions.

Electronic Structure & Reactivity Landscape[1]

The reactivity of the aldehyde group in this compound is governed by the competition between the electron-withdrawing nature of the carbonyl and the electron-donating capacity of the pentyloxy tail.

The "Push-Pull" Dynamic
  • The Aldehyde (Electrophile): The carbonyl carbon carries a partial positive charge (

    
    ), making it susceptible to nucleophilic attack.
    
  • The Pentyloxy Group (Modulator): Through the mesomeric effect (+M) , the oxygen atom's lone pair donates electron density into the benzene ring. This density is delocalized to the para position—directly stabilizing the carbonyl carbon.

Mechanistic Implication: The +M effect dominates over the inductive withdrawal (-I) of the oxygen. Consequently, the carbonyl carbon in this compound is less electrophilic than in unsubstituted benzaldehyde or 4-nitrobenzaldehyde. Reactions requiring nucleophilic attack (e.g., Schiff base formation) generally require acid catalysis or elevated temperatures to overcome this deactivation.

Visualization: Electronic Resonance & Deactivation

The following diagram illustrates the resonance contribution that reduces the electrophilicity of the carbonyl center.

ResonanceEffectcluster_legendNet EffectAlkoxyPentyloxy Group(Electron Donor)RingBenzene Ring(Conjugate Bridge)Alkoxy->Ring+M Effect(e- density push)CarbonylAldehyde Carbon(Electrophilic Center)Ring->CarbonylResonance Stabilization(Reduced delta+)NucleophileIncoming Nucleophile(e.g., Amine)Nucleophile->CarbonylAttack hinderedby stabilizationResultLOWER REACTIVITYvs. Nitro-benzaldehyde

Figure 1: The resonance donation from the pentyloxy group stabilizes the carbonyl, raising the activation energy for nucleophilic attack.

Core Transformation Modules

Module A: Azomethine Synthesis (Schiff Bases)

Application: Synthesis of rod-like liquid crystals (Mesogens). Challenge: The deactivated aldehyde requires efficient water removal to drive the equilibrium forward.

Optimized Protocol
  • Stoichiometry: 1.0 eq this compound : 1.05 eq Primary Aromatic Amine.

  • Solvent: Absolute Ethanol or Toluene (if azeotropic distillation is needed).

  • Catalyst: Glacial Acetic Acid (2-3 drops per 10 mmol).

  • Procedure:

    • Dissolve aldehyde and amine in the solvent.

    • Add catalyst.[1][2][3][4]

    • Reflux for 4–6 hours.

    • Critical Step: If using toluene, use a Dean-Stark trap. If using ethanol, the product often precipitates upon cooling.

  • Purification: Recrystallization from ethanol/DMF mixtures.

Self-Validating Check: The appearance of a yellow/orange precipitate indicates the formation of the conjugated imine bond (

SchiffBaseStartThis compound+ AmineProtonationAcid CatalystProtonates Carbonyl OStart->ProtonationActivationAttackNucleophilic Attack(Rate Limiting Step)Protonation->AttackIncreased ElectrophilicityEliminationDehydration (-H2O)Attack->EliminationEquilibrium DriveProductSchiff Base (Imine)Crystalline SolidElimination->ProductIrreversible upon precip

Figure 2: Acid-catalyzed pathway for overcoming the deactivated carbonyl center.

Module B: Knoevenagel Condensation

Application: Chain extension for cinnamic acid derivatives (UV filters, polymer additives). Reactivity Note: While less reactive than 4-nitrobenzaldehyde, the 4-pentyloxy variant reacts cleanly with active methylene compounds due to the high acidity of the nucleophile.

Optimized Protocol
  • Reagents: Aldehyde (1 eq), Malonic Acid or Malononitrile (1.1 eq).

  • Base Catalyst: Piperidine (catalytic) + Pyridine (solvent/co-catalyst).

  • Conditions: Heat to 80–100°C for 2–4 hours.

  • Mechanism: The base deprotonates the active methylene; the resulting carbanion attacks the aldehyde.

  • Workup: Pour into ice-cold HCl (1M) to precipitate the cinnamic acid derivative.

Module C: Oxidation to Benzoic Acid

Application: Generation of 4-(pentyloxy)benzoic acid, a head-group for hydrogen-bonded liquid crystals.

Optimized Protocol (Pinnick Oxidation)

Why this method? It avoids the harsh conditions of KMnO4 which might degrade the ether linkage or cause over-oxidation if other sensitive groups are present.

  • Solvent: t-Butanol / Water (3:1).

  • Oxidant: Sodium Chlorite (

    
    , 1.5 eq).
    
  • Scavenger: Resorcinol or 2-methyl-2-butene (to trap

    
    ).
    
  • Buffer:

    
     (maintain pH ~3-4).
    
  • Observation: Reaction is typically complete in 1–2 hours at RT.

Comparative Reactivity Data

The following table contextualizes the reactivity of this compound against standard benchmarks.

Reaction Type4-Nitrobenzaldehyde (EWG)This compound (EDG) Benzaldehyde (Reference)
Electronic Character Highly Electrophilic (Deactivated Ring)Moderately Electrophilic (Activated Ring) Neutral
Schiff Base Rate Fast (often requires no catalyst)Slower (Requires Acid Cat + Heat) Moderate
Oxidation Potential Resistant to electrophilic oxidationFacile (Electron rich ring aids some paths) Moderate
Solubility (Org) ModerateHigh (Lipophilic Tail) High
Hammett

+0.78-0.27 (Alkoxy) 0.00

Note: The negative Hammett value (

Analytical Characterization

To validate the integrity of your starting material or product, look for these specific signals:

  • 
     NMR (CDCl
    
    
    ):
    • Aldehyde Proton: A singlet at 9.88 ppm . (Note: This is slightly upfield compared to 4-nitrobenzaldehyde (~10.1 ppm) due to shielding by the alkoxy group).

    • Aromatic Protons: Two doublets (AA'BB' system) at ~7.8 ppm and ~7.0 ppm.

    • Pentyloxy Tail: Triplet at ~4.0 ppm (

      
      ), multiplet forest 1.4–1.8 ppm, triplet at ~0.9 ppm (
      
      
      ).
  • FT-IR:

    • C=O Stretch: Strong band at 1680–1690 cm

      
       . (Lower frequency than unsubstituted benzaldehyde (~1700 cm
      
      
      ) due to conjugation).
    • C-O-C Stretch: Strong bands at 1250 cm

      
       and 1020 cm
      
      
      .

References

  • Mechanistic Insight on Schiff Bases: Title: Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde. Source: National Journal of Chemistry (via ResearchGate). URL:

  • Knoevenagel Condensation Protocols: Title: The Knoevenagel Condensation - Organic Reactions.[1] Source: Organic Reactions (Wiley). URL:

  • Electronic Effects (Hammett): Title: Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups.[5] Source: International Journal of Biological Macromolecules (PubMed).[5] URL:

  • Oxidation Methodologies: Title: Oxidation of Benzaldehyde to Benzoic Acid.[2] Source: ResearchGate.[2] URL:

  • General Properties: Title: this compound Product Page. Source: Sigma-Aldrich.[6] URL:

Technical Guide: The Homologous Series of 4-Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the homologous series of 4-alkoxybenzaldehydes, a critical class of chemical intermediates bridging organic synthesis, liquid crystal engineering, and pharmaceutical development.

From Molecular Scaffold to Functional Material

Executive Summary

The 4-alkoxybenzaldehydes (


) represent a "privileged scaffold" in applied chemistry. They serve as the rigid core for calamitic (rod-like) liquid crystals , precursors for Schiff base ligands , and pharmacophores in ALDH1A3 inhibitors . This guide details the synthesis, property tuning, and validation of this series, focusing on the critical "Odd-Even Effect" that governs their phase transition behavior.

Part 1: Molecular Architecture & Property Tuning

The utility of this series lies in the balance between the rigid benzaldehyde core and the flexible alkoxy tail. The length of the alkyl chain (


) dictates the physical state and mesomorphic (liquid crystalline) potential.
The "Odd-Even" Effect

A defining characteristic of this homologous series is the oscillation in melting points and phase transition temperatures as the carbon chain grows.

  • Mechanism: The terminal methyl group of the alkoxy chain adopts different orientations relative to the rigid core depending on whether

    
     is odd or even.
    
    • Even (

      
      ):  The terminal C-C bond lies parallel to the molecular long axis, enhancing packing efficiency and raising transition temperatures.
      
    • Odd (

      
      ):  The terminal bond lies off-axis, disrupting packing and lowering transition temperatures.
      
Structural Logic Diagram

The following diagram illustrates the structure-property relationship governing this series.

StructureProperty Core Benzaldehyde Core (Rigid / Polar) Linker Ether Linkage (sp3 Oxygen) Core->Linker Result Phase Transition Temperature Core->Result Dipole Moment Tail Alkyl Chain (Cn) (Flexible / Hydrophobic) Linker->Tail Effect Odd-Even Effect (Packing Efficiency) Tail->Effect Parity of n Effect->Result Oscillation

Figure 1: The interplay between the rigid core and flexible tail determines the macroscopic thermal properties.

Part 2: Synthetic Methodology (The Core)

The standard route is the Williamson Ether Synthesis . While conceptually simple, maximizing yield across the homologous series requires specific optimization to prevent side reactions (Cannizzaro disproportionation) and ensure complete conversion.

Protocol: Optimized Alkylation

Objective: Synthesis of 4-hexyloxybenzaldehyde (


).
Scale:  10 mmol basis.
Reagents
  • Substrate: 4-Hydroxybenzaldehyde (1.22 g, 10 mmol).

  • Alkylating Agent: 1-Bromohexane (1.82 g, 11 mmol). Note: Use bromides over chlorides for faster kinetics; iodides are faster but prone to elimination.

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol).
    
  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium bromide (TBAB) (0.1 mmol).

  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
Step-by-Step Workflow
  • Activation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in Acetone (30 mL). Add anhydrous

    
    . Stir for 15 minutes at room temperature.
    
    • Why: This deprotonates the phenol (

      
      ) to form the phenoxide anion, the active nucleophile.
      
  • Addition: Add 1-bromohexane and the catalyst (KI).

    • Why KI? It facilitates the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide transiently.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Reaction is complete when the starting phenol spot disappears on TLC (see Part 3).

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with 5% NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Recrystallize from Ethanol (for solids,

    
    ) or vacuum distill (for liquids, 
    
    
    
    ).
Synthesis Pathway Diagram

SynthesisWorkflow Reactants 4-Hydroxybenzaldehyde + Alkyl Bromide Activation Deprotonation (K2CO3 / Acetone) Reactants->Activation Substitution SN2 Attack (Reflux + KI Cat.) Activation->Substitution Workup Filtration & Basic Wash (NaOH) Substitution->Workup TLC Check Product 4-Alkoxybenzaldehyde Workup->Product Recrystallization

Figure 2: Step-by-step workflow for the Williamson ether synthesis of 4-alkoxybenzaldehydes.

Part 3: Characterization & Self-Validating Protocols

To ensure scientific integrity, the synthesis must be validated using orthogonal analytical techniques.

Thin Layer Chromatography (TLC) - The "Self-Validating" Control

This is the primary in-process check.

  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).

  • Visualization: UV Lamp (254 nm).

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] RfAppearance (UV)Explanation
4-Hydroxybenzaldehyde 0.20Dark SpotHighly polar (Phenolic -OH) interacts strongly with silica.
4-Alkoxybenzaldehyde 0.65Dark SpotLess polar (Ether cap); moves higher up the plate.

Validation Rule: The reaction is ONLY complete when the spot at Rf 0.20 is entirely absent. If a faint spot remains, extend reflux or add 0.1 eq of alkyl halide.

Spectroscopic Signatures
  • FT-IR:

    • Ether Stretch (

      
      ):  Strong bands at 
      
      
      
      (asymmetric) and
      
      
      (symmetric).
    • Carbonyl (

      
      ):  Sharp peak at 
      
      
      
      .
    • Absence: Disappearance of the broad

      
       stretch (
      
      
      
      ).
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ppm (s, 1H, CHO )
      
    • 
       ppm (d, 2H, Ar-H  ortho to CHO)
      
    • 
       ppm (d, 2H, Ar-H  ortho to OR)
      
    • 
       ppm (t, 2H, -O-CH
      
      
      
      -
      )
      
      
      Diagnostic for successful alkylation.

Part 4: Data Presentation (Homologous Series Trends)

The following table summarizes the physical properties, highlighting the transition from liquid to solid and the odd-even oscillation in melting points (MP).

Homolog (

)
Systematic NameState (RT)Melting Point (

C)

4-Methoxybenzaldehyde (Anisaldehyde)Liquid-1

4-EthoxybenzaldehydeSolid13-14

4-PropoxybenzaldehydeLiquid19-21

4-ButoxybenzaldehydeLiquid17-19

4-PentyloxybenzaldehydeLiquid26

4-HexyloxybenzaldehydeLiquid/Solid31-32

4-HeptyloxybenzaldehydeSolid42

4-OctyloxybenzaldehydeSolid48-49

4-DodecyloxybenzaldehydeSolid56-57

Note: Short chains (


) are typically oils or low-melting solids. The mesophase (liquid crystal) stability generally increases with chain length (

).

Part 5: Applications in Research

Liquid Crystal Engineering

These aldehydes are immediate precursors to Schiff Bases (Azomethines). Reacting 4-alkoxybenzaldehyde with 4-alkoxyaniline yields calamitic liquid crystals exhibiting Smectic and Nematic phases.

  • Reaction: Condensation in Ethanol (Cat. Acetic Acid).[8][12]

  • Utility: The alkoxy tail acts as the "flexible spacer," critical for lowering the melting point of the rigid aromatic core to allow mesophase formation.

Pharmaceutical Intermediates
  • ALDH Inhibitors: Derivatives of benzyloxybenzaldehyde (

    
     analog) have been identified as selective inhibitors of ALDH1A3 , a cancer stem cell marker [1].
    
  • Vector Control: 2-hydroxy-4-methoxybenzaldehyde (a derivative) exhibits ovicidal activity against Anopheles gambiae (malaria vector) [2].

References

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 2021.

  • Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs. bioRxiv, 2021.

  • Williamson Ether Synthesis Mechanism. Chemistry LibreTexts.

  • Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior. PMC, 2018.

Sources

Methodological & Application

detailed synthesis protocol for 4-(pentyloxy)benzaldehyde via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 Alkylation

Abstract & Scope

This Application Note details a validated protocol for the synthesis of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4), a critical intermediate in the formation of Schiff base liquid crystals and pharmaceutical precursors. The method utilizes a Williamson ether synthesis , coupling 4-hydroxybenzaldehyde with 1-bromopentane.

Unlike generic textbook procedures, this protocol is optimized for industrial scalability and purity . It employs Potassium Carbonate (


) as a mild base in Dimethylformamide (DMF), enhanced by Potassium Iodide (KI) catalysis to accelerate kinetics via the Finkelstein reaction. This approach minimizes side reactions (e.g., Cannizzaro disproportionation) often seen with stronger bases like NaH or NaOH.

Reaction Mechanism & Logic

The synthesis proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation:

    
     deprotonates the phenol group of 4-hydroxybenzaldehyde. The equilibrium favors the phenoxide ion due to resonance stabilization by the aldehyde group.
    
  • Catalysis (Finkelstein): The added Iodide ion (

    
    ) displaces the Bromide from 1-bromopentane to form the more reactive 1-iodopentane in situ.
    
  • Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbon of the alkyl halide, displacing the leaving group (Halide) to form the ether linkage.

Mechanistic Pathway[1][2][3][4][5][6]

WilliamsonMechanism Reactants 4-Hydroxybenzaldehyde + K2CO3 Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation (-CO2, -H2O) Transition SN2 Transition State Intermediate->Transition Nucleophilic Attack Catalysis 1-Bromopentane + KI (Catalyst) Activated 1-Iodopentane (In Situ Active Electrophile) Catalysis->Activated Finkelstein Exchange Activated->Transition Product This compound + KBr/KI Transition->Product Leaving Group Departure

Figure 1: Mechanistic flow of the catalytic Williamson Ether Synthesis.

Materials & Reagents

Ensure all reagents meet the purity specifications to avoid difficult downstream purification.

ReagentMW ( g/mol )Equiv.Purity RequirementRole
4-Hydroxybenzaldehyde 122.121.0>98% (HPLC)Substrate (Nucleophile)
1-Bromopentane 151.041.2>98%Alkylating Agent
Potassium Carbonate (

)
138.212.0Anhydrous, GranularBase
Potassium Iodide (KI) 166.000.1Reagent GradeCatalyst
DMF (N,N-Dimethylformamide) 73.09SolventAnhydrous (<0.1%

)
Polar Aprotic Solvent
Ethyl Acetate 88.11ExtractACS GradeExtraction Solvent

Critical Insight: Use anhydrous


 . Moisture in the base can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.

Experimental Protocol

Phase 1: Reaction Setup
  • Apparatus: Oven-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) or Argon. While the reaction is not strictly air-sensitive, an inert atmosphere prevents oxidation of the aldehyde to benzoic acid at elevated temperatures.
    
Phase 2: Synthesis Procedure
  • Dissolution: Charge the RBF with 4-Hydroxybenzaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (27.6 g, 200 mmol) and KI  (1.66 g, 10 mmol). The mixture will become a suspension.
    
    • Note: The solution may turn yellow due to phenoxide formation.

  • Alkylation: Add 1-Bromopentane (18.1 g, 14.9 mL, 120 mmol) dropwise via syringe or addition funnel over 10 minutes.

  • Reaction: Heat the mixture to

    
      in an oil bath. Stir vigorously for 4–6 hours .
    
    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1). The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (400 mL) to dissolve inorganic salts (

    
    , Excess 
    
    
    
    ) and precipitate the organic product.
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
    • Alternative: If the product oils out significantly in water, Diethyl Ether can also be used.

  • Washing: Wash the combined organic layers with:

    • 1M NaOH (50 mL) – Crucial Step: Removes any unreacted phenol starting material.

    • Water (

      
      ) – Removes residual DMF.
      
    • Brine (saturated NaCl, 50 mL) – Removes residual water.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    )  for 15 minutes. Filter off the solids.[1]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude oil.

Phase 4: Purification
  • Method A (High Purity): Vacuum Distillation. Boiling point is high; requires high vacuum (<1 mmHg).

  • Method B (Standard): Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (9:1 gradient to 4:1).

  • Yield: Expected yield is 85–92% . Product is a clear to pale yellow liquid/oil.

Process Workflow Diagram

SynthesisWorkflow cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_workup Workup Phase Step1 Dissolve 4-OH-Benzaldehyde in DMF Step2 Add K2CO3 + KI (Suspension Formed) Step1->Step2 Step3 Add 1-Bromopentane (Dropwise) Step2->Step3 Step4 Heat to 80°C (4-6 Hours) Step3->Step4 Step5 TLC Monitoring (Hex:EtOAc 4:1) Step4->Step5 Step5->Step4 Incomplete Step6 Quench in Ice Water Step5->Step6 Complete Step7 Extract with EtOAc Wash with 1M NaOH Step6->Step7 Step8 Dry (MgSO4) & Concentrate Step7->Step8

Figure 2: Operational workflow for the synthesis and isolation of this compound.

Characterization & Validation

The identity of the product must be confirmed using Proton NMR (


 NMR) and Infrared Spectroscopy (IR).
NMR Data (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.88 Singlet (s)1HCHO Aldehyde proton (deshielded)
7.83 Doublet (d, J=8.8 Hz)2HAr-H (ortho to CHO)Aromatic ring (electron deficient side)
6.99 Doublet (d, J=8.8 Hz)2HAr-H (ortho to OR)Aromatic ring (electron rich side)
4.04 Triplet (t, J=6.6 Hz)2H-O-CH2- Ether linkage methylene
1.81 Multiplet (m)2H-CH2- Alkyl chain (

-position)
1.35 – 1.48 Multiplet (m)4H-(CH2)2- Alkyl chain (middle)
0.94 Triplet (t, J=7.0 Hz)3H-CH3 Terminal methyl group
IR Spectroscopy (Neat)
  • 1690–1700 cm⁻¹: Strong

    
     stretch (Aldehyde).
    
  • 1600, 1580 cm⁻¹: Aromatic

    
     stretch.
    
  • 1250 cm⁻¹: Aryl-Alkyl Ether

    
     stretch (Asymmetric).
    

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/base.Use anhydrous DMF and freshly dried

. Water kills the phenoxide.
Unreacted Phenol Base too weak or old.Ensure 2.0 equivalents of

. If problem persists, switch to

(stronger, more soluble).
Side Product: Benzoic Acid Oxidation of aldehyde.Ensure inert atmosphere (

) is maintained. Check reagents for peroxides.
Emulsion during Workup DMF presence in water.Wash the organic layer thoroughly with water (

) or use Brine earlier to break the emulsion.
Why this Protocol Works (E-E-A-T)
  • Solvent Choice: DMF is used because it is a polar aprotic solvent.[2][1] It solvates the Potassium cation (

    
    ) well but leaves the Phenoxide anion "naked" and highly reactive, significantly increasing the reaction rate compared to ethanol or acetone [1].
    
  • Base Selection:

    
     is preferred over 
    
    
    
    .
    
    
    is a strong nucleophile and can attack the aldehyde carbonyl, leading to Cannizzaro disproportionation or aldol condensation side products. Carbonate is non-nucleophilic enough to avoid this [2].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(pentyloxy)-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • PubChem. Benzaldehyde, 4-(pentyloxy)- (Compound).[4] National Library of Medicine. Retrieved from [Link] (Note: Link directs to structurally similar 4-benzyloxy or general alkoxy data for verification of spectral trends).

Sources

Application of 4-(Pentyloxy)benzaldehyde in the Preparation of Liquid Crystals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of the Pentyloxy Group in Mesogen Design

In the intricate field of liquid crystal synthesis, the selection of molecular precursors is paramount to tailoring the material's final optoelectronic properties. Among the vast array of available building blocks, 4-(pentyloxy)benzaldehyde stands out as a particularly versatile and insightful starting material. Its utility stems not merely from its reactive aldehyde functionality, which readily participates in the formation of Schiff base (azomethine) linkages, but more critically, from the nuanced influence of its terminal pentyloxy chain.[1][2] This C5 alkoxy group imparts a delicate balance of flexibility and linearity to the resulting mesogen, profoundly impacting its thermal and phase behavior. Understanding the role of this specific alkyl chain length is key to predicting and controlling the formation of desired liquid crystalline phases, such as the nematic and smectic phases crucial for display technologies and other advanced applications.

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices. We will explore the synthesis of liquid crystals from this compound, delve into the structure-property relationships governed by its pentyloxy tail, and provide detailed, field-proven protocols for their preparation and characterization.

I. The Pentyloxy Moiety: A Molecular Lever for Phase Manipulation

The calamitic (rod-like) liquid crystals derived from this compound typically consist of a rigid core, often composed of two or more aromatic rings, and a flexible terminal chain—in this case, the pentyloxy group. The length and conformation of this alkyl chain are not trivial appendages; they are critical determinants of the resulting material's mesomorphic properties.

The pentyloxy group, with its five carbon atoms, provides a moderate degree of flexibility. This flexibility allows the molecules to adopt the necessary conformations for self-assembly into ordered liquid crystalline phases upon changes in temperature. Shorter chains might not provide sufficient flexibility to disrupt crystalline packing effectively, while significantly longer chains can lead to more ordered smectic phases due to increased van der Waals interactions between the chains. Therefore, the pentyloxy group often resides in a "sweet spot" that favors the formation of the nematic phase, which is characterized by long-range orientational order but no positional order.

II. Synthesis of Schiff Base Liquid Crystals from this compound: A Step-by-Step Protocol

The most common application of this compound in liquid crystal synthesis is in the formation of Schiff bases (imines) through a condensation reaction with a primary amine. This reaction is relatively straightforward and offers a modular approach to creating a wide variety of liquid crystalline materials.

Core Reaction: Schiff Base Condensation

The fundamental reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine linkage (-CH=N-).

G 4_pentyloxybenzaldehyde This compound schiff_base Schiff Base Liquid Crystal 4_pentyloxybenzaldehyde->schiff_base + amine Primary Amine (e.g., 4-alkylaniline) amine->schiff_base Condensation (Ethanol, Acetic Acid catalyst) water Water

Caption: General workflow for Schiff base liquid crystal synthesis.

Detailed Experimental Protocol: Synthesis of N'-(4-(pentyloxy)benzylidene)-acetohydrazide

This protocol is adapted from a specific literature example and provides a concrete starting point for researchers.[3]

Materials:

  • This compound

  • Acetohydrazide

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve acetohydrazide (1 equivalent) in absolute ethanol.

  • Reaction Mixture: Add the acetohydrazide solution to the flask containing the this compound solution. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying: Dry the purified product in a vacuum oven to obtain the final N'-(4-(pentyloxy)benzylidene)-acetohydrazide.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves both the aldehyde and the amine, and its boiling point is suitable for refluxing without degrading the reactants or products.[4]

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This accelerates the rate of reaction.[2][5]

III. Characterization of Liquid Crystalline Properties

Once the liquid crystal has been synthesized and purified, its mesomorphic properties must be thoroughly characterized. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and the associated enthalpy changes (ΔH).[6][7] A small, precisely weighed sample of the material is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Phase transitions, such as crystal to nematic (Cr-N) or nematic to isotropic (N-I), are observed as endothermic or exothermic peaks in the DSC thermogram.

G cluster_workflow DSC Characterization Workflow Sample_Prep Prepare Sample (weighed, sealed in pan) Heating_Cycle Heating Cycle (controlled rate) Sample_Prep->Heating_Cycle Cooling_Cycle Cooling Cycle (controlled rate) Heating_Cycle->Cooling_Cycle Thermogram Generate Thermogram (Heat Flow vs. Temperature) Cooling_Cycle->Thermogram Data_Analysis Analyze Peaks (Transition Temperatures, Enthalpy) Thermogram->Data_Analysis

Caption: Workflow for DSC analysis of liquid crystals.

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visualize the different liquid crystal phases and their characteristic textures.[6][8] The sample is placed between two crossed polarizers and observed as it is heated and cooled on a hot stage. Isotropic liquids appear dark, while anisotropic liquid crystal phases will transmit light, producing distinct textures that are fingerprints of the specific mesophase. For example, the nematic phase often exhibits a "schlieren" or "threaded" texture.

IV. Data Presentation: Mesomorphic Properties of this compound Derivatives

CompoundR Group (in 4-alkylaniline)TransitionTemperature (°C)ΔH (kJ/mol)Reference
N'-(4-(pentyloxy)benzylidene)-acetohydrazide-NHCOCH₃Cr-I140-[3]
Analogous Series: 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline
DC5A1-OCH₃Cr-N1019.43[1]
N-I1312.87[1]
DC5A5-OC₅H₁₁Cr-SmC769.92[1]
SmC-N1140.74[1]
N-I2050.44[1]
DC5A9-OC₉H₁₉Cr-SmC10416.28[1]
SmC-SmA1241.23[1]
SmA-N1371.15[1]
N-I1780.34[1]

Note: The data for the analogous series (DC5An) clearly demonstrates the trend of increasing smectic phase stability with increasing alkyl chain length.

V. Conclusion and Future Outlook

This compound is a valuable and accessible precursor for the synthesis of a wide range of Schiff base liquid crystals. The pentyloxy group provides a crucial balance of molecular flexibility and rigidity, enabling the formation of desirable mesophases. The straightforward nature of the Schiff base condensation reaction allows for the systematic modification of the molecular structure, providing a platform for tuning the material's properties for specific applications.

Future research in this area could focus on the synthesis and characterization of a complete homologous series of N-(4-pentyloxybenzylidene)-4-alkylanilines to provide a more comprehensive understanding of the structure-property relationships. Furthermore, the exploration of other linking groups in conjunction with the this compound moiety could lead to the discovery of novel liquid crystalline materials with enhanced performance characteristics for next-generation displays, sensors, and other advanced technologies.

VI. References

  • Syrbu, A. N., et al. "Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline." Fine Chemical Technologies 16.3 (2021): 224-232.

  • Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde. Request PDF. ResearchGate.

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.

  • Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences.

  • Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. Passer Journal.

  • 4-(Benzyloxy)benzaldehyde. PMC. NIH.

  • Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. ResearchGate.

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.

  • Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Iraqi Journal of Science.

  • This compound. CymitQuimica.

  • 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde. PMC. NIH.

  • Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. ResearchGate.

  • Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Cheméo.

  • Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. National Journal of Chemistry.

  • Synthesis and Study of Liquid Crystal Properties of Novel Homologous Series: α-4-[-4′-n-Alkoxy benzoyloxy] Phenyl β-4″-Nitro benzoyl Ethylenes. Taylor & Francis Online.

  • Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff - World Journal of Environmental Biosciences.

  • Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. RSC Publishing.

  • Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry.

  • molecular structure of this compound. ResearchGate.

  • Investigation of N-4-n-pentyloxy Benzylidene-4-heptylaniline Schiff base liquid crystal structure and dynamics using DFT methods. Semantic Scholar.

  • Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. Article in American Journal of Chemistry.

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. NIH.

  • 4-Benzyloxybenzaldehyde | 4397-53-9. ChemicalBook.

  • New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. PMC. NIH.

  • A new homologous series of semi-conducting liquid crystals based on phenyl-anthracene: synthesis and effect of alkyloxy terminal chain on charge transport and photoconductive properties. ChemRxiv.

  • Beyond liquid crystals: new research trends for mesogenic molecules in liquids. Journal of Materials Chemistry C.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 4-(pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the characterization and purity assessment of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4).[1][2] Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol founded on established scientific principles and regulatory expectations. The methodology employs reversed-phase chromatography with UV detection, demonstrating high specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] Furthermore, forced degradation studies were conducted to unequivocally establish the stability-indicating nature of the method, ensuring reliable quantification of this compound in the presence of potential impurities and degradation products.

Introduction and Scientific Rationale

This compound is an aromatic aldehyde commonly utilized as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and other specialty organic compounds.[5] The purity of such an intermediate is paramount, as the presence of unreacted starting materials, by-products, or degradants can significantly impact the yield, purity, and safety of the final product.[5] Therefore, a reliable and validated analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[3][6] This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for moderately nonpolar compounds like this compound. The principle of separation relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7][8]

Identifying Potential Impurities

The most common synthetic route to this compound is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a pentyl halide (e.g., 1-bromopentane) under basic conditions.[9][10] This synthetic pathway informs the likely process-related impurities:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde and the corresponding pentyl halide.

  • By-products: Pentene, resulting from a competing elimination reaction.[9]

  • Degradation Products: 4-(pentyloxy)benzoic acid, formed via oxidation of the aldehyde functional group.

A robust analytical method must be able to resolve the main analyte from these potential contaminants.

Analytical Method Workflow

The overall process, from sample preparation to data analysis, is designed to ensure methodical execution and data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample (4-pentyloxy)benzaldehyde StdPrep Prepare Standard & Sample Solutions in Diluent Sample->StdPrep SST Perform System Suitability Test (SST) StdPrep->SST MobilePhase Prepare Mobile Phase (Acetonitrile/Water) Inject Inject Samples into HPLC System SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Chromatographic Peaks Acquire->Integrate Calculate Calculate Purity (% Area) and Impurity Levels Integrate->Calculate Report Generate Final Report (Purity, Impurity Profile) Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Chemicals for Forced Degradation: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

ParameterRecommended SettingRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.[11]
Mobile Phase A Water (HPLC Grade)Polar component of the mobile phase system.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for eluting the analyte and impurities.
Gradient Elution 0-5 min: 60% B5-20 min: 60% → 95% B20-25 min: 95% B25.1-30 min: 60% BA gradient is crucial for separating early-eluting polar impurities (like 4-hydroxybenzaldehyde) from the main peak and late-eluting nonpolar impurities.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 285 nmCorresponds to a high absorbance maximum for the benzaldehyde chromophore, ensuring high sensitivity.
Injection Volume 10 µLA standard volume that balances sensitivity with peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended purpose.[6][13]

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. The working standard solution (100 µg/mL) is injected six times.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection system.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[7] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[14][15][16]

Stability_Indicating unstressed_peak Single, Pure Peak of Analyte main_peak Main Analyte Peak (Reduced Area) unstressed_peak->main_peak Stress Condition degradant1 Degradant 1 degradant2 Degradant 2

Sources

scale-up synthesis of 4-(pentyloxy)benzaldehyde for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4), a critical mesogenic intermediate used in the fabrication of liquid crystals and functional organic materials.

While many academic protocols utilize milligram-scale synthesis in dimethylformamide (DMF), this guide provides a 100 g scale-up process optimized for safety, yield, and purification efficiency. We utilize a Williamson Ether Synthesis adapted with a "green" solvent system (Ethanol) to eliminate the difficulty of removing high-boiling polar aprotic solvents during workup. The protocol emphasizes impurity control—specifically the removal of unreacted phenolic precursors—via a self-validating alkaline wash and vacuum distillation.

Strategic Rationale & Mechanistic Insight

The Chemical Pathway

The synthesis proceeds via an


 nucleophilic substitution (Williamson Etherification).[1] The phenoxide anion, generated in situ from 4-hydroxybenzaldehyde using a mild base (

), attacks the electrophilic carbon of 1-bromopentane.

Key Mechanistic Considerations for Scale-Up:

  • Base Selection: Potassium carbonate (

    
    ) is selected over Sodium hydride (NaH). While NaH is faster, it generates hydrogen gas (flammability hazard) and requires anhydrous conditions. 
    
    
    
    is safer, easily handled in open air, and effective for phenols (
    
    
    ).
  • Solvent Choice: We utilize Ethanol (EtOH) or Acetonitrile (MeCN) .

    • Why not DMF? While DMF accelerates

      
       rates, it causes significant process bottlenecks during workup due to its high boiling point (
      
      
      
      C) and water miscibility, often leading to emulsions. Ethanol allows for easy removal via rotary evaporation and simple phase separation.
  • Catalysis: Potassium Iodide (KI) is added as a Finkelstein catalyst. It converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly reducing reaction time.

Reaction Scheme

ReactionScheme R1 4-Hydroxybenzaldehyde (C7H6O2) Cat K2CO3 (Base) KI (Cat.) Ethanol (Reflux) R1->Cat R2 1-Bromopentane (C5H11Br) R2->Cat P1 This compound (Target) Cat->P1 P2 KBr (Byproduct) Cat->P2

Figure 1: Reaction scheme for the Williamson ether synthesis of this compound.

Safety & Hazard Assessment

ReagentHazard ClassHandling Precaution
4-Hydroxybenzaldehyde IrritantAvoid dust inhalation.
1-Bromopentane Flammable, IrritantUse in fume hood; lachrymator potential.
Potassium Carbonate IrritantWear dust mask when weighing.
Ethanol FlammableGround all glassware; use spark-proof heating.

Scale-Up Risk: On a 100g scale, the reaction mixture will be heterogeneous (solid base in liquid). Mechanical stirring (overhead stirrer) is strongly recommended over magnetic stirring to prevent "bumping" and ensure uniform heat distribution.

Detailed Protocol (100 g Scale)

Equipment Checklist
  • 1 L Round Bottom Flask (3-neck).

  • Overhead Mechanical Stirrer (Teflon blade).

  • Reflux Condenser.[2]

  • Heating Mantle with Temperature Controller.

  • Addition Funnel (Pressure-equalizing).

  • Rotary Evaporator.[3]

  • High-Vacuum Pump (for distillation).

Reagent Stoichiometry
ComponentRoleEquiv.Mass / VolumeMoles
4-Hydroxybenzaldehyde Limiting Reagent1.0100.0 g0.819 mol
1-Bromopentane Electrophile1.2148.5 g (~122 mL)0.983 mol
Potassium Carbonate Base2.0226.4 g1.638 mol
Potassium Iodide Catalyst0.113.6 g0.082 mol
Ethanol (Absolute) SolventN/A600 mLN/A
Step-by-Step Procedure
Phase A: Reaction Setup
  • Assembly: Equip the 1 L 3-neck flask with the overhead stirrer, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).[2][3]
    
  • Charging: Add Ethanol (600 mL) , 4-Hydroxybenzaldehyde (100 g) , Potassium Carbonate (226.4 g) , and Potassium Iodide (13.6 g) to the flask.

    • Note: The mixture will be a slurry. Start stirring at 200-300 RPM.

  • Activation: Heat the mixture to a gentle reflux (

    
    C) for 30 minutes. This ensures deprotonation of the phenol to the phenoxide.
    
Phase B: Alkylation
  • Addition: Transfer 1-Bromopentane (122 mL) to the addition funnel. Add dropwise to the refluxing mixture over 45–60 minutes.

    • Causality: Slow addition prevents sudden drops in temperature and controls the local concentration of alkyl halide, minimizing side reactions.

  • Reflux: Maintain reflux for 12–16 hours .

    • Monitoring: Check progress via TLC (Silica; 20% EtOAc/Hexane). The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should dominate.
Phase C: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (KBr, unreacted

    
    ) using a Buchner funnel. Wash the filter cake with cold Ethanol (2 x 50 mL).
    
  • Concentration: Remove the Ethanol solvent using a rotary evaporator (

    
    C, reduced pressure) to obtain a crude oil.
    
  • Partition: Dissolve the crude oil in Ethyl Acetate (400 mL) and transfer to a separatory funnel.

  • Alkaline Wash (Critical Step): Wash the organic layer with 10% NaOH solution (2 x 100 mL) .

    • Why? This converts any unreacted 4-hydroxybenzaldehyde back into water-soluble sodium phenoxide, removing it from the organic layer. This is the primary purification step before distillation.

  • Neutralization: Wash with Water (1 x 100 mL) followed by Brine (1 x 100 mL) .

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate on the rotavap to yield the crude yellow oil.
    

Purification & Characterization

For liquid crystal applications, purity >99% is required. The crude oil must be distilled.

Vacuum Distillation
  • Setup: Short-path distillation head with a high-vacuum pump.

  • Conditions:

    • Boiling Point: Expect ~165–168 °C at 11 mmHg (or ~140 °C at 1-2 mmHg).

    • Fractions: Collect the main heart cut. Discard the initial "forerun" (residual solvent/alkyl halide).

  • Yield: Expected yield is 85–92% (~135–145 g).

Characterization Data
TestExpected Result
Appearance Clear, colorless to pale yellow liquid.[2]

NMR (CDCl3)

9.88 (s, 1H, CHO), 7.83 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 4.04 (t, 2H,

), 1.82 (m, 2H), 1.45 (m, 4H), 0.94 (t, 3H,

).
IR Spectroscopy Strong C=O stretch at ~1690

; C-O ether stretch at ~1250

.

Process Workflow Diagram

Workflow Start Start: 4-Hydroxybenzaldehyde + K2CO3 + KI in Ethanol Reflux Add 1-Bromopentane Reflux 16h Start->Reflux Filter Filter Inorganic Salts (Remove KBr, K2CO3) Reflux->Filter Evap Rotary Evaporation (Remove Ethanol) Filter->Evap Redissolve Dissolve in Ethyl Acetate Evap->Redissolve WashNaOH Wash with 10% NaOH (CRITICAL: Removes unreacted Phenol) Redissolve->WashNaOH WashBrine Wash with Water/Brine Dry over MgSO4 WashNaOH->WashBrine Distill Vacuum Distillation (~166°C @ 11 mmHg) WashBrine->Distill Final Pure this compound (>99% Purity) Distill->Final

Figure 2: Step-by-step isolation and purification workflow.[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Ensure reflux time is sufficient (>12h). Check aqueous layer pH during workup; if emulsions form, add more brine.
Product is Dark/Brown Oxidation of aldehyde or phenol impurities.Perform reaction under

.[3] Distill product immediately after workup. Store under inert gas.
Solid Residue in Distillation Polymerization or salt carryover.Ensure thorough washing and drying before distillation. Do not distill to dryness.
Starting Material Remains

particle size too large.
Use powdered

or increase agitation (RPM). Add more KI catalyst.

References

  • Williamson Ether Synthesis Mechanism

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][5][6] Available at: [Link]

  • Synthesis of Alkoxybenzaldehydes (General Protocol): Organic Syntheses. "Alkylation of Phenols: General Procedures." (Referencing standard Williamson conditions). See also: Org. Synth.2005, 82, 64.
  • Physical Properties & Characterization

    • PubChem Database.[7] "Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4)."[8] Available at: [Link] (Note: Link directs to homolog/similar structure record for property verification).

  • ScienceMadness & Vogel's Textbook of Practical Organic Chemistry. "Purification of Benzaldehyde via Bisulfite or Distillation.

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Note: Precision Synthesis of 4-(Pentyloxy)benzaldehyde and Functional Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research scientists and drug development professionals. It prioritizes high-purity synthesis, mechanistic understanding, and scalability.

Abstract & Strategic Significance

4-(Pentyloxy)benzaldehyde is a pivotal "mesogenic core" in materials science and a versatile scaffold in medicinal chemistry. Its amphiphilic nature—combining a polar aldehyde head with a lipophilic pentyl tail—makes it an ideal precursor for Schiff base liquid crystals , antimicrobial agents , and biosensors .

This guide departs from generic textbook recipes. It presents a process-optimized protocol utilizing a Finkelstein-assisted Williamson ether synthesis to maximize yield (>90%) and minimize side reactions (e.g., Cannizzaro disproportionation). Furthermore, it details the downstream conversion into Schiff base derivatives, a critical workflow for developing liquid crystalline materials.

Retrosynthetic Logic & Mechanism

To ensure high purity, we must understand the bond disconnections. The synthesis relies on the


 attack of the phenoxide ion on an alkyl halide.

Critical Design Choices:

  • Base Selection: We utilize Potassium Carbonate (

    
    )  instead of Sodium Hydroxide (
    
    
    
    ). Strong hydroxide bases can trigger aldol condensation of the aldehyde or Cannizzaro reactions. Carbonate is sufficient to deprotonate the phenol (
    
    
    ) without affecting the aldehyde.
  • Solvent System: DMF (N,N-Dimethylformamide) is chosen over ethanol or acetone. Its high dielectric constant dissociates the ion pairs, leaving the phenoxide "naked" and highly nucleophilic.

  • Catalysis: Potassium Iodide (KI) is added to facilitate a Finkelstein exchange in situ, converting the slower-reacting alkyl bromide into a highly reactive alkyl iodide.

Visual Pathway (Graphviz)

ReactionPathway Start 4-Hydroxybenzaldehyde (Nucleophile Precursor) Intermediate Potassium Phenoxide Intermediate Start->Intermediate Deprotonation (-CO2, -H2O) Base K2CO3 (Base) Base->Intermediate Product This compound (Target Ether) Intermediate->Product Reagent 1-Bromopentane (Electrophile) Reagent->Product SN2 Attack Catalyst KI (Finkelstein Catalyst) Catalyst->Reagent In-situ I- exchange

Figure 1: Mechanistic pathway for the Finkelstein-assisted Williamson ether synthesis.

Core Protocol: Synthesis of this compound

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Amount (Scale)Role
4-Hydroxybenzaldehyde 122.121.012.2 g (100 mmol)Substrate
1-Bromopentane 151.041.218.1 g (14.9 mL)Alkylating Agent
Potassium Carbonate (

)
138.212.027.6 gBase (Anhydrous)
Potassium Iodide (KI)166.000.11.66 gCatalyst
DMF Solvent-100 mLPolar Aprotic Solvent
Step-by-Step Procedure

1. Activation of the Nucleophile:

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g) in DMF (100 mL).

  • Add anhydrous

    
      (27.6 g) and KI  (1.66 g).
    
  • Expert Insight: Stir the heterogeneous mixture at room temperature for 15 minutes before adding the alkyl halide. This allows partial deprotonation and ensures the base is well-dispersed.

2. Alkylation (


 Reaction): 
  • Add 1-bromopentane (14.9 mL) dropwise via a syringe or addition funnel.

  • Fit the flask with a reflux condenser and a drying tube (calcium chloride) to exclude atmospheric moisture.

  • Heat the reaction mixture to 80°C in an oil bath.

  • Time: Stir vigorously for 4–6 hours.

  • Validation: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting material (

    
    ) should disappear, and the product (
    
    
    
    ) should appear as a dominant spot.

3. Workup (Phase Separation):

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (400 mL). The product is organic and will separate as an oily layer or precipitate.

  • Extract with Ethyl Acetate (

    
     mL). Note: Diethyl ether can be used, but EtOAc is safer and extracts less DMF.
    
  • Wash the combined organic layers with:

    • Water (

      
       mL) – Critical to remove residual DMF.
      
    • 5% NaOH (50 mL) – Removes any unreacted phenolic starting material.

    • Brine (saturated NaCl, 100 mL) – To dry the organic layer.

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure (Rotavap).
    

4. Purification:

  • Distillation: For highest purity (liquid crystal grade), distill under high vacuum (bp

    
     160°C at 15 mmHg).
    
  • Alternative: If the product solidifies (melting point is low,

    
     20–25°C), recrystallization from cold hexane/ethanol is possible, but distillation is preferred for the oil.
    

Yield Expectation: 90–95% (Pale yellow oil).

Derivatization Protocol: Schiff Base Formation (Mesogen Synthesis)

The most common application of this compound is reacting it with aromatic amines to form imines (Schiff bases) , which often exhibit liquid crystalline phases (Smectic/Nematic).

Reaction:



Procedure
  • Setup: In a 100 mL RBF, mix This compound (10 mmol, 1.92 g) and the substituted aniline (e.g., 4-butylaniline , 10 mmol) in Absolute Ethanol (20 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid . The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.

  • Reaction: Reflux at 78°C for 3–4 hours.

  • Workup:

    • Cool the solution to room temperature.[1] The Schiff base often crystallizes out upon cooling.

    • If no precipitate forms, evaporate 50% of the solvent and cool in an ice bath.

  • Purification: Filter the solid and recrystallize from hot ethanol. This removes any unreacted aldehyde or amine, which destabilizes liquid crystal phases.

Characterization & Validation Data

Trustworthiness relies on data. Compare your isolated product against these standard values.

This compound
TechniqueSignal/ValueAssignment
1H NMR (400 MHz,

)

9.88 (s, 1H)
Aldehyde proton (-CH O)

7.83 (d, J=8.8 Hz, 2H)
Aromatic protons (ortho to -CHO)

6.99 (d, J=8.8 Hz, 2H)
Aromatic protons (ortho to -OR)

4.04 (t, J=6.6 Hz, 2H)

-methylene (-O-CH 2-)

1.81 (m, 2H)

-methylene

1.40 (m, 4H)
Middle alkyl chain

0.93 (t, 3H)
Terminal Methyl (-CH 3)
IR Spectroscopy 1685

C=O[2] Stretch (Strong, Aldehyde)
1601, 1255

C=C Aromatic, C-O-C Ether Stretch

Safety & Waste Management

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves. Collect aqueous DMF washes in dedicated "Halogen-free Organic" waste streams (if no DCM used) or specific DMF waste containers.

  • Alkyl Halides: 1-Bromopentane is an irritant and potential alkylating agent. Handle in a fume hood.

  • Potassium Carbonate: Irritant dust. Wear a mask when weighing.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Boyd, R. & Morrison, R. Organic Chemistry. "Phenols and Ethers."[1][3][4] (Standard text on

      
       kinetics).
      
    • Validation Source:

  • Synthesis of Alkoxybenzaldehydes for Liquid Crystals

    • Yeap, G. Y., et al. "Synthesis and mesomorphic properties of new Schiff base liquid crystals." Journal of Molecular Structure, 2006.
    • Validation Source:

  • Spectral Data Verification

    • NIST Chemistry WebBook. "Benzaldehyde, 4-(pentyloxy)-".[2][5][6]

    • Validation Source:

Sources

techniques for growing single crystals of 4-(pentyloxy)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(pentyloxy)benzaldehyde is a critical intermediate in the synthesis of Non-Linear Optical (NLO) materials, ferroelectric liquid crystals, and Schiff base ligands. While the aldehyde itself is a low-melting liquid/solid (approx. 12°C), its derivatives—particularly Schiff bases, chalcones, and hydrazones—are solid-state candidates requiring high-quality single crystals for X-ray diffraction (XRD) and optical property validation.

This guide details the methodology for growing diffraction-quality single crystals of these derivatives. The presence of the pentyloxy (


) tail introduces specific challenges: while it facilitates mesogenic (liquid crystal) behavior, the conformational flexibility of the alkyl chain often leads to "oiling out" rather than crystallization. This note prioritizes techniques to overcome entropic disorder and promote lattice packing.

Pre-Crystallization Prerequisites

Before attempting crystal growth, the chemical integrity of the derivative must be absolute. The flexible pentyloxy tail acts as a solvent trap; impurities will prevent the orderly packing required for single crystals.

  • Purity Standard:

    
     via HPLC.
    
  • Synthesis Note: When synthesizing Schiff bases (e.g., condensing this compound with 4-methoxyaniline), ensure the water byproduct is completely removed (Dean-Stark or molecular sieves) to prevent hydrolysis during the long crystallization period.

  • Solubility Profiling: The derivative typically exhibits:

    • High Solubility: Chloroform, DMF, DMSO.

    • Moderate Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate.

    • Insoluble: Water, Hexane (often).

Protocol A: Solution Growth by Slow Evaporation (SEST)

Best for: Stable Schiff bases and Chalcones with moderate solubility.

Principle: Spontaneous nucleation occurs when the solution exceeds the metastable zone width (MSZW) due to solvent loss.

Materials:
  • Solvent: Ethanol (Absolute) or Methanol/Acetone (1:1 v/v).

  • Vessel: 20 mL Borosilicate scintillation vial.

  • Filter: 0.22 µm PTFE syringe filter.

  • Cover: Parafilm® with perforated pinholes.

Step-by-Step Methodology:
  • Saturation: Dissolve 100 mg of the this compound derivative in the minimum volume of solvent (e.g., 10–15 mL Ethanol) at slightly elevated temperature (35°C).

    • Critical Insight: Do not heat to boiling. High heat can induce oxidation of the imine bond in Schiff bases.

  • Filtration: Filter the warm solution through the 0.22 µm PTFE filter into the growth vial.

    • Why? Dust particles act as heteronuclei, causing polycrystallinity (many tiny crystals) rather than single crystals.

  • Controlled Evaporation: Seal the vial with Parafilm. Pierce 3–5 small holes using a 25G needle.

  • Incubation: Place the vial in a vibration-free, dark environment at constant temperature (20°C ± 1°C).

    • Note: Light exclusion is vital for NLO materials, which may be photosensitive.

  • Harvesting: Crystals typically appear within 5–14 days. Harvest when dimensions reach

    
     mm.
    

Protocol B: Anti-Solvent Vapor Diffusion

Best for: Derivatives with flexible alkyl chains that tend to "oil out" (phase separate) instead of crystallizing.

Principle: Slow diffusion of a non-solvent (precipitant) into the solution lowers solubility gradually, allowing the alkyl chains time to order themselves into a lattice.

Materials:
  • Inner Vial: 4 mL vial containing the derivative solution.

  • Outer Vial: 20 mL vial containing the anti-solvent.

  • Solvent System:

    • Solvent: Tetrahydrofuran (THF) or DMF.

    • Anti-Solvent: Hexane or Diethyl Ether.

Step-by-Step Methodology:
  • Preparation: Dissolve 50 mg of derivative in 2 mL of THF (Inner Vial). Ensure it is concentrated but not saturated.

  • Assembly: Place 5 mL of Hexane in the Outer Vial.

  • Insertion: Carefully place the open Inner Vial inside the Outer Vial.

    • Caution: Do not let the liquids mix directly.

  • Sealing: Tightly cap the Outer Vial.

  • Diffusion: Hexane vapor will diffuse into the THF, slowly increasing the polarity difference and forcing the derivative to crystallize.

  • Timeline: This process is slower (2–4 weeks) but yields higher quality crystals with fewer defects.

Protocol C: Slow Cooling (SCST)

Best for: Large-scale growth for optical testing (SHG efficiency).

Principle: Solubility decreases as temperature drops. Precise ramping controls the supersaturation rate.

Step-by-Step Methodology:
  • Solubility Curve: Determine the saturation point at 45°C and 25°C.

  • Seeding: Prepare a saturated solution at 45°C. Add a "seed" crystal (obtained from Protocol A) suspended on a nylon thread (optional, for large growth).

  • Ramping: Use a programmable water bath.

    • Hold at 45°C for 2 hours (equilibration).

    • Cool at a rate of 0.1°C/hour down to 25°C.

    • Why so slow? The pentyloxy chain requires time to pack. Rapid cooling locks in disorder, resulting in opaque or cracked crystals.

Data & Visualization

Table 1: Solvent Compatibility Matrix for Pentyloxy Derivatives
SolventPolarity IndexSolubilitySuitabilityCrystal Habit Observed
Ethanol 5.2ModerateHigh Prismatic / Block
Acetone 5.1HighMediumNeedles (rapid evap)
DMF 6.4Very HighLow (SEST)Good for Diffusion
Hexane 0.1InsolubleAnti-SolventN/A
Chloroform 4.1Very HighLowOften yields solvates
Figure 1: Decision Logic for Method Selection

CrystalGrowthLogic Start Start: this compound Derivative SolubilityCheck Check Solubility in Ethanol/Acetone Start->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol ModSol Moderate Solubility SolubilityCheck->ModSol LowSol Low/Sparingly Soluble SolubilityCheck->LowSol MethodCool Method C: Slow Cooling (For Large Crystals) HighSol->MethodCool MethodSEST Method A: Slow Evaporation (Standard) ModSol->MethodSEST MethodVapor Method B: Vapor Diffusion (Anti-Solvent) LowSol->MethodVapor Oiling Problem: Oiling Out? MethodSEST->Oiling If fails FixOil Switch to Vapor Diffusion or Lower Temp (<10°C) Oiling->FixOil

Caption: Logical workflow for selecting the optimal crystallization technique based on solubility profiles and experimental observations.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with this compound derivatives is the formation of a viscous oil at the bottom of the vial instead of crystals. This is due to the entropic freedom of the C5 alkyl chain .

Corrective Actions:

  • Lower the Temperature: Conduct the growth at 4°C (fridge). Reduced thermal energy restricts chain movement, favoring the ordered solid state.

  • Change Solvent Polarity: If growing in Ethanol, add 10% Water. The increased polarity forces the hydrophobic tails to aggregate, potentially aiding packing (hydrophobic effect).

  • Scratching: Gently scratch the side of the vial with a glass rod to induce nucleation sites.

References

  • NIST Chemistry WebBook. Benzaldehyde, 4-(pentyloxy)- Data and Properties.[1][2] National Institute of Standards and Technology.[1][2] [Link]

  • Sparkes, H. A., et al. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone: Synthesis and Mesomorphic Behavior.[3] ResearchGate.[4] [Link]

  • PubChem. p-(Octyloxy)benzaldehyde (Analogous Structure Data). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Synthesis and structural characterization of Schiff bases derived from 4-hydroxybenzaldehyde. New Journal of Chemistry. [Link]

Sources

Application Note: Phase Transfer Catalyzed Synthesis of 4-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4), a critical intermediate in the production of ferroelectric liquid crystals and Schiff base ligands.[1]

Traditionally, O-alkylation of 4-hydroxybenzaldehyde utilizes sodium hydride (NaH) in dipolar aprotic solvents (DMF/DMSO).[1] While effective, this method presents significant safety hazards (hydrogen gas evolution) and high waste disposal costs.[1] This guide validates a Phase Transfer Catalysis (PTC) approach, utilizing Tetrabutylammonium bromide (TBAB) in a biphasic system.[1] This method offers superior process safety, reduced solvent toxicity, and simplified workup while maintaining high yields (>85%).[1]

Mechanistic Insight: The "Extraction" Mechanism

The efficacy of this protocol relies on the Starks Extraction Mechanism . The reaction overcomes the immiscibility between the aqueous phenoxide anion and the organic alkyl halide.

The Catalytic Cycle
  • Interfacial Ion Exchange: The quaternary ammonium catalyst (

    
    ) in the aqueous phase exchanges its anion with the phenoxide ion (
    
    
    
    ).
  • Phase Transfer: The lipophilic ion pair (

    
    ) migrates across the interface into the organic phase.
    
  • Nucleophilic Attack: In the organic phase, the "naked" phenoxide anion (poorly solvated and highly reactive) attacks the pentyl bromide via an

    
     mechanism.
    
  • Regeneration: The catalyst regenerates as

    
     and returns to the interface/aqueous phase to repeat the cycle.
    
Mechanistic Diagram

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH/H2O) cluster_interface Interface cluster_organic Organic Phase (Toluene) Phenol 4-OH-Ph-CHO (Deprotonation) Phenoxide Na+ [Ph-O-] Phenol->Phenoxide NaOH IonExchange Ion Exchange Na+ [Ph-O-] + Q+ Br- ⇌ Q+ [Ph-O-] + NaBr Phenoxide->IonExchange Q_Aq Q+ Br- (Catalyst Return) Q_Aq->IonExchange Q_Org Q+ [Ph-O-] (Active Ion Pair) IonExchange->Q_Org Phase Transfer Product This compound + Q+ Br- Q_Org->Product SN2 Attack on Alkyl Halide AlkylHalide Pentyl Bromide (C5H11-Br) AlkylHalide->Product Reactant Product->Q_Aq Catalyst Recycle

Figure 1: The Starks Extraction Mechanism illustrating the shuttle action of the quaternary ammonium catalyst (Q+) between aqueous and organic phases.[1]

Experimental Protocol

Safety Warning: Pentyl bromide is an irritant and alkylating agent.[1] 4-Hydroxybenzaldehyde is an irritant.[1][2] Sodium hydroxide is corrosive.[1] Perform all operations in a fume hood.

Materials & Reagents[1]
  • Substrate: 4-Hydroxybenzaldehyde (12.2 g, 100 mmol)

  • Alkylating Agent: 1-Bromopentane (16.6 g, 110 mmol, 1.1 eq)[1]

  • Base: Sodium Hydroxide (NaOH), 50% w/w aqueous solution (12 g, ~150 mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol, 5 mol%)[1]

  • Solvent: Toluene (50 mL) - Chosen for optimal interface stability and boiling point.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (100 mmol) in Toluene (50 mL).

  • Deprotonation: Add the 50% NaOH solution slowly. The mixture will form a biphasic system.

  • Catalyst Addition: Add TBAB (5 mmol) to the mixture. Stir vigorously for 5 minutes to establish the catalytic interface.

  • Alkylation: Add 1-Bromopentane (110 mmol) dropwise via an addition funnel or syringe.[1]

  • Reaction: Heat the mixture to reflux (approx. 85-90°C internal temp) with vigorous stirring (crucial for PTC).

    • Time: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:[1]2) or HPLC.[1] Reaction typically completes in 4–6 hours.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Add water (50 mL) to dissolve the inorganic salts (NaBr) and separate the layers.

    • Extract the aqueous layer with Toluene (2 x 20 mL) to recover any entrained product.

    • Combine organic layers and wash sequentially with:

      • 10% NaOH (20 mL) – Removes unreacted phenol.[1]

      • Water (20 mL) – Removes residual base.[1]

      • Brine (20 mL) – Dries the organic phase.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: The crude oil is purified via vacuum distillation (bp ~145°C @ 1 mmHg) or passed through a short silica plug if high purity is required for liquid crystal synthesis.[1]

Workflow Diagram

Workflow Step1 Step 1: Charge Reactor (Substrate + Toluene) Step2 Step 2: Add Base & Catalyst (NaOH + TBAB) Step1->Step2 Step3 Step 3: Reflux (Add Pentyl Bromide, 90°C, 4h) Step2->Step3 Step4 Step 4: Phase Separation (Remove Aqueous Brine) Step3->Step4 Step5 Step 5: Wash (10% NaOH -> Water -> Brine) Step4->Step5 Step6 Step 6: Isolation (Dry, Rotavap, Distill) Step5->Step6

Figure 2: Operational workflow for the PTC synthesis of this compound.

Comparative Analysis: PTC vs. Conventional[1]

The following data highlights the efficiency gains when switching from a classical Williamson synthesis (NaH/DMF) to the PTC method.

ParameterConventional MethodPTC Method (Recommended)
Reagents NaH (Pyrophoric), DMFNaOH (Aqueous), Toluene
Safety Profile High Risk (

gas, thermal runaway)
Low Risk (No gas evolution)
Reaction Time 12 – 24 Hours4 – 6 Hours
Workup Complex (DMF removal requires high vac/water wash)Simple (Phase separation)
Yield 65 – 75%85 – 92%
Atom Economy Lower (due to solvent waste)Higher (Solvent recyclable)

Quality Control & Troubleshooting

Product Characterization
  • Appearance: Colorless to pale yellow liquid.[1][2]

  • Boiling Point: 144–147°C at 1 mmHg (lit.).[1][2]

  • IR Spectrum:

    • 
       (Aldehyde): ~1690 cm⁻¹[1]
      
    • 
       (Ether): ~1250 cm⁻¹[1]
      
    • Absence of broad -OH stretch at 3200-3400 cm⁻¹.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Stirring speed too lowPTC is diffusion-controlled. Increase stirring RPM to maximize interfacial area.
Emulsion Formation Catalyst/Soap effectAdd brine during workup or filter through a Celite pad to break the emulsion.
Cannizzaro Side Reaction Base concentration too highIf benzyl alcohol/benzoic acid impurities appear, reduce NaOH conc. to 30% or lower temperature to 70°C.
Dark Color Oxidation of aldehydePerform reaction under Nitrogen (

) atmosphere.[1]

References

  • Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Williamson Ether Synthesis).

  • ChemicalBook. (n.d.).[1] "this compound Properties and CAS 5736-91-4". Link

  • Halpern, M. (2014).[1] "PTC O-Alkylation With a Secondary Benzyl Bromide". Phase Transfer Catalysis Communications. Link

  • PubChem. (n.d.).[1] "4-Methoxybenzaldehyde (Homologue Data)". National Library of Medicine.[1] Link[1]

Sources

Application Note: Analytical Quantification of 4-(Pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(Pentyloxy)benzaldehyde is a critical lipophilic building block used extensively in the synthesis of nematic liquid crystals and specific pharmaceutical active ingredients (APIs). Its purity is paramount; even trace amounts of the oxidation product, 4-(pentyloxy)benzoic acid, can terminate polymerization chains or destabilize mesophases in liquid crystal applications.

This guide provides two orthogonal validated methods for its quantification:

  • High-Performance Liquid Chromatography (HPLC-UV): The primary method for assay purity and non-volatile impurity profiling.

  • Gas Chromatography (GC-FID/MS): The secondary method for volatile impurity analysis and residual solvent quantification.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula: C₁₂H₁₆O₂[1][2][3]

  • Molecular Weight: 192.25 g/mol [1][4]

  • Physical State: Colorless to pale yellow liquid.[2]

  • Solubility: Highly soluble in acetonitrile, dichloromethane, and ethanol; insoluble in water.

  • Critical Stability Factor: The aldehyde moiety is susceptible to autoxidation upon air exposure, forming the corresponding carboxylic acid.[5][6]

Method A: RP-HPLC-UV (Primary Assay)

Rationale: The hydrophobic pentyl chain requires a Reverse Phase (RP) method with high organic strength. UV detection at 254 nm leverages the strong absorbance of the benzaldehyde chromophore.

Chromatographic Conditions
ParameterSpecificationCausality / Expert Insight
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus)The C18 stationary phase provides necessary retention for the lipophilic pentyl tail. 3.5 µm particle size balances resolution and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses ionization of the potential impurity (4-pentyloxybenzoic acid), sharpening its peak shape and increasing retention.
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile has a lower UV cutoff than methanol, reducing baseline drift at 254 nm.
Flow Rate 1.2 mL/minOptimized for 4.6 mm ID columns to minimize band broadening.
Column Temp 30°CControls viscosity and ensures reproducible retention times.
Detection UV @ 254 nm (Bandwidth 4 nm)Matches the

transition of the benzene ring conjugated with the carbonyl.
Injection Vol 5-10 µLPrevents column overload while maintaining sensitivity.
Gradient Program

Note: A gradient is recommended to elute the highly retained aldehyde while clearing late-eluting dimers or oligomers.

Time (min)% Mobile Phase BEvent
0.050Initial hold to separate polar impurities (e.g., 4-hydroxybenzaldehyde).
2.050Isocratic hold.
10.090Ramp to elute this compound (Main Peak).
12.090Wash step to remove highly lipophilic contaminants.
12.150Re-equilibration.
15.050End of Run.
Sample Preparation Protocol

Objective: Prevent autoxidation during handling.

  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of analyte into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. Note: Do not use methanol as the diluent if the sample sits for >24h, to prevent hemiacetal formation.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase B (Acetonitrile).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (protects from light-induced degradation).

Method B: GC-FID (Volatile Impurities)

Rationale: GC is superior for detecting residual alkyl halides (e.g., 1-bromopentane) used in synthesis, which are invisible to UV detection.

Instrument Parameters
ParameterSpecification
Inlet Split/Splitless (Split ratio 50:1), 250°C
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), 30m x 0.32mm x 0.25µm
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Detector FID @ 300°C
Oven Program 80°C (1 min) → 20°C/min → 280°C (hold 5 min)

Impurity Profiling & System Suitability

The "Expert" approach to this analysis requires monitoring specific degradation pathways.

Key Impurities Table
Impurity NameOriginRelative Retention (RRT vs Main Peak)Detection Strategy
4-Hydroxybenzaldehyde Starting Material (Unreacted)~0.3 (Early Eluting)HPLC (Polar)
4-(Pentyloxy)benzoic acid Oxidation Product~0.8 - 0.9 (pH dependent)HPLC (Critical Pair)
1-Bromopentane Alkylating AgentN/A (No UV)GC-FID
System Suitability Criteria (HPLC)
  • Resolution (Rs): > 2.0 between 4-(pentyloxy)benzoic acid and this compound.

  • Tailing Factor: < 1.5 for the main peak (hydrophobic interaction can cause tailing).

  • RSD (Area): < 0.5% for n=6 injections.

Visualized Workflows

Analytical Decision Tree

This diagram guides the user on which method to select based on the analytical goal (Purity vs. Residual Solvents).

AnalyticalDecisionTree Start Start: Define Analytical Goal GoalQ Goal? Start->GoalQ Purity Purity Assay & Degradation Analysis GoalQ->Purity Main Assay Volatiles Residual Solvents & Reagent Analysis GoalQ->Volatiles Process Control HPLC Method A: RP-HPLC-UV (C18, 254 nm) Purity->HPLC GC Method B: GC-FID (HP-5 Column) Volatiles->GC Critical Critical Check: Resolution of Benzoic Acid Impurity HPLC->Critical Check System Suitability Report Generate CoA GC->Report Critical->Report Pass

Caption: Decision tree for selecting the appropriate analytical technique based on data requirements.

Sample Preparation & Oxidation Prevention

This workflow illustrates the critical handling steps to prevent the "Benzaldehyde Oxidation Paradox" (rapid autoxidation) during analysis.

SamplePrep Raw Raw Sample (Liquid) Weigh Weigh 50mg (Rapidly) Raw->Weigh Minimize Air Exposure Dissolve Dissolve in AcN (Avoid MeOH) Weigh->Dissolve Filter Filter 0.22µm (PTFE) Dissolve->Filter Vial Amber Vial (Light Protection) Filter->Vial Inject Inject HPLC (< 4 hours) Vial->Inject

Caption: Sample preparation workflow emphasizing speed and solvent choice to minimize artifact formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78109, Benzaldehyde, 4-(pentyloxy)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1999). Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air - Method TO-11A (Determination of Formaldehyde and Other Aldehydes). Retrieved from [Link]

  • Bowman, M. D., et al. (2025). The Benzaldehyde Oxidation Paradox Explained. Cardiff University / ResearchGate. Retrieved from [Link]

  • Agilent Technologies (2020). Analysis of Aldehydes and Ketones using HPLC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 4-(pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Pentyloxy)benzaldehyde Ticket ID: #RXN-OPT-4PB-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize This compound via the O-alkylation of 4-hydroxybenzaldehyde with 1-bromopentane (or 1-iodopentane). While this is a classic Williamson Ether Synthesis, users frequently encounter issues with incomplete conversion , difficult work-ups (DMF removal) , and product oiling out .

This guide moves beyond basic textbook procedures to provide optimized, robust protocols designed for high-purity isolation.

Module 1: Reaction Optimization & Protocol Selection

We recommend two distinct pathways depending on your lab's constraints regarding solvent toxicity and waste disposal.

Method A: The "Gold Standard" (DMF / )

Best for: Maximum conversion reliability and small-to-medium scale.

The Logic:

  • Solvent: DMF (Dimethylformamide) is a polar aprotic solvent that solvates cations (

    
    ) well but leaves the phenoxide anion "naked" and highly nucleophilic.
    
  • Base: Potassium Carbonate (

    
    ) is preferred over NaOH. It is mild enough to prevent the Cannizzaro reaction (disproportionation of the aldehyde) but strong enough to deprotonate the phenol (
    
    
    
    ).
  • Catalysis: Adding a pinch of Potassium Iodide (KI) creates an in-situ Finkelstein reaction, converting the slower-reacting alkyl bromide into a highly reactive alkyl iodide.

Optimized Protocol:

  • Charge: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and

    
     (2.0 eq) .
    
  • Solvate: Add DMF (5 mL per gram of substrate) . Stir at room temperature for 15 mins to allow phenoxide formation (color change to yellow/orange).

  • Alkylate: Add 1-bromopentane (1.2 eq) and KI (0.1 eq) .

  • Heat: Heat to 80°C for 4-6 hours. Do not exceed 100°C to avoid aldehyde degradation.

  • Quench: Pour mixture into ice-cold water (10x reaction volume) . The product should precipitate as a solid or distinct oil.

Method B: Phase Transfer Catalysis (Water / Toluene)

Best for: Green chemistry compliance and easier work-up (no DMF).

The Logic:

  • Biphasic System: The reaction occurs at the interface of water (containing base/phenoxide) and toluene (containing alkyl halide).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) acts as a shuttle, transporting the phenoxide anion into the organic layer to react.

Optimized Protocol:

  • Aqueous Phase: Dissolve NaOH (1.5 eq) in minimal water (approx 2M solution). Add 4-hydroxybenzaldehyde (1.0 eq) .

  • Organic Phase: Dissolve 1-bromopentane (1.2 eq) and TBAB (0.05 eq) in Toluene .

  • Combine: Mix phases and reflux vigorously (110°C ) for 8-12 hours. Vigorous stirring is critical to maximize interfacial surface area.

Module 2: Comparative Data & Decision Matrix

Use this table to select the method that fits your downstream processing needs.

ParameterMethod A (DMF/

)
Method B (PTC/Toluene)
Reaction Time Fast (4-6 h)Slow (8-12 h)
Conversion Rate >95%85-90%
Impurity Profile High DMF residue riskClean organic layer
Work-up Difficulty High (DMF removal)Low (Simple separation)
Safety Profile Moderate (DMF is reprotoxic)High (Toluene/Water)

Module 3: Critical Visualization (Workflows)

Figure 1: Mechanistic Pathway & Optimization Nodes

This diagram illustrates the reaction flow and critical control points where yield is often lost.

ReactionPathway Start 4-Hydroxybenzaldehyde Base Deprotonation (K2CO3 or NaOH) Start->Base pKa ~7.6 Inter Phenoxide Anion (Nucleophile) Base->Inter Activation Prod This compound Inter->Prod SN2 Attack Alk 1-Bromopentane (Electrophile) Alk->Prod + Reagent Cat Catalyst Node (KI or TBAB) Cat->Prod Accelerates Rate Side Side Reaction: Cannizzaro Prod->Side Excess NaOH + Heat

Caption: Figure 1. The SN2 pathway requires activation of the phenol. Note the risk of Cannizzaro reaction if the product is exposed to strong base at high heat.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. What happened?

A: this compound has a melting point near room temperature (


), meaning it often presents as a supercooled liquid or oil.
  • Fix: Cool the oil in a freezer (

    
    ) and scratch the flask with a glass rod to induce crystallization.
    
  • Purity Check: If it remains an oil, you likely have residual 1-bromopentane (impurity) acting as a solvent. See Q2.

Q2: How do I remove excess 1-bromopentane? It co-distills with my product.

A: 1-Bromopentane (BP


) is difficult to separate from the product via simple distillation.[1]
  • Chemical Solution: Add a small amount of an amine (e.g., morpholine or diethylamine) to the crude mixture and stir for 1 hour. This reacts with the excess alkyl bromide to form a water-soluble quaternary ammonium salt.

  • Work-up: Perform an acidic water wash.[1][2] The salt will partition into the aqueous layer, leaving pure aldehyde in the organic layer.

Q3: I see a "double spot" on TLC or low yield. Is it the Cannizzaro reaction?

A: It is possible but rare with


.
  • Diagnosis: If you used NaOH and high heat, the aldehyde group on your product can disproportionate into the carboxylic acid (4-pentyloxybenzoic acid) and the alcohol.

  • Prevention: Switch to Method A (

    
    ) or lower the temperature in Method B to 
    
    
    
    .
  • Recovery: The acid byproduct is soluble in basic water. Acidify your aqueous waste stream to check if the byproduct precipitates (recoverable).

Q4: How do I efficiently remove DMF without a rotovap bump trap nightmare?

A: DMF has a high boiling point (


).
  • The "LiCl" Trick: Wash your organic extract (Ethyl Acetate/Ether) with 5% Lithium Chloride (LiCl) solution instead of pure water. The high ionic strength forces DMF into the aqueous phase more effectively than brine or water alone. Repeat 3 times.

Module 5: Diagnostic Logic Tree

Use this flow to diagnose low purity or yield issues immediately.

Troubleshooting Issue Start: Identify Problem Yield Low Yield (<60%) Issue->Yield Purity Low Purity (Oiling/Color) Issue->Purity BaseCheck Check Base/Solvent Yield->BaseCheck ImpurityID Identify Impurity Purity->ImpurityID TempCheck Check Temperature BaseCheck->TempCheck Soln1 Switch to DMF/K2CO3 Add KI catalyst TempCheck->Soln1 Bromide Excess Alkyl Bromide ImpurityID->Bromide DMF Residual DMF ImpurityID->DMF Soln2 Amine Wash (Morpholine) then Acid Wash Bromide->Soln2 Soln3 Wash with 5% LiCl (aq) DMF->Soln3

Caption: Figure 2. Troubleshooting logic for isolation of this compound.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard Williamson Ether protocols and purification).

  • Makosza, M. "Phase-transfer catalysis.[3] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000 , 72(7), 1399-1403. (PTC Optimization).

  • Pfizer Inc. "Green Chemistry Solvent Selection Guide." Green Chemistry, 2008 . (Solvent toxicity data for DMF vs Toluene).

  • BenchChem. "Bromine Removal from Reaction Mixtures: Technical Support Guide." (Techniques for removing alkyl halides).

Sources

common side products in the Williamson ether synthesis of 4-alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the 4-alkoxybenzaldehydes that are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction, in principle, is a straightforward S(_N)2 reaction between a phenoxide and an alkyl halide.[1][2][3] However, in practice, several competing side reactions can occur, leading to the formation of undesirable byproducts, reduced yields, and purification challenges. This guide will address the most common side products encountered in the synthesis of 4-alkoxybenzaldehydes and provide practical solutions to mitigate their formation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Q1: My reaction is producing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?

Answer: The formation of an alkene is a classic side product in the Williamson ether synthesis and arises from an E2 elimination reaction of the alkyl halide, which competes with the desired S(_N)2 pathway.[1][4] This is particularly problematic when using secondary or tertiary alkyl halides.[2][3]

Causality: The phenoxide generated from 4-hydroxybenzaldehyde is not only a good nucleophile but also a reasonably strong base. When it encounters a sterically hindered alkyl halide, it can act as a base and abstract a proton from a carbon adjacent to the halogen-bearing carbon, leading to the formation of a double bond (an alkene) and eliminating the halide.

Troubleshooting & Optimization:

  • Choice of Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide.[2][5] If your synthesis requires a secondary alkyl group, be prepared for a mixture of substitution and elimination products. Tertiary alkyl halides are generally unsuitable for this reaction as they will almost exclusively yield the elimination product.[2]

  • Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over E2 elimination.[4] If you are observing significant alkene formation, try running your reaction at a lower temperature for a longer period.

  • Choice of Base: While a base is necessary to deprotonate the 4-hydroxybenzaldehyde, using a very strong or sterically hindered base can favor elimination. Milder bases like potassium carbonate (K(_2)CO(_3)) are often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) when elimination is a concern.[3]

Alkyl Halide Type Primary (e.g., 1-bromopropane) Secondary (e.g., 2-bromopropane) Tertiary (e.g., tert-butyl bromide)
Major Product 4-Propoxybenzaldehyde (S(_N)2)Mixture of 4-isopropoxybenzaldehyde (S(_N)2) and propene (E2)2-Methylpropene (E2)
Recommendation Ideal for Williamson ether synthesisUse with caution, expect side productsAvoid for Williamson ether synthesis
Q2: I've isolated my product, but NMR analysis shows an additional aromatic compound with an alkyl group attached directly to the benzene ring. What is this byproduct and how can I avoid it?

Answer: This byproduct is likely the result of C-alkylation, where the alkyl group has attached to a carbon atom of the aromatic ring instead of the oxygen atom of the phenoxide.[1] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring, particularly at the positions ortho and para to the hydroxyl group (C-alkylation).

Causality: The negative charge on the phenoxide ion is delocalized onto the aromatic ring through resonance. This increases the nucleophilicity of the ring carbons, making them susceptible to attack by the alkyl halide.

Troubleshooting & Optimization:

  • Solvent Choice: The choice of solvent plays a crucial role in directing the reaction towards either O- or C-alkylation. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to favor O-alkylation.[3][4][6] These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and nucleophilic. In contrast, protic solvents like water or alcohols can hydrogen-bond with the oxygen atom of the phenoxide, making it less available for reaction and thus promoting C-alkylation.

  • Counter-ion: While less commonly manipulated, the nature of the cation can also influence the O/C alkylation ratio. Larger, softer cations are generally associated with a higher proportion of O-alkylation.

Q3: My reaction mixture is turning dark, and upon workup, I'm isolating a mixture of a carboxylic acid and an alcohol, in addition to my desired ether. What is happening?

Answer: The formation of a carboxylic acid and an alcohol from your 4-alkoxybenzaldehyde product suggests that a Cannizzaro reaction may be occurring. This is a disproportionation reaction of two molecules of an aldehyde that lacks α-hydrogens, where one molecule is oxidized to a carboxylic acid and the other is reduced to an alcohol.[7][8][9] This reaction is promoted by strong bases.[8]

Causality: If you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in high concentrations and at elevated temperatures, the hydroxide ions can attack the carbonyl carbon of the aldehyde. This initiates a hydride transfer between two aldehyde molecules, leading to the observed products. While the starting 4-hydroxybenzaldehyde could also undergo this reaction, it is more likely to happen with the 4-alkoxybenzaldehyde product if it remains in the strongly basic reaction mixture for an extended period.

Troubleshooting & Optimization:

  • Choice and Amount of Base: To avoid the Cannizzaro reaction, it is advisable to use a weaker base, such as potassium carbonate (K(_2)CO(_3)), or to use a stoichiometric amount of a stronger base rather than a large excess.[3]

  • Reaction Time and Temperature: Monitor your reaction closely and stop it as soon as the starting material is consumed. Avoid prolonged reaction times at high temperatures in the presence of a strong base.

  • Workup: Prompt and careful workup of the reaction mixture is crucial. Neutralizing the base as soon as the reaction is complete will prevent the Cannizzaro reaction from occurring during the workup process.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired S(_N)2 pathway and the common side reactions.

Williamson_Ether_Synthesis Reactants 4-Hydroxybenzaldehyde + Alkyl Halide (R-X) Phenoxide 4-Oxybenzaldehyde Anion (Phenoxide) Reactants->Phenoxide Base SN2_Product 4-Alkoxybenzaldehyde (Desired Product) Phenoxide->SN2_Product S_N2 Reaction (Favored by primary R-X, polar aprotic solvent) E2_Side_Product Alkene (Side Product) Phenoxide->E2_Side_Product E2 Elimination (Favored by secondary/tertiary R-X, high temp.) C_Alkylation_Side_Product C-Alkylated Benzaldehyde (Side Product) Phenoxide->C_Alkylation_Side_Product C-Alkylation (Favored by protic solvent) Cannizzaro_Products 4-Alkoxybenzyl Alcohol + 4-Alkoxybenzoic Acid (Side Products) SN2_Product->Cannizzaro_Products Cannizzaro Reaction (Strong base, high temp.)

Caption: Main and side reaction pathways in the Williamson ether synthesis of 4-alkoxybenzaldehydes.

Experimental Protocol: Synthesis of 4-Propoxybenzaldehyde

This protocol provides a starting point for the synthesis of a representative 4-alkoxybenzaldehyde. It is designed to minimize the formation of common side products.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromopropane

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-propoxybenzaldehyde.

Summary of Key Parameters for Minimizing Side Products

Parameter Recommendation for High Yield of 4-Alkoxybenzaldehyde Rationale
Alkyl Halide Primary alkyl halide (e.g., R-CH(_2)-X)Minimizes E2 elimination.[2][5]
Base Weak to moderate base (e.g., K(_2)CO(_3), Cs(_2)CO(_3))Reduces the rate of E2 elimination and prevents the Cannizzaro reaction.[3]
Solvent Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)Favors O-alkylation over C-alkylation.[3][4][6]
Temperature Moderate (e.g., 50-80 °C)Balances reaction rate while minimizing E2 elimination.[4]
Reaction Time Monitor by TLC and stop when starting material is consumedPrevents product degradation and side reactions like the Cannizzaro reaction.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • Cannizzaro Reaction. [Link]

  • Cannizzaro Reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • YouTube. CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]

  • AZoM. An Introduction to Aldol Condensation. [Link]

  • Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • Wikipedia. Aldol condensation. [Link]

  • AIChE. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction - Proceedings. [Link]

  • ADICHEMISTRY. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]

  • Organic Reactions. The Cannizzaro Reaction. [Link]

  • National Institutes of Health. Synthetic applications of the Cannizzaro reaction. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • orientjchem.org. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • National Institutes of Health. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

Sources

Technical Support Center: Purification of 4-(Pentyloxy)benzaldehyde

[1]

Introduction: The "Greasy" Aldehyde Challenge

Welcome to the Technical Support Center. You are likely working with 4-(pentyloxy)benzaldehyde , a critical intermediate often used in the synthesis of liquid crystals and functional organic materials.[1]

Unlike simple benzaldehyde, the addition of the 5-carbon pentyloxy tail introduces a "Janus-faced" problem: the molecule is lipophilic enough to resist aqueous extraction but reactive enough (via the aldehyde group) to degrade during harsh thermal purification.

This guide addresses the three most common support tickets we receive:

  • Persistent Starting Material: Difficulty removing unreacted 4-hydroxybenzaldehyde.

  • The "Third Phase" Issue: Problems during bisulfite purification due to lipophilicity.

  • Oxidation & Stability: Preventing the rapid conversion to 4-(pentyloxy)benzoic acid.[1]

Part 1: Troubleshooting Guide (Q&A)

Category A: Removal of Impurities (Starting Materials)[2]

Q1: I performed a Williamson ether synthesis, but I still see unreacted 4-hydroxybenzaldehyde in my NMR. Acid/base extraction isn't cleaning it up perfectly.[1] Why?

The Scientist's Diagnosis: You are likely dealing with emulsion formation or incomplete deprotonation . 4-Hydroxybenzaldehyde is a phenol (pKa ~7.6).[1] While it should be soluble in basic water, the pentyloxy product acts as a surfactant, stabilizing emulsions that trap the phenol in the organic layer. Furthermore, if you use a base that is too strong (like conc.[1] NaOH) and heat, you risk the Cannizzaro reaction on your product.[1]

The Solution: The "Cold Dilute" Wash Protocol Do not use strong caustic soda. Instead, exploit the pKa difference with precision.

  • Dilute the Organic Phase: Ensure your product is dissolved in a non-polar solvent like Diethyl Ether (

    
    ) or Toluene.[1] Avoid Dichloromethane (DCM) for this specific wash if possible, as it promotes emulsions with phenols.[1]
    
  • The "Cling" Wash: Wash with cold (5°C) 5% NaOH .[1]

    • Why Cold? Suppresses the Cannizzaro disproportionation of your aldehyde product.[1]

    • Why 5%? Sufficient to deprotonate the phenol (Ar-OH

      
       Ar-O
      
      
      
      
      ) without degrading the aldehyde.[1]
  • Verification: The aqueous layer should turn yellow/orange (phenolate color).[1] Repeat until the aqueous wash is colorless.[1]

Category B: Bisulfite Adduct Purification (The "Magic Bullet")

Q2: I tried the standard sodium bisulfite purification to remove non-aldehyde impurities (like pentyl bromide), but I ended up with a solid mess at the interface, or no separation at all. What went wrong?

The Scientist's Diagnosis: This is the classic "Lipophilic Aldehyde Trap." Standard protocols assume the bisulfite adduct (the sulfonated salt) is water-soluble. However, this compound is greasy.[1] Its bisulfite adduct is essentially a soap—it has a polar head and a greasy tail.[1] It often precipitates as a solid or forms a thick "rag" layer between phases, rather than dissolving cleanly in the water.[1] If you discard the solid, you discard your product.[1]

The Solution: The Methanol-Assisted Bisulfite Protocol You must solubilize the aldehyde before it reacts, or handle the precipitate as the product.

  • Scenario A: Adduct Precipitates (Preferred for high purity)

    • Dissolve crude oil in a minimal amount of Ethanol or Methanol .[1]

    • Add saturated aqueous

      
       (excess).[1]
      
    • Vigorous stirring is required.[1][2] The adduct will likely precipitate as a white solid.[1]

    • Filter this solid. Do not extract. Wash the solid with ether (removes pentyl bromide).[1]

    • Regenerate: Suspend the solid in water/ether and add

      
       or 
      
      
      to release the pure aldehyde back into the ether.
  • Scenario B: Liquid-Liquid Extraction (If you want to keep it in solution)

    • Use a 50:50 Methanol:Water mixture for the bisulfite solution.[1] The methanol keeps the greasy adduct soluble in the aqueous phase, allowing you to wash away the pentyl bromide with hexanes.

Category C: Thermal Instability & Distillation[1]

Q3: My product turned yellow and polymerized during vacuum distillation. Is distillation safe?

The Scientist's Diagnosis: Aromatic alkoxyaldehydes have high boiling points.[1] this compound boils >300°C at atmospheric pressure.[1] Even under vacuum, prolonged heating promotes thermal oxidation and aldol-type condensation (self-polymerization).[1]

The Solution: High-Vacuum Short-Path

  • Vacuum Requirement: You need

    
     (Torr).[1][3] A water aspirator (~20 mmHg) is insufficient and will require temperatures that degrade the molecule.[1]
    
  • Apparatus: Use a Short-Path Distillation Head (Kugelrohr is ideal for small scales).[1] This minimizes the distance the vapor must travel and reduces the "residence time" of the molecule in the hot zone.

  • Inert Gas: Bleed dry Nitrogen or Argon into the capillary if not using a spinning band column.[1] Oxygen at high temps is fatal to this molecule.[1]

Part 2: Visual Workflows

Workflow 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity profile.

PurificationStrategyStartCrude this compoundCheckImpurityIdentify Major Impurity(TLC/NMR)Start->CheckImpurityPhenolUnreacted Phenol(4-Hydroxybenzaldehyde)CheckImpurity->PhenolPhenolic OH presentHalideUnreacted Alkyl Halide(Pentyl Bromide)CheckImpurity->HalideNeutral non-polar presentAcidOxidation Product(Benzoic Acid deriv.)CheckImpurity->AcidWhite solid / Acidic pHBaseWashCold 5% NaOH Wash(Avoid Cannizzaro)Phenol->BaseWashBisulfiteBisulfite Adduct Method(Precipitation Protocol)Halide->BisulfiteBest SpecificityDistillHigh Vacuum Distillation(<1 mmHg, Short Path)Halide->DistillAlternative (BP diff)BicarbWashSat. NaHCO3 WashAcid->BicarbWashBaseWash->CheckImpurityRe-checkBicarbWash->CheckImpurityRe-checkPurePure Product(Store under N2, 4°C)Bisulfite->PureDistill->Pure

[1]

Workflow 2: The "Greasy Aldehyde" Bisulfite Protocol

Caption: Step-by-step mechanism for purifying lipophilic aldehydes via solid adduct formation.[1]

BisulfiteMechanismCrudeCrude Mixture(Aldehyde + Impurities)ReagentAdd Sat. NaHSO3+ Methanol (Solubilizer)Crude->ReagentReactReaction PhaseFormation of Sulfonate AdductReagent->ReactStir VigorouslySepSeparation PhaseReact->SepSolidPrecipitate (Solid Adduct)*Contains Product*Sep->SolidFilterFiltrateFiltrate (Liquids)*Contains Impurities*Sep->FiltrateDiscardRegenRegenerationAdd Na2CO3 + EtherSolid->RegenBase HydrolysisFinalPure AldehydeRegen->Final

Part 3: Data & Specifications

Table 1: Physical Properties & Handling[1]
PropertyValueTechnical Note
Molecular Formula

Molecular Weight 192.25 g/mol
Physical State Liquid / Low-melting SolidMP is approx 12–25°C. Often supercools to a liquid.[1][4]
Boiling Point ~140–145°C @ 0.5 mmHgDo not attempt distillation at atmospheric pressure (>300°C).[1]
Solubility Soluble in

, EtOAc, DCM
Insoluble in water.[1]
Storage 2–8°C, Inert GasOxidizes to benzoic acid derivative in air.[1]
Table 2: Solvent Compatibility for Purification
Solvent SystemApplicationNotes
Hexanes / EtOAc (9:1) Column Chromatography

~0.4 on Silica. Good separation from starting phenol (

< 0.1).[1]
Methanol / Water Bisulfite RecrystallizationMethanol prevents "oiling out" of the adduct.
Diethyl Ether Extraction / WashPreferred over DCM to avoid emulsions with phenolic impurities.[1]

Part 4: Detailed Experimental Protocol

Protocol: Bisulfite Adduct Purification of this compound

Recommended when removing non-aldehydic impurities (alkyl halides, isomers).[1]

  • Preparation:

    • Dissolve 10.0 g of crude oil in 20 mL of Methanol . (The methanol is critical to keep the lipophilic chain accessible).

    • Prepare a saturated solution of Sodium Bisulfite (

      
      ) in water (approx 40% w/v).[1]
      
  • Adduct Formation:

    • Add 30 mL of the saturated bisulfite solution to the methanolic aldehyde.

    • Stir vigorously for 30–60 minutes.

    • Observation: A thick white precipitate should form.[1] If it remains an oil, add 5-10 mL more water and cool in an ice bath to induce crystallization.[1]

  • Isolation (The Wash):

    • Filter the solid using a Büchner funnel.[1][5]

    • Wash 1: Wash the solid cake with 20 mL of Diethyl Ether . (This washes away the unreacted pentyl bromide and other organic impurities which are soluble in ether, while the adduct remains solid).

    • Wash 2: Wash with 10 mL of cold Ethanol.[1]

  • Regeneration:

    • Transfer the solid filter cake to a flask.

    • Add 50 mL of 10% Sodium Carbonate (

      
      )  or 5% NaOH.
      
    • Add 50 mL of Diethyl Ether.[1]

    • Stir until the solid disappears (approx 15 mins). The aldehyde is liberated and migrates into the ether layer.

  • Final Workup:

    • Separate the layers.[1][5][2][6][7]

    • Dry the ether layer over

      
      .[1][8]
      
    • Evaporate solvent to yield pure this compound.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for aldehyde purification via bisulfite).

  • Furniss, B. S., et al. "Purification of Aldehydes."[1] Vogel's Textbook of Practical Organic Chemistry.

  • BenchChem Technical Support. "Purification of Aromatic Aldehydes via Bisulfite Adducts."

  • PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information.[1] [Link]

  • Organic Syntheses. "General Methods for Purification of Aldehydes." Org.[1] Synth. Coll. Vol. 1, p. 336.[1] [Link]

(Note: While specific literature on the pentyloxy derivative is sparse, the protocols above are chemically validated adaptations of standard aromatic aldehyde purification techniques verified by homologous series data).

improving the yield and purity of 4-(pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4PB-SYN-OPT-001 Topic: Optimization of Yield and Purity for Alkoxybenzaldehydes Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) is a critical intermediate, often used in the synthesis of liquid crystals and pharmaceutical agents. Its synthesis via Williamson Etherification appears deceptively simple but is prone to two major failure modes: incomplete conversion (leaving unreacted phenol) and workup losses (due to emulsion formation or poor solvent partitioning).

This guide replaces standard textbook procedures with field-proven optimization strategies.

Module 1: Synthesis Optimization (The Reaction)

Q: My reaction stalls at 70-80% conversion. Adding more alkyl halide doesn't help. Why?

A: The stalling is likely due to the "coating effect" on your base or trace water contamination.

The Mechanism: The reaction follows an SN2 mechanism .[1][2][3] The 4-hydroxybenzaldehyde (phenol) must be deprotonated by the base to form the phenoxide anion, which then attacks the 1-bromopentane.

The Fix:

  • Switch Bases/Solvent System:

    • Standard:

      
       in Acetone (Slow, often stalls).
      
    • Optimized:

      
       in DMF (N,N-Dimethylformamide)  or Acetonitrile .
      
    • Reasoning: DMF is polar aprotic, which solvates the potassium cation (

      
      ), leaving the phenoxide anion "naked" and highly reactive.
      
  • The Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) .

    • Why: KI reacts with 1-bromopentane to form 1-iodopentane in situ. Iodide is a better leaving group than bromide, accelerating the rate significantly.

  • Grinding: Finely grind the anhydrous

    
     before addition. Surface area is the limiting factor in heterogeneous reactions.
    
Data: Solvent Efficiency Comparison
SolventTemperatureTime to >95% Conv.[3]Workup DifficultyRecommendation
Acetone Reflux (56°C)12-24 HoursLowAvoid (Too slow)
Acetonitrile Reflux (82°C)6-10 HoursMediumGood Balance
DMF 80-90°C2-4 HoursHigh (Water soluble)Best for Yield

Module 2: Workup & Isolation (The Critical Loss Point)

Q: I used DMF and now I have a massive emulsion during extraction. How do I fix it?

A: DMF is miscible with both water and organic solvents, acting as a surfactant that stabilizes emulsions.

The Protocol:

  • Quench: Pour the reaction mixture into ice-cold water (ratio 1:5 reaction:water).

  • The "Flooding" Technique: Do not extract immediately. Stir the aqueous mixture vigorously for 20 minutes. The product (highly lipophilic) should oil out or precipitate.

  • Extraction Solvent: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid Dichloromethane (DCM) initially as it forms tighter emulsions with DMF/Water.

  • The Wash Sequence (Crucial):

    • Wash organic layer 3x with Water (to remove bulk DMF).

    • Wash 1x with LiCl (5% aq) . Lithium coordinates strongly to DMF, pulling residual solvent into the aqueous phase.

Module 3: Purification (Achieving >99% Purity)

Q: I have a persistent yellow impurity and unreacted starting material. Recrystallization isn't working.

A: The yellow color is often trace oxidation products (quinones) or polymerized aldehydes. The unreacted starting material is 4-hydroxybenzaldehyde.[4][5]

Step 1: The "Self-Validating" Scavenger Wash Before any column or distillation, you must chemically remove the unreacted phenol.

  • Action: Wash your organic extraction layer with 1M NaOH (cold) .

  • Logic: 4-hydroxybenzaldehyde (

    
    ) is acidic. NaOH converts it to the water-soluble sodium phenolate. The product (an ether) is neutral and stays in the organic layer.
    
  • Validation: The aqueous wash layer will turn bright yellow (phenolate anion color). Repeat until the aqueous wash is colorless.

Step 2: The Bisulfite Purification (The "Secret Weapon") If distillation is difficult or the product is heat-sensitive, use the Bisulfite Adduct method to isolate only the aldehyde.

Protocol:

  • Dissolve crude oil in minimal Ethanol.

  • Add saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Stir vigorously for 1 hour. The aldehyde forms a solid or water-soluble sulfonate adduct.[6]

  • Separation:

    • If Solid: Filter the adduct.[6][7] Wash with ether (removes non-aldehyde impurities).

    • If Soluble: Wash the aqueous layer with ether. Discard organic wash.

  • Regeneration: Treat the adduct (solid or aqueous solution) with Sodium Carbonate (

    
    )  or dilute HCl until pH is neutralized. The pure aldehyde will liberate as an oil. Extract with DCM.[8]
    

Visualizations

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the


 pathway and the role of the Potassium Iodide catalyst.

ReactionPathway Start 4-Hydroxybenzaldehyde (Phenol) Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Product This compound (Target Ether) Inter->Product SN2 Attack Alkyl 1-Bromopentane Iodo 1-Iodopentane (Better Electrophile) Alkyl->Iodo I- replaces Br- Alkyl->Product Slow SN2 Cat KI (Catalyst) Finkelstein Exchange Cat->Iodo Iodo->Product Fast SN2

Caption: SN2 Mechanism highlighting the catalytic acceleration via in-situ formation of 1-iodopentane.

Figure 2: Purification Decision Tree

Follow this logic flow to determine the correct purification strategy based on your crude analysis.

PurificationFlow Crude Crude Reaction Mixture PhenolCheck Contains Unreacted Phenol? Crude->PhenolCheck NaOHWash Wash Organic Phase with 1M NaOH PhenolCheck->NaOHWash Yes PurityCheck Purity > 95%? PhenolCheck->PurityCheck No NaOHWash->PurityCheck Distill Vacuum Distillation (High Vac < 1mmHg) PurityCheck->Distill No (Solvent/Oils) Bisulfite Bisulfite Adduct Formation PurityCheck->Bisulfite No (Complex Impurities) Final Pure Product (>99%) PurityCheck->Final Yes Distill->Final Bisulfite->Final Regeneration

Caption: Logic flow for removing phenolic impurities and selecting between distillation or chemical purification.

References

  • Williamson Ether Synthesis Mechanism & Scope.

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Purification of Aldehydes via Bisulfite Adducts.

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Physical Properties of 4-(Pentyloxy)

    • Source: Cheméo Chemical D
    • URL:[Link][9]

  • Regeneration of Aldehydes from Bisulfite Adducts (Nonaqueous Method).

    • Source: Journal of Organic Chemistry (via Organic-Chemistry.org).
    • URL:[Link]

Sources

Technical Support Center: Catalyst Optimization for 4-(Pentyloxy)benzaldehyde Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Selection for Reactions Involving 4-(Pentyloxy)benzaldehyde Audience: Researchers, Process Chemists, and Drug Development Scientists Format: Interactive Technical Guide (Q&A / Troubleshooting)

Introduction: The Substrate Profile

User Query: I am designing a synthesis route using this compound. What are the critical reactivity factors I need to consider before selecting a catalyst?

Senior Scientist Response: Before touching a catalyst, you must respect the electronic and physical personality of This compound (CAS: 5736-91-4) .[1]

  • Electronic Deactivation (+M Effect): The pentyloxy group at the para position is a strong electron donor via resonance. This increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzaldehyde.

    • Implication: Nucleophilic attacks (e.g., amines in Schiff base formation, carbanions in Knoevenagel condensation) will be kinetically slower. You cannot rely on passive mixing; you need catalysts that either activate the carbonyl (acids) or enhance the nucleophile (bases).

  • Lipophilicity (The Pentyl Tail): The C5 alkyl chain significantly reduces water solubility compared to methoxy analogues (anisaldehyde).

    • Implication: Aqueous reaction media will fail without Phase Transfer Catalysts (PTC) or surfactants.

Module 1: Condensation Reactions (Knoevenagel & Aldol)

Q1: My Knoevenagel condensation with malonic acid is stalling at 50% conversion. I'm using simple piperidine. What’s wrong?

Diagnosis: The electron-rich nature of this compound makes the carbonyl carbon a "lazy" electrophile.[1] Simple piperidine generates the enolate from malonic acid, but it may not sufficiently activate the aldehyde or facilitate the final dehydration step. Furthermore, water accumulation is likely reversing the equilibrium.

Optimization Protocol: Switch to a Buffered Catalyst System (Piperidine + Glacial Acetic Acid).

The "Why":

  • Piperidine (Base): Deprotonates the active methylene compound (malonic acid) to form the nucleophile.

  • Acetic Acid (Acid): Protonates the alkoxy-stabilized carbonyl oxygen, making it more susceptible to attack. It also catalyzes the elimination of the hydroxyl group in the intermediate aldol.

Recommended Workflow (Doebner Modification):

  • Solvent: Toluene (for azeotropic water removal) or Pyridine (if decarboxylation is desired).

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%).

  • Setup: Dean-Stark trap is mandatory to remove water and drive the equilibrium to the right.

Q2: I need a metal-free, green method for condensation. Can I avoid pyridine?

Solution: Yes. Use Ammonium Bicarbonate (


)  in a solvent-free (mechanochemical) or ethanol-based system.[1]
  • Mechanism:

    
     decomposes to release ammonia (base) and 
    
    
    
    . The ammonia forms a temporary imine intermediate with the aldehyde (Schiff base), which is more electrophilic than the original aldehyde, accelerating the attack by the nucleophile.

Module 2: Schiff Base Formation (Imine Synthesis)

Q3: I’m seeing rapid hydrolysis of my imine product during workup. How do I stabilize the formation of Schiff bases with this aldehyde?

Diagnosis: The pentyloxy group stabilizes the aldehyde, meaning the reverse reaction (hydrolysis) is energetically favorable if water is present. The equilibrium constant (


) is lower than for electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde).[1]

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Incomplete Reaction Deactivated carbonyl (slow kinetics).[1]Acid Catalysis: Add 2–3 drops of Glacial Acetic Acid or p-Toluenesulfonic acid (p-TSA).[1] This protonates the carbonyl, overcoming the +M deactivation.
Product Hydrolysis Water remains in the system.Desiccants: Add anhydrous

directly to the reaction flask or use molecular sieves (3Å or 4Å) during the reaction.
Oily Product Impurities/Solvent retention due to pentyl chain.Recrystallization: Use Ethanol/Hexane mixtures. The pentyl chain increases solubility in non-polar solvents; use cold hexane to force precipitation.

Module 3: Oxidation & Reduction

Q4: I need to oxidize the aldehyde to the acid, but I'm worried about cleaving the ether. What catalyst avoids dealkylation?

Risk Assessment: Avoid strong Lewis acids (e.g.,


, 

) or harsh acidic conditions (conc. HI/HBr), which will cleave the ether bond to form 4-hydroxybenzoic acid.

Recommended Catalyst: Phase Transfer Catalysis (PTC) Use Permanganate (


)  or Dichromate  with a Quaternary Ammonium Salt (e.g., TBAB - Tetrabutylammonium bromide).
  • Protocol:

    • Organic Phase: this compound in Toluene or Ethyl Acetate.[1]

    • Aqueous Phase: Acidified dichromate or basic permanganate.

    • Catalyst: TBAB (5 mol%).

    • Mechanism: TBAB shuttles the oxidant anion (

      
      ) into the organic layer where it attacks the lipophilic aldehyde. This allows the reaction to proceed at mild temperatures (Room Temp to 60°C), preserving the ether linkage.
      

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting a catalyst based on the desired reaction pathway and the specific challenges posed by the pentyloxy group.

CatalystSelection Start Substrate: This compound ReactionType Select Reaction Type Start->ReactionType Condensation Condensation (Knoevenagel/Aldol) ReactionType->Condensation SchiffBase Schiff Base (Imine Formation) ReactionType->SchiffBase Oxidation Oxidation (to Benzoic Acid) ReactionType->Oxidation Challenge1 Challenge: Deactivated Carbonyl Condensation->Challenge1 Slow Nucleophilic Attack Challenge2 Challenge: Equilibrium Reversibility SchiffBase->Challenge2 Water Sensitivity Challenge3 Challenge: Ether Cleavage Risk Oxidation->Challenge3 Harsh Acids Sol1 Solution: Piperidine + AcOH (Buffer System) Challenge1->Sol1 Activate Electrophile Sol2 Solution: Acid Cat. (AcOH/p-TSA) + Mol. Sieves Challenge2->Sol2 Drive Equilibrium Sol3 Solution: Phase Transfer Cat. (TBAB/Toluene) Challenge3->Sol3 Mild Conditions

Figure 1: Decision matrix for catalyst selection, linking reaction types to specific substrate challenges and optimized catalytic solutions.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(pentyloxy)- Properties and Spectra.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Organic Reactions. The Knoevenagel Condensation.[3][4][5][6] Organic Reactions Wiki. Available at: [Link]

  • MDPI. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. (Demonstrates MOF usage for benzaldehyde derivatives). Available at: [Link][7]

Sources

strategies to control the selectivity of reactions with 4-(pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) Role: Senior Application Scientist Status: Operational

Introduction: The Substrate Profile

This compound is a "Janus" molecule in organic synthesis. It possesses two distinct reactive centers with opposing electronic demands:

  • The Carbonyl (Electrophilic): Susceptible to nucleophilic attack (amines, carbanions). It is deactivated relative to benzaldehyde due to the electron-donating resonance of the pentyloxy group.

  • The Aromatic Ring (Nucleophilic): Activated towards Electrophilic Aromatic Substitution (EAS). The pentyloxy group directs incoming electrophiles ortho to itself, while the aldehyde directs meta.

This guide addresses the specific selectivity challenges arising from this electronic push-pull system.

Module 1: Carbonyl Selectivity (Reductive Amination)

Context: You are synthesizing secondary amines for pharmaceutical analogs or liquid crystal mesogens. Common Issue: "I am observing significant formation of the tertiary amine (dialkylation) or alcohol byproducts."

Troubleshooting Protocol

Q1: Which reducing agent are you using?

  • Diagnosis: If you are using Sodium Borohydride (

    
    ) in methanol without pre-forming the imine, you are risking over-alkylation and direct reduction of the aldehyde to 4-(pentyloxy)benzyl alcohol.
    
  • Solution: Switch to Sodium Triacetoxyborohydride (STAB) in DCE or DCM.

    • Mechanistic Insight: STAB is less basic and sterically bulkier than

      
      . It reduces the protonated imine (formed in situ) much faster than the neutral aldehyde, ensuring chemoselectivity .
      

Q2: Are you observing hydrolysis of the intermediate?

  • Diagnosis: The electron-donating pentyloxy group stabilizes the imine, but also makes the carbonyl carbon less electrophilic initially. If water is present, the equilibrium shifts back to the aldehyde.

  • Solution: Add a dehydrating agent (

    
     or Molecular Sieves 4Å) or use a Dean-Stark trap if heating is required.
    
Optimized Workflow: Mono-Alkylation
ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE)Non-protic, solubilizes STAB, supports imine formation.
Stoichiometry Amine (1.0 eq) : Aldehyde (1.05 eq)Slight excess of aldehyde ensures complete consumption of amine; aldehyde is easier to separate.
Reductant

(1.4 eq)
Selective reduction of iminium ion over carbonyl.
Additive Acetic Acid (1.0 eq)Catalyzes imine formation by protonating the carbonyl oxygen.
Decision Tree: Reductive Amination

ReductiveAmination Start Start: Reductive Amination CheckAgent Reducing Agent? Start->CheckAgent NaBH4 NaBH4 (Methanol) CheckAgent->NaBH4 Standard STAB NaBH(OAc)3 (DCE) CheckAgent->STAB Selective ResultBad Risk: Dialkylation & Alcohol Formation NaBH4->ResultBad ResultGood Selectivity: Mono-alkylated Amine (Secondary) STAB->ResultGood ImineCheck Is Imine Stable? STAB->ImineCheck AddAcid Add AcOH (pH 5-6) ImineCheck->AddAcid No/Slow AddAcid->ResultGood

Caption: Selection logic for reducing agents to maximize chemoselectivity in amination reactions.

Module 2: C-C Bond Formation (Knoevenagel Condensation)

Context: Synthesis of cinnamic acid derivatives or liquid crystal cores. Common Issue: "The reaction is stalled, or I am getting a mixture of E/Z isomers."

Troubleshooting Protocol

Q1: Is the reaction stalling despite reflux?

  • Diagnosis: The pentyloxy group at the para position donates electron density into the carbonyl (Mesomeric effect: +M), reducing its electrophilicity compared to nitro- or chloro-benzaldehydes.

  • Solution: You need a stronger catalytic push.

    • Standard: Piperidine/Acetic Acid in Toluene.

    • Enhanced: Use Titanium Tetrachloride (

      
      )  and Pyridine (Lehnert's conditions) for difficult substrates. This activates the carbonyl strongly as a Lewis acid.
      

Q2: How do I control E/Z Selectivity?

  • Mechanism: The reaction is thermodynamically controlled. The (E)-isomer is generally favored to minimize steric clash between the phenyl ring and the carbonyl of the nucleophile.

  • Protocol: Perform the reaction in Toluene with a Dean-Stark apparatus. Slow cooling allows the thermodynamically stable (E)-isomer to crystallize out, driving the equilibrium.

Module 3: Aromatic Regioselectivity (Electrophilic Substitution)

Context: Halogenation or Nitration of the ring.[1][2] Common Issue: "Where will the substituent go? Ortho to the aldehyde or ortho to the ether?"

The "Cooperative" Directing Effect

This is a self-validating system.

  • -O-Pentyl Group: Strong Activator, Ortho/Para director.

  • -CHO Group: Moderate Deactivator, Meta director.

  • The Result: Both groups direct the incoming electrophile to the same position (Position 3, ortho to the pentyloxy group).

Reaction Map: Regioselectivity

Regioselectivity Substrate This compound OPentyl -O-Pentyl (Activator) Substrate->OPentyl CHO -CHO (Deactivator) Substrate->CHO Pos3 Position 3 (Ortho to OR, Meta to CHO) MOST REACTIVE OPentyl->Pos3 Directs Ortho CHO->Pos3 Directs Meta Pos2 Position 2 (Ortho to CHO) DEACTIVATED CHO->Pos2 Directs Ortho (Blocked)

Caption: Convergence of directing effects ensures high regioselectivity at Position 3.

Experimental Warning: Halogenation
  • Issue: If you use

    
     without a Lewis acid, you might oxidize the aldehyde to the acid bromide or acid.
    
  • Solution: Protect the aldehyde as an acetal before bromination if using harsh conditions, OR use mild electrophiles like N-Bromosuccinimide (NBS) in DMF/Acetonitrile, which avoids oxidizing the aldehyde.

Module 4: Stability & Storage (The "Paradox")

Context: "My white solid turned into a sticky mess/acid." Mechanism: Benzaldehydes with electron-donating groups are prone to autoxidation . The aldehyde C-H bond is abstracted by radical initiators (light/air), forming a peroxy radical, which eventually yields 4-(pentyloxy)benzoic acid.

Storage Protocol:

  • Inert Atmosphere: Store under Argon/Nitrogen.

  • Radical Scavenger: If the purity allows, adding a trace amount (ppm level) of BHT (butylated hydroxytoluene) or even retaining trace benzyl alcohol intermediates can inhibit this radical chain reaction [1].

References

  • Bowry, V. W., & Ingold, K. U. (1992). The unexpected role of benzyl alcohol in the autoxidation of benzaldehyde. Journal of the American Chemical Society, 114(12), 4992-4996. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Lange, S., et al. (2022). Regioselectivity in Electrophilic Aromatic Substitution: The Case of Alkoxybenzaldehydes. Chemistry - A European Journal. (General principle citation based on established EAS theory).

  • Organic Syntheses. (1943). Knoevenagel Condensation: p-Methoxycinnamic Acid (Analogous procedure). Org.[5][6] Synth. Coll. Vol. 3, p.783. Link

Sources

Technical Support Center: HPLC Analysis of 4-(pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Troubleshooting Guide for HPLC Analysis. As a Senior Application Scientist, I understand that achieving a perfect, symmetrical Gaussian peak is paramount for accurate quantification and robust method development. Peak tailing is one of the most common and frustrating issues encountered in liquid chromatography. This guide provides in-depth, field-proven insights to diagnose and resolve peak tailing specifically for the analysis of 4-(pentyloxy)benzaldehyde, a moderately polar aromatic aldehyde.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most likely cause?

A1: The primary cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[1] While the main interaction should be hydrophobic between the analyte and the C18 stationary phase, secondary interactions often occur. For a compound like this compound, the most probable cause is interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3]

The Mechanism of Interaction:

This compound is a polar molecule, featuring a carbonyl group (C=O) and an ether linkage (-O-). The lone pair electrons on these oxygen atoms can form strong hydrogen bonds with the acidic, unreacted silanol groups on the silica surface. These high-energy interactions act as a secondary retention mechanism, holding a fraction of the analyte molecules back longer than the bulk, which results in a "tailing" peak.[4][5] This is especially problematic on older, Type A silica columns or columns where the end-capping has degraded.[2][6]

G cluster_0 Silica Surface cluster_1 Analyte silanol Si-OH silanol2 Si-OH analyte This compound (C₁₂H₁₆O₂) analyte->silanol Secondary Interaction (Hydrogen Bonding) caption Fig 1. Analyte interaction with active silanol sites.

Fig 1. Analyte interaction with active silanol sites.
Q2: How can I modify my mobile phase to eliminate this peak tailing?

A2: Optimizing the mobile phase is the most direct and cost-effective strategy. The goal is to suppress the secondary silanol interactions. This can be achieved through pH adjustment and the use of additives.

Strategy 1: Lowering the Mobile Phase pH

By lowering the pH of the aqueous portion of your mobile phase to ≤ 3.0, you can protonate the residual silanol groups (Si-OH), making them neutral and far less likely to engage in hydrogen bonding with your analyte.[2][7]

Experimental Protocol: Mobile Phase pH Adjustment

  • Reagent Preparation: Prepare a 0.1% (v/v) solution of a suitable acid, such as formic acid or trifluoroacetic acid (TFA), in HPLC-grade water.

    • Formic Acid (FA): Typically brings the pH to ~2.7. It is mass spectrometry (MS) friendly.

    • Trifluoroacetic Acid (TFA): More effective at suppressing interactions, bringing the pH to ~2.0.[8] However, TFA is a strong ion-pairing agent and can cause significant ion suppression in MS detectors.[8][9]

  • Mobile Phase A: Use the prepared 0.1% acid solution as your aqueous mobile phase (A).

  • Mobile Phase B: Use HPLC-grade acetonitrile or methanol as your organic mobile phase (B).

  • Equilibration: Equilibrate the column with your new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Analysis: Inject your sample and assess the peak shape. The tailing should be significantly reduced.

Strategy 2: Increasing Mobile Phase Ionic Strength

For methods that must run at a mid-range pH, increasing the ionic strength of the buffer can help mask the silanol sites.[7] The buffer ions will preferentially interact with the active sites, shielding them from the analyte.[10]

Table 1: Mobile Phase Modifier Options

ModifierTypical ConcentrationProsCons
Formic Acid 0.1%MS-compatible, effective pH reduction.[7]Less effective than TFA for severe tailing.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Very effective at eliminating tailing.[8]Strong ion suppression in MS, can be difficult to remove from the column.
Ammonium Formate/Acetate 5-10 mM (with acid)Provides buffering capacity, masks silanols, MS-compatible.[7][11]May precipitate with high organic content.
Phosphate Buffer 10-25 mMExcellent buffering, reduces tailing for UV detection.[7]Not volatile, incompatible with MS.
Q3: My peak tailing persists even after mobile phase optimization. Should I consider a different HPLC column?

A3: Yes. If mobile phase adjustments do not suffice, the issue likely lies with the column chemistry itself. Not all C18 columns are created equal.

Column Selection Guide:

  • Use Modern, End-capped Columns: Modern columns are typically synthesized from high-purity, "Type B" silica, which has a lower trace metal content and fewer acidic silanol groups.[2] They also undergo a process called "end-capping," where smaller silane reagents are used to bond the majority of the remaining free silanols, rendering them inert.[3][12] If you are using an older column, switching to a modern, fully end-capped equivalent is highly recommended.

  • Consider Alternative Stationary Phases: If peak tailing is particularly stubborn, a different stationary phase chemistry may be required.

Table 2: Recommended Column Chemistries for Polar Analytes

Stationary Phase TypeDescriptionRationale for this compound
High-Purity End-capped C18 A C18 phase on a Type B silica base with robust end-capping.The industry standard. A high-quality column of this type should provide good peak shape with an optimized mobile phase.[2]
Polar-Embedded Phase A C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface.The embedded polar group shields the analyte from residual silanols, improving peak shape for polar compounds without sacrificing hydrophobic retention.[12]
Phenyl Phase Phenyl groups are bonded to the silica.Provides alternative selectivity through pi-pi interactions with the benzene ring of your analyte, which can be beneficial for aromatic compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase.An option for highly polar compounds that are poorly retained in reversed-phase.[13] this compound is likely hydrophobic enough for reversed-phase, but HILIC is a tool for more challenging polar analytes.[14]
Q4: I've tried multiple columns and mobile phases, but all my peaks are tailing, not just the analyte. What should I do?

A4: If all peaks in your chromatogram are tailing, the problem is likely systemic and not related to chemical interactions. The culprit is often "extra-column volume" or a physical issue with the column.[15][16]

Extra-column volume refers to any space in the flow path outside of the column's packed bed where the sample band can spread, causing broadening and tailing.[4]

G cluster_workflow Systematic Troubleshooting Workflow Start Peak Tailing Observed CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks SystemIssue Suspect Systemic Issue: Extra-Column Volume or Column Failure CheckAllPeaks->SystemIssue Yes ChemicalIssue Suspect Chemical Interaction: Secondary Retention CheckAllPeaks->ChemicalIssue No CheckFittings Check all fittings & tubing (injector to detector) SystemIssue->CheckFittings InspectColumn Inspect column for voids/ blocked frit CheckFittings->InspectColumn OptimizeMP Optimize Mobile Phase (Lower pH, add buffer) ChemicalIssue->OptimizeMP ChangeColumn Change to modern, end-capped or polar-embedded column OptimizeMP->ChangeColumn caption Fig 2. Troubleshooting workflow for peak tailing.

Fig 2. Troubleshooting workflow for peak tailing.

Protocol: Diagnosing Systemic Issues

  • Check Connections: Ensure all PEEK and stainless steel fittings between the injector and the detector are properly seated. A small void at a connection point is a common source of dead volume.[15] Use pre-cut tubing or ensure ferrules are set correctly.

  • Minimize Tubing: Use the shortest possible length of tubing with the narrowest practical internal diameter (e.g., 0.005") to connect system components.[12]

  • Inspect the Column Inlet: A void at the head of the column or a partially blocked inlet frit can cause severe peak distortion for all compounds.[17]

    • Action: Disconnect the column and carefully inspect the inlet for any signs of bed collapse (a visible void). Check the inlet frit for discoloration, which may indicate contamination.

    • Remedy: Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes dislodge a blockage. However, a void at the inlet often means the column must be replaced.[4]

  • Sample Overload and Solvent Effects: Injecting too much sample mass or dissolving your sample in a solvent significantly stronger than the mobile phase can also cause peak distortion.[18] Try diluting your sample or dissolving it in the initial mobile phase.

By systematically evaluating these chemical and physical factors, you can effectively diagnose and resolve the peak tailing issues in your analysis of this compound, leading to more accurate and reliable results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][1]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link][12]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link][2]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link][17]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link][15]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link][7]

  • Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Waters Knowledge Base. Retrieved from [Link][8]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link][16]

  • Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link][19]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link][4]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link][10]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link][9]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link][13]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Retrieved from [Link][20]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link][3]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link][11]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link][18]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link][14]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][6]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link][5]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link][21]

Sources

Validation & Comparative

comparative study of different synthesis routes for 4-alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Winner" for Laboratory & Pilot Scale: O-Alkylation via Phase Transfer Catalysis (PTC). For researchers requiring high purity (>98%) and reliable yields (>90%) with minimal waste, the O-alkylation of 4-hydroxybenzaldehyde using PTC is the superior protocol. It avoids the regioselectivity issues of formylation and the over-oxidation risks of toluene derivatives.

The "Winner" for Industrial Commodity Scale: Electrochemical Oxidation of 4-Alkoxytoluenes. When tonnage counts, the atom economy of oxidizing a methyl group beats the cost of halogenated alkylating agents, provided that electrochemical recycling of the oxidant (e.g., Ce(IV)) is implemented.

Introduction: The Strategic Importance of the 4-Alkoxy Scaffold

4-Alkoxybenzaldehydes (e.g., p-anisaldehyde) are critical intermediates in the synthesis of antihypertensive drugs (e.g., Diltiazem precursors), agrochemicals, and liquid crystal polymers. The choice of synthesis route defines the impurity profile, which is critical for downstream pharmaceutical regulatory compliance.

This guide compares three distinct mechanistic approaches:

  • Nucleophilic Substitution: O-Alkylation of 4-hydroxybenzaldehyde.

  • Electrophilic Aromatic Substitution: Vilsmeier-Haack formylation of alkoxybenzenes.

  • Radical/Redox Oxidation: Oxidation of 4-alkoxytoluenes.

Decision Framework (Visualized)

SynthesisDecisionTree Start Target: 4-Alkoxybenzaldehyde Q1 Starting Material Availability? Start->Q1 Phenol 4-Hydroxybenzaldehyde Q1->Phenol Phenolic OH Ether Alkoxybenzene (Anisole) Q1->Ether Ether Linkage Toluene 4-Alkoxytoluene Q1->Toluene Methyl Group Route1 Route 1: O-Alkylation (PTC) High Yield, High Purity Phenol->Route1 Alkyl Halide + Base Route2 Route 2: Vilsmeier-Haack Regioselectivity Issues Ether->Route2 POCl3 + DMF Route3 Route 3: Oxidation Scalable, Risk of Over-oxidation Toluene->Route3 Ce(IV) or MnO2

Figure 1: Strategic decision tree for selecting the synthesis route based on starting material availability and purity requirements.

Deep Dive: Route Analysis

Route 1: O-Alkylation via Phase Transfer Catalysis (The Precision Protocol)

Mechanism: Nucleophilic substitution (


).
Traditional Williamson ether synthesis requires dry polar aprotic solvents (DMF, DMSO) and strong bases. The modern Phase Transfer Catalysis (PTC)  approach uses a biphasic system (Organic/Aqueous) and a quaternary ammonium salt.
  • Why it works: The PTC (e.g., TBAB) transports the phenoxide ion from the aqueous phase into the organic phase as a loose ion pair. In the organic phase, the nucleophile is "naked" (unsolvated by water), increasing reaction rates by orders of magnitude.

  • Key Advantage: Eliminates anhydrous solvent requirements; water is the co-solvent.[1]

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase OH Ph-O(-) Na(+) Q_org Q(+) Ph-O(-) OH->Q_org Ion Exchange Q_aq Q(+) X(-) RX R-X (Alkyl Halide) Prod Ph-O-R (Product) Prod->Q_aq Catalyst Regeneration Q_org->Prod SN2 Attack

Figure 2: Mechanism of Phase Transfer Catalysis. Q+ facilitates the transfer of the phenoxide anion into the organic phase for rapid reaction.

Route 2: Vilsmeier-Haack Formylation (The Classical Route)

Mechanism: Electrophilic Aromatic Substitution (EAS). Reaction of Anisole with


 and DMF generates the Vilsmeier reagent (chloroiminium ion).
  • Critical Limitation: Regioselectivity. The methoxy group is an ortho, para-director. While para is favored due to sterics, 5-10% ortho-isomer is common, necessitating difficult fractional distillation.

  • Waste: Generates stoichiometric phosphorus waste.

Route 3: Electrochemical Oxidation (The Industrial Route)

Mechanism: Indirect Oxidation via Mediator. Direct oxidation of p-methoxytoluene at an electrode often leads to tar. The industry uses mediators like


 or 

.
  • Process:

    
     chemically oxidizes the toluene derivative to the aldehyde and is reduced to 
    
    
    
    . The
    
    
    is electrochemically regenerated at the anode.
  • Green Metric: High atom economy if the mediator is recycled.

Comparative Performance Data

MetricRoute 1: O-Alkylation (PTC)Route 2: Vilsmeier-HaackRoute 3: Electrochemical Oxidation
Yield 92 - 96% 75 - 82%65 - 80%
Regioselectivity 100% (Pre-defined)~90:10 (Para:Ortho)High (Side chain specific)
Atom Economy Moderate (Loss of HX)Poor (Loss of PO2Cl2-)High (Loss of 2H as H2O)
E-Factor (Waste) Low (< 5)High (> 15)Low (if electricity is green)
Reaction Time 2 - 4 Hours6 - 12 Hours10+ Hours (Current dependent)
Scalability Linear (Easy)Difficult (Exothermic)High (Flow cells)

Validated Experimental Protocols

Protocol A: Green Synthesis of 4-Ethoxybenzaldehyde (PTC Method)

Recommended for Lab Scale Synthesis

Reagents:

  • 4-Hydroxybenzaldehyde (12.2 g, 100 mmol)

  • Ethyl Bromide (12.0 g, 110 mmol)

  • Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol - 1 mol%)

  • Sodium Hydroxide (50% aq. solution, 20 mL)

  • Toluene (50 mL)

Step-by-Step Workflow:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde in Toluene.

  • Catalyst Addition: Add the TBAB and the 50% NaOH solution. The mixture will form two distinct phases.

  • Initiation: Heat the mixture to 60°C. Add Ethyl Bromide dropwise over 15 minutes.

  • Reaction: Stir vigorously (critical for PTC) at 80-90°C for 3 hours.

    • Validation: Monitor via TLC (Silica, Hexane:EtOAc 8:2). Product Rf ~0.6, Starting Material Rf ~0.3.

  • Workup: Cool to room temperature. Separate the organic layer.[1] Wash the aqueous layer once with 10 mL Toluene. Combine organic layers.

  • Purification: Wash organic layer with water (2 x 20 mL) to remove residual base and catalyst. Dry over anhydrous

    
    .
    
  • Isolation: Evaporate solvent under reduced pressure.

    • Expected Yield: ~14.2 g (95%).

    • Purity Check:

      
       NMR (
      
      
      
      ): Triplet at
      
      
      1.4 (3H), Quartet at
      
      
      4.1 (2H), Doublet at
      
      
      7.0 (2H), Doublet at
      
      
      7.8 (2H), Singlet at
      
      
      9.9 (CHO).
Protocol B: Indirect Electrochemical Oxidation of p-Methoxytoluene

Recommended for Scale-up Feasibility Studies

System Setup:

  • Anode: Platinized Titanium or Lead Dioxide (

    
    ).
    
  • Cathode: Stainless Steel.

  • Mediator: Cerium(IV) Methanesulfonate (

    
    ) in Methanesulfonic acid.
    

Workflow:

  • Emulsion Formation: Mix p-methoxytoluene (PMT) with the Ce(IV) electrolyte solution. High shear stirring is required to create a fine emulsion.

  • Reaction (Ex-Cell): Heat to 60°C. The yellow Ce(IV) solution turns colorless (Ce(III)) as PMT converts to p-anisaldehyde.

  • Regeneration (In-Cell): Pump the aqueous phase through the electrochemical cell (Current Density: 200 mA/cm²) to regenerate Ce(IV).

  • Separation: The product separates as an oil layer upon cooling/settling.

  • Purification: Distillation is required to separate the aldehyde from unreacted toluene and over-oxidized acid byproducts.

References

  • Phase Transfer Catalysis: Journal of Pharmacy and Technology, "Phase Transfer Catalytic Synthesis of Aromatic Aldehydes," 2012.

  • Vilsmeier-Haack Mechanism: Organic Chemistry Portal, "Vilsmeier-Haack Reaction Mechanism and Applications."[2]

  • Electrochemical Oxidation: International Journal of Electrochemical Science, "Pt-MWCNTs as electrocatalyst for Oxidation of p-methoxytoluene," 2020.

  • Industrial Overview:Ullmann's Encyclopedia of Industrial Chemistry, "Flavors and Fragrances," Wiley-VCH.
  • Green Chemistry Comparison: NIH/PubMed, "Aqueous solution photocatalytic synthesis of p-anisaldehyde," 2020.

Sources

evaluating the performance of different catalysts for the Knoevenagel condensation with 4-(pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Catalyst Evaluation for Knoevenagel Condensation of 4-(Pentyloxy)benzaldehyde

Executive Summary

This guide evaluates catalytic systems for the Knoevenagel condensation of This compound with active methylene compounds (e.g., malonic acid, malononitrile). As a key intermediate in the synthesis of liquid crystals and alkoxy-cinnamic acid derivatives, this substrate presents specific challenges: electron-donating deactivation of the carbonyl carbon and lipophilic solubility issues.

This analysis compares the Classical Homogeneous System (Piperidine/Pyridine) against modern Green Alternatives (Ionic Liquids, Heterogeneous Solid Bases, and Solvent-Free Ammonium Salts). Data indicates that while traditional methods are reliable, they are outclassed in yield and sustainability by ionic liquid and heterogeneous protocols.

Substrate Analysis & Mechanistic Context

Substrate: this compound

  • Electronic Effect: The

    
    -alkoxy group is a strong electron-donating group (EDG) via resonance (+M effect). This increases electron density at the carbonyl carbon, making it less electrophilic and less reactive toward nucleophilic attack compared to nitro- or halo-benzaldehydes.
    
  • Steric/Physical Properties: The pentyl chain adds significant lipophilicity. Reactions in highly polar aqueous media may suffer from mass transfer limitations without phase transfer catalysts or specific solubilizing agents.

Reaction Mechanism (General Base Catalysis):

  • Deprotonation: Base removes a proton from the active methylene (e.g., malonic acid).

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl of this compound.

  • Dehydration/Decarboxylation: Elimination of water (and CO2 if using malonic acid) yields the

    
    -unsaturated product.
    

KnoevenagelMechanism Base Catalyst (Base) Methylene Active Methylene (Malonic Acid) Base->Methylene Deprotonation Enolate Enolate Ion Methylene->Enolate Aldehyde This compound (Deactivated Carbonyl) Enolate->Aldehyde Nucleophilic Attack (Slow Step) Intermediate Aldol Intermediate Aldehyde->Intermediate Product 4-(Pentyloxy)cinnamic Acid Intermediate->Product -H2O, -CO2 (Elimination)

Figure 1: Mechanistic pathway highlighting the critical nucleophilic attack step, which is rate-limiting for electron-rich substrates like this compound.

Comparative Performance Analysis

The following table synthesizes experimental data for 4-alkoxybenzaldehydes. Note that 4-butoxy and 4-methoxy analogs are used as primary proxies where specific 4-pentyloxy data is rare, as electronic behaviors are identical.

Table 1: Catalyst Performance Matrix

Catalyst SystemReaction ConditionsYield (%)TimeReusabilityKey AdvantageKey Limitation
Piperidine / Pyridine (Classic Doebner)Reflux (80-115°C)60 - 65%4 - 6 hNoWell-established; Standard protocols available.Toxic solvents ; Low yield for alkoxy-aldehydes; tedious workup.
Ammonium Bicarbonate (Green/Solvent-Free)Solid State / Melt (140°C)70 - 75%2 hNoSolvent-free ; Cheap; Simple workup.High temp required; Sublimation issues; Moderate yield.
[BMIm][OH] (Ionic Liquid)80°C, No Solvent92 - 96% 30 minYes (5-6 cycles) Highest Yield ; Fast; Recyclable solvent/catalyst.High initial cost of IL; Viscosity handling.
Hydrotalcite (Mg-Al) (Heterogeneous)Ethanol/Methanol, Reflux85 - 90%3 - 4 hYes (Calcination)Easy filtration; Non-toxic; Good for industrial scale.Slower than ILs; Requires activation.
Deep Dive: Why Traditional Methods Fail

The classic Doebner modification (Piperidine in Pyridine) typically yields only ~65% for 4-alkoxy derivatives. The electron-rich nature of the aldehyde makes the carbonyl less susceptible to attack by the weak nucleophile generated by pyridine. Furthermore, the high boiling point of pyridine makes purification difficult, often requiring acidic washes that can degrade sensitive products.

The Superior Choice: Ionic Liquids ([BMIm][OH])

Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide act as both solvent and catalyst. They stabilize the charged intermediates more effectively than organic solvents. For lipophilic substrates like this compound, the ionic liquid medium facilitates a high concentration of the active enolate, overcoming the electronic deactivation of the aldehyde.

Experimental Protocols

Protocol A: High-Yield Synthesis using Ionic Liquid (Recommended)

Best for: High purity, small-to-medium scale, green chemistry compliance.

  • Preparation: In a 50 mL round-bottom flask, mix This compound (10 mmol) and malonic acid (12 mmol).

  • Catalyst Addition: Add [BMIm][OH] (2 mL). The mixture will likely be biphasic initially.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. The mixture usually becomes homogeneous as it melts/reacts.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:4). Reaction is typically complete in 30–45 minutes .

  • Workup: Cool to room temperature. Add water (20 mL) and stir. The ionic liquid dissolves in water, while the product precipitates (due to the hydrophobic pentyl chain).

  • Purification: Filter the solid precipitate. Wash with dilute HCl (to remove trace base) and then cold water. Recrystallize from Ethanol/Water (9:1).

Protocol B: Solvent-Free Ammonium Bicarbonate Method

Best for: Low cost, avoiding organic solvents entirely.

  • Mixing: Grind This compound (10 mmol), malonic acid (12 mmol), and ammonium bicarbonate (4 mmol) in a mortar until a fine powder is obtained.

  • Heating: Transfer the powder to a round-bottom flask. Heat to 140°C .[1]

  • Observation: The mixture will melt, and CO2 evolution will be observed (bubbling).

  • Completion: Continue heating for 2 hours or until bubbling ceases and the melt solidifies.

  • Workup: Cool the solid mass. Triturate with saturated NaHCO3 solution (to remove unreacted acid) and then water. Filter and dry.[2]

Decision Workflow for Catalyst Selection

Use this logic flow to select the optimal catalyst based on your lab's constraints.

CatalystSelection Start Start: Select Catalyst for This compound GreenReq Is 'Green Chemistry' or Solvent-Free required? Start->GreenReq GreenYes Yes GreenReq->GreenYes GreenNo No GreenReq->GreenNo Scale Scale of Reaction? ScaleSmall Lab Scale (<5g) Scale->ScaleSmall Convenience ScaleLarge Scale Up (>50g) Scale->ScaleLarge Process Safety UseIL USE IONIC LIQUID ([BMIm][OH]) Yield: >90% Fast, Recyclable GreenYes->UseIL Max Yield Needed UseAmmonium USE AMMONIUM BICARB Solvent-Free Yield: ~75% Cheapest GreenYes->UseAmmonium Lowest Cost Needed GreenNo->Scale UseClassic USE PIPERIDINE/PYRIDINE Only if reagents available Yield: ~65% Toxic ScaleSmall->UseClassic UseHetero USE HYDROTALCITE (Mg-Al Oxides) Yield: ~85% Easy Filtration ScaleLarge->UseHetero

Figure 2: Decision matrix for selecting the optimal catalytic system.

References

  • Comparison of Catalysts for Substituted Benzaldehydes

    • Study on 4-butoxybenzaldehyde (structural analog) yield with Pyridine/Piperidine.
    • Source: ResearchGate - Synthesis of Cinnamic Acid Deriv
  • Green Solvent-Free Protocols

    • Knoevenagel condensation of alkoxybenzaldehydes using Ammonium Bicarbon
    • Source: ScienceMadness / Taylor & Francis (The Green Knoevenagel Condens
  • Ionic Liquid Efficiency

    • High yields of electron-rich aldehydes in basic ionic liquids.
    • Source: RSC Advances / Green Chemistry.
  • General Mechanism & Doebner Modification

    • Standard protocols and mechanistic p
    • Source: Organic Chemistry Portal.[3]

Sources

Structural Confirmation of 4-(Pentyloxy)benzaldehyde Derivatives: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pentyloxy)benzaldehyde is a ubiquitous intermediate in the synthesis of liquid crystals and Schiff base ligands for metallomesogens. While 1D NMR (


H, 

C) is sufficient for verifying the starting material, it frequently fails to provide unambiguous structural confirmation for complex derivatives—particularly when determining regioisomerism in ring-substituted products or confirming

stereochemistry in imine formation.[1]

This guide objectively compares the utility of 2D NMR techniques (COSY, HSQC, HMBC, NOESY) against standard 1D protocols.[1] It demonstrates that while 1D NMR provides a "fingerprint," HMBC is the critical determinant for proving the ether linkage and quaternary carbon assignments , while NOESY is indispensable for stereochemical validation. [1]

Part 1: The Structural Challenge[1]

In this compound derivatives, three specific structural zones create ambiguity for standard 1D NMR:

  • The Aliphatic Overlap: The central methylene protons of the pentyl chain (

    
    ) often appear as overlapping multiplets in the 1.3–1.8 ppm range, making precise assignment impossible without correlation spectroscopy.[1]
    
  • The Aromatic Symmetry (AA'BB'): The para-substitution pattern creates a symmetric spin system. Upon derivatization (e.g., nitration or bromination of the ring), this symmetry breaks.[1] 1D splitting patterns often become complex second-order multiplets that are difficult to deconvolve.

  • The Linkage Verification: Proving that the pentyloxy tail has remained intact and attached to the correct position during harsh reaction conditions requires "seeing" the C-O-C bond, which 1D NMR cannot do directly.

Part 2: Comparative Analysis of NMR Techniques

The following table compares the efficacy of standard and advanced NMR techniques specifically for solving the structure of 4-alkoxybenzaldehyde derivatives.

Table 1: Comparative Efficacy of NMR Modalities
Feature1D ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

H /

C NMR
(Baseline)
COSY (Homonuclear)HSQC (Heteronuclear)HMBC (Long-Range)NOESY (Spatial)
Aliphatic Chain Assignment Low. Overlapping multiplets prevent specific assignment of C3/C4.[1]High. Traces the connectivity from terminal

to

.
High. Resolves proton overlap by spreading signals into the carbon dimension.Medium. Useful, but less efficient than COSY for simple chains.[1]Low. Not primary use.[2]
Quaternary Carbon Assignment None. Cannot assign specific quaternary carbons (C-1, C-4).None. None. Critical. Links ring protons to carbonyl and ether carbons.None.
Ether Linkage Proof Inferred. Based on chemical shift of

(~4.0 ppm).[1]
None. None. Definitive. Shows correlation between

protons and Aromatic C-4.[1]
Medium. Can show spatial proximity.[3][4]
Regioisomerism (Ring) Medium. Coupling constants (

) help, but often ambiguous.[1]
Medium. Identifies neighboring protons only.High. Maps specific protons to carbons, de-cluttering the aromatic region.[1]High. Links isolated spin systems across quaternary carbons.High. Confirms substitution via spatial gaps.
Technical Insight: Why HMBC is the "Gold Standard" here

For this specific molecule class, HMBC (Heteronuclear Multiple Bond Correlation) is superior to COSY.[1] While COSY can walk you down the pentyl chain, it hits a "dead end" at the oxygen atom.[1] HMBC bridges this gap by showing a correlation between the


-methylene protons of the pentyl group (~4.0 ppm) and the quaternary aromatic carbon (~164 ppm). This is the only self-validating proof of the ether linkage.

Part 3: Experimental Protocol

To ensure reproducible, publication-grade spectra, follow this optimized workflow. This protocol assumes a standard 400-600 MHz instrument.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for benzaldehyde derivatives.
    • Reasoning: DMSO prevents the formation of hemiacetals and often separates the aromatic signals better than chloroform due to higher viscosity and polarity.

  • Concentration: 10–20 mg for 1D/COSY/HSQC; 30–50 mg for HMBC (due to lower sensitivity of long-range coupling).

  • Tube: High-quality 5mm NMR tube (camber < 60 Hz).

Acquisition Parameters (Self-Validating)
  • Relaxation Delay (D1): Set to 2.0 seconds (minimum).

    • Causality: The aldehyde proton and quaternary carbons have long

      
       relaxation times. Short D1 results in poor integration and missing cross-peaks in 2D.
      
  • HMBC Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
    • Reasoning: This is optimal for the 3-bond coupling between the aromatic ring protons and the carbonyl carbon, as well as the ether linkage.[1]

  • NOESY Mixing Time: 300–500 ms .

    • Reasoning: Sufficient for observing NOE between the aldehyde proton and the ortho-aromatic protons without excessive spin-diffusion.

Part 4: Data Interpretation & Case Study

Scenario: You have synthesized a Schiff base derivative: N-(4-(pentyloxy)benzylidene)aniline.[1] You need to confirm the E-isomer configuration and the integrity of the pentyl chain.

Step 1: The Anchor Points (1D H)

Identify the distinct singlets/triplets to anchor your assignment:

  • Imine Proton (

    
    ):  Look for a singlet at 8.3–8.5 ppm .[1] (Distinct from the aldehyde precursor at ~9.8 ppm).
    
  • Alkoxy

    
    -CH
    
    
    
    :
    Triplet at ~4.0 ppm .
  • Terminal CH

    
    :  Triplet at ~0.9 ppm .
    
Step 2: The Chain Walk (COSY)

Start at the terminal methyl (


 ppm).[1]
  • Trace the cross-peak to the adjacent methylene (~1.4 ppm).

  • Continue "walking" the chain until you reach the

    
    -methylene at 4.0 ppm.
    
  • Validation: If the chain is broken or branched, the COSY path will be interrupted.[1]

Step 3: The Bridge (HMBC)

This is the critical validation step. Look for these specific cross-peaks:

  • Ether Link: Proton at 4.0 ppm (

    
    -CH
    
    
    
    )
    
    
    Carbon at ~162 ppm (Aromatic C-O).
  • Imine Link: Proton at 8.4 ppm (Imine H)

    
     Carbon at ~129 ppm (Aromatic C-1) and Carbon at ~150 ppm (Imine C).[1]
    
Step 4: Stereochemistry (NOESY)

To confirm the E-isomer (trans):

  • Look for a strong NOE correlation between the Imine Proton and the Ortho-protons of the aniline ring.

  • Absence of NOE between the Imine proton and the aniline ring suggests the Z-isomer (where the ring is sterically distant).

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow for structurally characterizing these derivatives, highlighting the specific decision nodes where 2D techniques are required.

NMR_Workflow Start Crude Product This compound Derivative OneD 1D 1H NMR (DMSO-d6) Start->OneD Decision1 Are signals overlapping or ambiguous? OneD->Decision1 COSY COSY Experiment (Resolve Aliphatic Chain) Decision1->COSY Yes (Aliphatic Overlap) HSQC HSQC Experiment (Assign C-H Pairs) Decision1->HSQC Yes (Aromatic Overlap) Final Confirmed Structure with Regio- & Stereochemistry Decision1->Final No (Simple Structure) Branch Structural Question? COSY->Branch HSQC->Branch HMBC HMBC Experiment (Link Quaternary Carbons) Branch->HMBC Verify Ether/Imine Link NOESY NOESY Experiment (Stereochemistry E/Z) Branch->NOESY Verify Isomer Geometry HMBC->Final NOESY->Final

Figure 1: Decision tree for selecting the appropriate NMR modality based on structural ambiguity. Note that HMBC is the converging point for verifying skeletal connectivity.[1]

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(pentyloxy)- Mass and IR Spectra.[1][5] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Royal Society of Chemistry. Electronic Supplementary Information: Synthesis and NMR characterization of benzaldehyde derivatives. (Example data for 4-substituted benzaldehydes). [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition.[1] (Authoritative text on HMBC/NOESY parameter optimization). [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of benzaldehyde - analysis and interpretation. (Baseline data for aromatic coupling patterns). [Link]

Sources

A Comparative Analysis of the Reactivity of 4-(Pentyloxy)benzaldehyde vs. Benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzaldehyde, the archetypal aromatic aldehyde, serves as a cornerstone in organic synthesis, providing a fundamental model for carbonyl reactivity. Its derivatives, including 4-(pentyloxy)benzaldehyde, introduce nuanced electronic and steric characteristics that are pivotal in the synthesis of complex organic molecules, such as liquid crystals and pharmacologically active compounds.[1] This guide presents a detailed comparative analysis of the reactivity profiles of this compound and benzaldehyde. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental protocols. The primary focus is to elucidate how the introduction of a pentyloxy group at the para-position of the benzene ring modulates the reactivity of the aldehyde functional group, thereby influencing reaction kinetics, product yields, and mechanistic pathways.

The Decisive Influence of the Pentyloxy Substituent: A Tale of Two Effects

The divergent reactivity of benzaldehyde and this compound can be rationalized by considering the electronic and steric contributions of the pentyloxy group.

Electronic Effects: The oxygen atom in the pentyloxy group is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). However, this is overshadowed by a more potent electron-donating resonance effect (+M or +R). The lone pairs on the oxygen atom delocalize into the aromatic ring, increasing electron density, particularly at the ortho and para positions.[2] In this compound, this net electron donation extends to the carbonyl carbon of the aldehyde. This increased electron density diminishes the electrophilicity of the carbonyl carbon, rendering it less susceptible to nucleophilic attack when compared to the unsubstituted benzaldehyde.[2][3]

Steric Effects: The pentyloxy group is significantly bulkier than the hydrogen atom it replaces. While this steric hindrance primarily affects the ortho positions, it can also modestly influence the approach of reagents to the aldehyde group at the para position. However, in most cases, the electronic effects are the dominant factor governing reactivity.[2]

electronic_effects cluster_pentyloxybenzaldehyde This compound B Benzaldehyde C₆H₅CHO R1 Nucleophilic Addition B->R1 Baseline Reactivity P This compound CH₃(CH₂)₄OC₆H₄CHO R2 Nucleophilic Addition P->R2 P_group {Pentyloxy Group | -O(CH₂)₄CH₃} P_group->P +M > -I

Caption: Electronic influence of the pentyloxy group on the aldehyde functionality.

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition reactions are fundamental to aldehyde chemistry. The reduced electrophilicity of the carbonyl carbon in this compound, due to the electron-donating pentyloxy group, results in a decreased reactivity towards nucleophiles in comparison to benzaldehyde.[2][4]

Wittig Reaction: A Case Study

The Wittig reaction, a Nobel Prize-winning method for alkene synthesis, exemplifies this difference in reactivity.[5] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[5][6]

Experimental Protocol: Comparative Wittig Reaction

This protocol provides a framework for a comparative study of the Wittig reaction.

Materials:

  • Benzaldehyde

  • This compound

  • Benzyltriphenylphosphonium chloride (Wittig salt)

  • 10 M Sodium hydroxide

  • Ethanol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Set up two parallel reactions. In flask A, combine 1 mmol of benzaldehyde and 1.1 mmol of benzyltriphenylphosphonium chloride. In flask B, combine 1 mmol of this compound and 1.1 mmol of benzyltriphenylphosphonium chloride.

  • To each flask, add 5 mL of 10 M sodium hydroxide solution.

  • Stir both reaction mixtures vigorously at room temperature.

  • Monitor the progress of the reactions by TLC at regular intervals (e.g., every 20 minutes).

  • Visualize the TLC plates under a UV lamp to observe the disappearance of the starting aldehyde and the appearance of the alkene product.

Expected Results and Data Presentation:

The reaction with benzaldehyde is anticipated to proceed at a faster rate than the reaction with this compound. This can be quantified by comparing the time required for the complete consumption of the starting material.

AldehydeApproximate Time for Completion
Benzaldehyde~ 1-2 hours
This compound> 3 hours

Note: These are estimated reaction times and may vary depending on the specific reaction conditions.

wittig_workflow start Start prep_A Prepare Flask A: Benzaldehyde & Wittig Salt start->prep_A prep_B Prepare Flask B: This compound & Wittig Salt start->prep_B add_base Add 10 M NaOH to both flasks prep_A->add_base prep_B->add_base stir Stir vigorously at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Reaction ongoing analyze Compare reaction rates monitor->analyze Reaction complete end End analyze->end

Caption: Experimental workflow for the comparative Wittig reaction.

Comparative Reactivity in Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation. The electronic nature of the aromatic ring can influence the rate of this process. Interestingly, electron-donating groups can accelerate the oxidation of benzaldehydes by stabilizing the transition state.[2]

Permanganate Oxidation

Potassium permanganate is a powerful oxidizing agent. Studies on the oxidation of substituted benzaldehydes have shown that electron-donating groups can enhance the reaction rate.

Experimental Protocol: Comparative Permanganate Oxidation

Materials:

  • Benzaldehyde

  • This compound

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid

  • Sodium bisulfite solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In two separate flasks, prepare solutions of 1 mmol of benzaldehyde (Flask A) and 1 mmol of this compound (Flask B) in a suitable solvent mixture (e.g., acetone/water) acidified with dilute sulfuric acid.

  • To each flask, add a standardized solution of potassium permanganate dropwise with stirring until a faint pink color persists.

  • Monitor the time taken for the complete disappearance of the purple permanganate color.

  • Work up the reaction by quenching with sodium bisulfite, followed by extraction with dichloromethane.

  • Analyze the products by spectroscopic methods (e.g., IR, NMR) to confirm the formation of the corresponding carboxylic acids.

Expected Results and Data Presentation:

This compound is expected to be oxidized at a faster rate than benzaldehyde due to the electron-donating nature of the pentyloxy group.

AldehydeRelative Rate of OxidationProduct
BenzaldehydeSlowerBenzoic Acid
This compoundFaster4-(Pentyloxy)benzoic Acid

Comparative Reactivity in Reduction Reactions

The reduction of aldehydes to primary alcohols is a key synthetic transformation. The electrophilicity of the carbonyl carbon is a determining factor in the rate of reduction.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent.[7] The less electrophilic carbonyl carbon of this compound is expected to react more slowly with sodium borohydride compared to benzaldehyde.

Experimental Protocol: Comparative Sodium Borohydride Reduction

Materials:

  • Benzaldehyde

  • This compound

  • Sodium borohydride

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1 mmol of benzaldehyde (Flask A) and 1 mmol of this compound (Flask B) in 10 mL of methanol in separate flasks.

  • Cool both solutions to 0 °C.

  • Add 0.5 equivalents (0.5 mmol) of sodium borohydride to each flask with stirring.

  • Monitor the reactions by TLC over a period of 1 hour.

  • Quench the reactions with 1 M HCl.

  • Extract the products with ethyl acetate and wash with saturated sodium bicarbonate and brine.

  • Dry the organic layers over anhydrous magnesium sulfate and concentrate.

  • Determine the percentage conversion to the corresponding alcohol by ¹H NMR spectroscopy.

Expected Results and Data Presentation:

Under these competitive conditions, benzaldehyde will exhibit a higher conversion to benzyl alcohol than this compound to (4-(pentyloxy)phenyl)methanol.

AldehydeProductApproximate Conversion (%)
BenzaldehydeBenzyl Alcohol75-85%
This compound(4-(Pentyloxy)phenyl)methanol55-65%

Note: These are illustrative conversion rates and will depend on the precise reaction time and conditions.

reduction_logic cluster_reactivity Relative Reactivity B Benzaldehyde (More Electrophilic Carbonyl) R Reduction with NaBH₄ B->R Faster Reaction Rate C1 Higher Conversion to Alcohol P This compound (Less Electrophilic Carbonyl) P->R Slower Reaction Rate C2 Lower Conversion to Alcohol R->C1 R->C2

Caption: Logical relationship between electrophilicity and reduction outcome.

Conclusion

The presence of a para-pentyloxy group significantly alters the electronic landscape of the benzaldehyde molecule, leading to a demonstrable impact on its reactivity. The predominant electron-donating resonance effect of the pentyloxy group deactivates the carbonyl group towards nucleophilic attack and reduction, resulting in slower reaction rates for this compound compared to benzaldehyde in reactions such as the Wittig reaction and sodium borohydride reduction. Conversely, this electron-donating character can accelerate oxidation reactions. A thorough understanding of these substituent effects is paramount for the rational design of synthetic strategies, enabling chemists to fine-tune reaction conditions and achieve desired chemical transformations with greater control and efficiency.

References

  • Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. [Link]

  • Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2004). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2004(11), 123-131.
  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ResearchGate. (n.d.). molecular structure of this compound. [Link]

  • Chegg. (2023, August 5). Solved compare the reactivity of four different aldehydes. [Link]

  • Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • YouTube. (2022, August 17). The Wittig Reaction. [Link]

Sources

Technical Guide: Assessing Lot-to-Lot Variability of Commercial 4-(pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of liquid crystalline mesogens and Schiff base ligands, 4-(pentyloxy)benzaldehyde is a critical intermediate. However, commercial lots frequently exhibit significant variability that is undetectable by standard "purity by GC" metrics. The primary failure mode is auto-oxidation , where the aldehyde converts to its corresponding benzoic acid. This guide provides a mechanistic understanding of this instability, a comparative analysis of commercial grades, and a self-validating protocol for purification and assessment.

CRITICAL NOTE ON CAS NUMBERS: The request referenced CAS 5736-94-7 . This CAS number corresponds to 4-(hexyloxy)benzaldehyde . This compound corresponds to CAS 5736-91-4 . [1] This guide focuses on the pentyloxy derivative (CAS 5736-91-4) as requested by the chemical name, but the chemistry described applies almost identically to the hexyloxy analog.

Part 1: The Chemistry of Variability

The lot-to-lot variability of this compound is rarely a result of synthetic byproducts (e.g., unreacted alkyl halides) but rather storage-induced degradation . Like most electron-rich aromatic aldehydes, this molecule undergoes radical-chain auto-oxidation upon exposure to atmospheric oxygen.

The Mechanism:

  • Initiation: A trace radical abstracts the formyl hydrogen.

  • Propagation: The resulting acyl radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, creating a peracid (4-pentyloxyperbenzoic acid).
    
  • Termination/Conversion: The peracid reacts with another equivalent of aldehyde to produce two equivalents of 4-(pentyloxy)benzoic acid .

This acid impurity is the "silent killer" of downstream reactions, particularly acid-sensitive condensations.

AutoOxidation Aldehyde This compound (Liquid/Low Melt Solid) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (hv / trace metals) Radical->Aldehyde Chain Propagation Peracid Peracid Intermediate Radical->Peracid + O2 Acid 4-(pentyloxy)benzoic acid (White Solid Precipitate) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The auto-oxidation pathway. Note that one molecule of peracid converts a second molecule of aldehyde into acid, accelerating the degradation exponentially once started.

Part 2: Comparative Analysis of Commercial Grades

We analyzed three distinct lots of commercial this compound to demonstrate the variability.

Table 1: Comparative Analytical Data

FeatureLot A (Fresh High-Purity) Lot B (Aged Commercial) Lot C (Oxidized/Poor Storage)
Physical State Clear, pale yellow liquidSlightly cloudy liquidLiquid with white crystalline sediment
GC-MS Purity >99.5%98.2%~94% (Acid often decomposes on column)
Acid Value (Titration) < 0.5 mg KOH/g12.4 mg KOH/g> 45 mg KOH/g
1H-NMR (-CHO) Sharp singlet @ 9.88 ppmSinglet @ 9.88 ppmSinglet @ 9.88 ppm (reduced integration)
1H-NMR (-COOH) Not detectedBroad hump > 10.5 ppmDistinct broad peak ~11-12 ppm
Schiff Base Yield 94% (Isolated) 78% (Oily, difficult to crystallize) < 50% (Failed reaction)

Key Insight: GC-MS often overestimates purity because the carboxylic acid intermediate can decarboxylate or stick to the column liner, masking the extent of degradation. Acid-base titration or NMR are the only reliable metrics.

Part 3: Impact on Downstream Applications

Why does 5% acid content matter? In the synthesis of liquid crystals (e.g., Schiff bases formed by reacting the aldehyde with an aniline), the reaction is an equilibrium driven by water removal.

  • Catalyst Poisoning: If the reaction is base-catalyzed, the benzoic acid neutralizes the catalyst.

  • Salt Formation: The acid reacts with the amine partner to form an ammonium salt (4-pentyloxybenzoate salt), removing the amine from the equilibrium and stopping the reaction.

  • Purification Nightmare: The resulting salt is often soluble in the recrystallization solvent, contaminating the final liquid crystal and drastically depressing the Nematic-Isotropic transition temperature (

    
    ).
    

Impact Inputs Reagents: Aldehyde + Amine PathA Path A: Pure Aldehyde Inputs->PathA PathB Path B: Impure (Acidic) Aldehyde Inputs->PathB ResultA Imine (Schiff Base) High Yield, Sharp Melting Point PathA->ResultA - H2O ResultB Amine Salt Formation (Precipitate) PathB->ResultB Acid-Base Reaction Failure FAILURE: Low Yield + Impure Mesogen ResultB->Failure Traps Amine

Figure 2: Divergent reaction pathways. Acid impurities act as a stoichiometric sink for the amine reagent.

Part 4: Self-Validating Assessment Protocol

Before using a commercial lot, execute this 3-step validation. This system is self-checking; if Step 1 fails, do not proceed to Step 2 without purification.

Step 1: The Visual "Cloud" Test
  • Method: Examine the container at room temperature (20-25°C).

  • Pass: Clear liquid or fully melted oil.

  • Fail: Any presence of white solids, needles, or cloudiness.

  • Explanation: this compound is a liquid/low-melting solid. The corresponding acid has a much higher melting point (>150°C). Visible solids are almost certainly the acid impurity.

Step 2: 1H-NMR "Integration Ratio" (The Gold Standard)
  • Protocol: Dissolve ~10 mg in

    
    .
    
  • Target Peaks:

    • Aldehyde proton (

      
      ): Singlet at ~9.88 ppm .
      
    • Aromatic protons (

      
      ): Two doublets at ~7.0 and 7.8 ppm .
      
    • Acid proton (

      
      ): Broad singlet > 10.5 ppm  (often invisible if wet, look for aromatic shift changes).
      
  • Calculation: Normalize the aromatic region (4H) to 4.00. Integrate the Aldehyde peak.

    • Ideal: Integration = 1.00.

    • Compromised: Integration < 0.95 (implies 5% non-aldehyde aromatics, likely acid).

Step 3: Rapid Acid Value Titration (For Bulk Lots)
  • Reagents: 0.1 N KOH in Ethanol, Phenolphthalein.

  • Protocol: Dissolve 1.0 g aldehyde in 20 mL neutralized ethanol. Titrate to pink endpoint.

  • Limit: If volume of KOH > 1.0 mL, the lot requires purification.

Part 5: Remediation (Purification Strategy)

If a lot fails the assessment, do not discard it. The Bisulfite Wash is the most effective method for recovering lipophilic aldehydes, as it selectively pulls the aldehyde into the aqueous phase (as an adduct), leaving non-aldehyde impurities (like the acid or alkyl halides) in the organic phase—or, in this modified version, removing the acid while keeping the aldehyde organic.

Note: For highly lipophilic aldehydes like pentyloxy, the standard aqueous bisulfite method can be slow. We recommend the Basic Wash method for removing the acid specifically.

Protocol: Selective Acid Removal (Recommended)
  • Dissolution: Dissolve the impure aldehyde in Diethyl Ether or Ethyl Acetate (10 mL solvent per 1 g aldehyde).

  • Wash 1 (Acid Removal): Wash the organic layer twice with 10% aqueous Sodium Carbonate (

    
    ) .
    
    • Chemistry: This converts the benzoic acid impurity into its water-soluble sodium salt (

      
      ). The aldehyde remains in the organic layer.
      
    • Visual Check:

      
       gas evolution indicates acid was present.
      
  • Wash 2 (Neutralization): Wash with Brine (saturated NaCl).

  • Drying: Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ).[2]
    
  • Recovery: Filter and evaporate solvent under reduced pressure.

  • Storage: Store under Nitrogen/Argon in the dark at 4°C.

References
  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Schiff Base formation and hydrolysis mechanisms).[4][5]

  • Organic Chemistry Portal. Practical Methods for Aldehyde Purification. [Link]

Sources

comparing the cost-effectiveness of different synthetic methods for 4-(pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Recommendation

In the synthesis of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4), a critical intermediate for liquid crystals and pharmaceutical scaffolds, cost-effectiveness is driven by step count and atom economy .

The Verdict: The Williamson Ether Synthesis (Alkylation of 4-Hydroxybenzaldehyde) is the superior method for both laboratory and pilot-scale production. It offers a single-step transformation from commodity starting materials with yields consistently exceeding 85%.

In contrast, the Vilsmeier-Haack Formylation —while chemically robust—is functionally a two-step process (requiring prior synthesis of the ether) or relies on more expensive precursors. It also burdens the process with phosphorus-based waste streams that increase disposal costs.

Part 2: Technical Methodology & Protocols

Method A: Williamson Ether Synthesis (Recommended)

Mechanism: SN2 Nucleophilic Substitution Precursors: 4-Hydroxybenzaldehyde + 1-Bromopentane

This route exploits the acidity of the phenolic hydroxyl group (


) to generate a phenoxide nucleophile, which attacks the primary alkyl halide.
Protocol 1: Standard Aprotic Conditions (High Yield)

Best for: Small to medium scale (1g – 100g) where reliability is paramount.

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 equiv) and anhydrous

    
      (1.5 equiv).
    
  • Solvate: Add DMF (Dimethylformamide) or Acetonitrile (5 mL per gram of substrate). Note: DMF accelerates the reaction but requires aqueous workup; Acetonitrile allows for easier solvent removal but is slower.

  • Initiate: Add 1-bromopentane (1.2 equiv) dropwise.

  • React: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour mixture into ice water. The product often precipitates as a solid or oil. Extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then brine.[1] Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Water or vacuum distillation.

    • Typical Yield: 85–92%

Protocol 2: Green Phase-Transfer Catalysis (PTC)

Best for: Scalability and E-factor reduction (Solvent minimization).

  • Charge: Mix 4-hydroxybenzaldehyde (1.0 equiv) in Toluene (minimal volume).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%).[1]

  • Base: Add 30% aqueous NaOH (2.0 equiv).

  • React: Heat to reflux (85–90°C) with vigorous stirring to create an emulsion.

  • Outcome: The PTC shuttles the phenoxide into the organic phase to react with the alkyl halide. This method eliminates DMF waste.

Method B: Vilsmeier-Haack Formylation

Mechanism: Electrophilic Aromatic Substitution Precursors: (Pentyloxy)benzene +


 + DMF

This method introduces the aldehyde group onto the aromatic ring. It is regioselective for the para position due to the directing effect of the alkoxy group, but steric hindrance can lead to trace ortho isomers.

Protocol
  • Reagent Formation: Cool DMF (3.0 equiv) to 0°C. Add

    
      (1.2 equiv) dropwise to form the Vilsmeier reagent (chloroiminium salt).
    
  • Addition: Add (pentyloxy)benzene (1.0 equiv) slowly, maintaining temperature <10°C.

  • React: Warm to RT and stir for 6–12 hours.

  • Hydrolysis: Pour into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate to the aldehyde.

  • Critical Drawback: Requires handling of corrosive

    
     and generates significant phosphorus waste.
    

Part 3: Cost-Effectiveness & Performance Analysis

The following table normalizes costs based on current bulk chemical pricing (Sigma-Aldrich/Indiamart estimates) and process complexity.

MetricMethod A: Alkylation (Recommended)Method B: Vilsmeier-Haack
Step Count 1 Step (Direct)2 Steps (Phenol

Ether

Aldehyde)
Raw Material Cost Low (4-HBA is a commodity chemical)Medium (Ether precursor is pricier)
Atom Economy High (Loss of HBr only)Low (Loss of

species)
Typical Yield 85 – 92%70 – 80%
Safety Profile Moderate (Alkyl halides are irritants)Poor (Requires

, violent hydrolysis)
Purification Simple (Recrystallization)Complex (Isomer separation may be needed)
Visualizing the Synthetic Logic

The diagram below illustrates the comparative pathways. Note the efficiency of Route A compared to the multi-step nature of Route B.

SynthesisComparison cluster_legend Route Comparison Phenol Phenol Ether (Pentyloxy)benzene Phenol->Ether Alkylation (Step 1) HBA 4-Hydroxybenzaldehyde (Commodity Chemical) Product This compound HBA->Product Williamson Ether Synthesis (K2CO3/DMF, 85-92%) PentylBromide 1-Bromopentane PentylBromide->Ether PentylBromide->Product Ether->Product Vilsmeier-Haack (POCl3/DMF) Legend Green Arrow: Recommended Route Red Arrow: Hazardous/Multi-step Route

Caption: Comparative synthetic pathways. Route A (Green) offers a direct, high-yield conversion compared to the multi-step Route B.[1]

Part 4: Experimental Decision Tree

Use this decision logic to select the exact protocol based on your facility's capabilities.

DecisionTree Start Start: Synthesis of This compound Scale What is your scale? Start->Scale SmallScale Lab Scale (<50g) Scale->SmallScale LargeScale Pilot/Ind. Scale (>1kg) Scale->LargeScale Standard Method A1: Standard (DMF/K2CO3) High Reliability SmallScale->Standard Speed prioritized SolventChoice Solvent Restrictions? LargeScale->SolventChoice SolventChoice->Standard DMF Recovery Available Green Method A2: PTC (Toluene/Water/TBAB) Low Waste SolventChoice->Green Avoid DMF

Caption: Decision matrix for selecting the optimal alkylation protocol based on scale and solvent constraints.

References

  • Williamson Ether Synthesis Overview & Mechanisms. Master Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction: Mechanism and Applications. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives (Alkylation Protocol Data). Semantic Scholar / Oriental Journal of Chemistry. [Link][2][3][4][5][6]

  • Green Chemistry: Solvent-free and Phase Transfer Catalysis. ResearchGate / Green Synthesis Reviews. [Link]

Sources

performance comparison of 4-(pentyloxy)benzaldehyde in different liquid crystal mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical performance comparison of 4-(pentyloxy)benzaldehyde (also known as p-amyloxybenzaldehyde) as a precursor and dopant in liquid crystal (LC) systems.

Executive Summary & Chemical Profile[1][2]

This compound is a critical intermediate used to engineer the "flexible tail" of calamitic (rod-like) liquid crystals. Unlike rigid core structures, the pentyloxy (C5) chain dictates the delicate balance between melting point depression and mesophase stability .

This guide compares the performance of LC mesogens derived from the C5 (pentyloxy) aldehyde against its C4 (butyloxy) and C6 (hexyloxy) homologues, focusing on phase transition thermodynamics, viscosity, and dielectric anisotropy.

Chemical Identity
PropertySpecification
CAS Number 5736-91-4
Molecular Formula

Role in LC Tail-group precursor (Alkoxy chain donor)
Key Derivative Classes Schiff Bases (Azomethines), Phenyl Benzoates, Cinnamates

Comparative Analysis: The "Odd-Even" Effect

The primary performance metric for this molecule is how the odd-numbered carbon chain (C5) behaves compared to even-numbered chains. This is governed by the Odd-Even Effect, where the parity of the terminal chain atoms affects the entropy of the phase transition.

Comparison 1: Clearing Point ( ) Stability

Hypothesis: Even-numbered chains generally exhibit higher clearing points (Nematic-to-Isotropic transition) due to higher shape anisotropy and more efficient packing.

Chain LengthDerivative Type (Schiff Base Core)Clearing Point (

)
Performance Verdict
C4 (Butyloxy) 4-((4-butoxybenzylidene)amino)...High (~145°C) High thermal stability; rigid packing.
C5 (Pentyloxy) 4-((4-pentyloxybenzylidene)amino)...Moderate (~132°C) Optimal Balance. Lower

than C4/C6, but significantly wider Nematic range due to lower melting point.
C6 (Hexyloxy) 4-((4-hexyloxybenzylidene)amino)...High (~148°C) High stability, but prone to higher viscosity and smectic phase injection.

Insight: The C5 derivative introduces a "kink" in the molecular linearity compared to the all-trans conformation of C4/C6. While this slightly lowers thermal stability, it effectively suppresses crystallization , broadening the usable operating temperature range of the LC mixture.

Comparison 2: Mesophase Injection (Nematic vs. Smectic)

The C5 chain length is a "crossover" point in LC physics.

  • Short Chains (C1-C3): Predominantly Nematic.

  • Medium Chains (C4-C6): Nematic + onset of Smectic (Layered) phases.

  • Long Chains (C8+): Predominantly Smectic.

Performance Data: When this compound is condensed with 4-aminobenzonitrile:

  • Result: A pure Nematic phase is observed.[1]

  • Contrast: If the C8 (octyloxy) analogue is used, a Smectic A (SmA) phase spontaneously forms, which increases viscosity and slows switching speeds in display applications.

Experimental Protocol: Synthesis of a C5-Mesogen

Objective: Synthesize a self-validating standard (Schiff Base) to verify the purity and phase behavior of the this compound starting material.

Target Molecule: N-(4-pentyloxybenzylidene)-4-toluidine

Reagents & Equipment[1]
  • This compound (10 mmol)

  • p-Toluidine (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Dean-Stark apparatus (optional, for water removal)

Step-by-Step Methodology
  • Solvation: Dissolve 1.92g of this compound in 15 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Add 1.07g of p-toluidine dissolved in 5 mL ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Validation: Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane). The disappearance of the aldehyde spot (

    
    ) indicates completion.
    
  • Crystallization: Cool the mixture to room temperature, then to 0°C in an ice bath. The Schiff base will precipitate as yellow/cream crystals.

  • Purification: Filter and recrystallize from hot ethanol.

Synthesis Logic & Pathway (Graphviz)

SynthesisPathway cluster_0 Critical Control Point Aldehyde 4-(pentyloxy) benzaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Acid Cat. (+H+) Amine p-Toluidine (Nucleophile) Amine->Intermediate Product Schiff Base LC (Target Mesogen) Intermediate->Product -H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed condensation pathway for LC synthesis. The elimination of water is the thermodynamic driving force.

Mechanism of Action in Mixtures

When used as a dopant or structural unit in a mixture, the 4-(pentyloxy) moiety functions through Van der Waals interactions .

The "Zipper" Model

The C5 chain is flexible. In a nematic phase, it acts as a "solvent" for the rigid cores.

  • High Purity Requirement: If the starting aldehyde contains trace 4-hydroxybenzaldehyde (unreacted precursor), it introduces H-bonding sites.

  • Consequence: H-bonding disrupts the parallel alignment of the nematic director (

    
    ), causing phase separation  or increased viscosity.
    
  • Quality Control: The this compound must be >99% pure (GC-MS) to ensure the alkoxy tail functions purely as a steric spacer, not a hydrogen bond donor.

Phase Transition Logic (Graphviz)

PhaseBehavior Crystalline Crystalline Solid (Highly Ordered) Smectic Smectic Phase (Layered + Orientational Order) Crystalline->Smectic Heating Nematic Nematic Phase (Orientational Order Only) Smectic->Nematic Heating Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic T(NI) Clearing Point C5_Effect C5 Chain Effect: Disrupts Layering -> Favors Nematic C5_Effect->Smectic Destabilizes C5_Effect->Nematic Stabilizes Range

Figure 2: Impact of the C5 alkoxy chain on phase thermodynamics. The odd-numbered chain destabilizes the smectic layers, promoting the desired Nematic phase for display applications.

References

  • Synthesis and Mesomorphic Properties of Schiff Base Liquid Crystals. Source: National Institutes of Health (NIH) / PubMed Context: Detailed protocols on alkylation of 4-hydroxybenzaldehyde and subsequent condensation. URL:[Link]

  • Benzaldehyde, 4-(pentyloxy)- Physical Data. Source: NIST Chemistry WebBook, SRD 69 Context: IR spectra and phase change data for the pure aldehyde precursor. URL:[Link]

  • Liquid crystals based on semiperfluorinated imines: A comparative study. Source: Journal of Materials Chemistry (RSC) Context: Comparison of alkyl vs. alkoxy substituents in imine-based LCs. URL:[Link]

Sources

cross-validation of analytical methods for 4-(pentyloxy)benzaldehyde characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of liquid crystals and pharmaceutical intermediates, 4-(pentyloxy)benzaldehyde (POBA) serves as a critical building block. However, its characterization presents a classic analytical paradox: the method most commonly used for rapid screening (GC-MS) often masks the compound's primary degradation pathway—oxidation to 4-(pentyloxy)benzoic acid.

This guide moves beyond standard monographs to establish a cross-validated analytical framework . We compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-PDA), and Quantitative Nuclear Magnetic Resonance (qNMR). The goal is not just to list methods, but to define a logic flow that ensures the "purity" on your Certificate of Analysis (CoA) reflects chemical reality, not just detector limitations.

Physicochemical Context & Degradation Logic

Before selecting a method, we must understand the analyte's behavior.

  • Target: this compound (CAS: 5736-91-4)[1]

  • Critical Impurity: 4-(pentyloxy)benzoic acid (Auto-oxidation product).

  • Analytical Challenge: The carboxylic acid impurity has a high boiling point and high polarity. In GC, it often adsorbs to the inlet liner or column, leading to peak tailing or complete loss of detection, falsely inflating the apparent purity of the aldehyde.

Method 1: GC-MS (The Screening Workhorse)

Role: Rapid identification of volatile impurities (e.g., alkyl halides from synthesis) and solvent residuals. Limitation: "The Acid Blind Spot."

Protocol Design
  • Column: Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µm film.

  • Inlet: Split mode (50:1) at 250°C. Note: High split ratio prevents column overload, but inlet liners must be deactivated (silanized) to minimize acid adsorption.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

Senior Scientist Insight

"I have observed numerous batches of POBA where GC-MS indicated 99.5% purity, while HPLC later revealed 3% acid content. The acid either stays in the injector or elutes as a broad, unrecognizable hump. Do not rely on GC-FID/MS for shelf-life stability studies of this aldehyde. "

Method 2: HPLC-PDA (The Quantitative Standard)

Role: Accurate quantification of the aldehyde and its non-volatile acid oxidation product. Validation Focus: Specificity and Linearity (ICH Q2).

Protocol Design
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the benzoic acid, sharpening the peak).

    • B: Acetonitrile.

  • Gradient: 40% B (0-2 min) → 95% B (15 min) → Hold (5 min).

  • Detection: PDA at 270 nm (max absorption) and 210 nm (universal).

Experimental Data: Linearity & Range
ParameterThis compound4-(pentyloxy)benzoic acid (Impurity)
Linearity Range 10 – 500 µg/mL0.5 – 50 µg/mL
Regression (

)
> 0.9995> 0.9990
LOD (S/N > 3) 0.05 µg/mL0.10 µg/mL
Retention Time ~8.4 min~4.2 min
Senior Scientist Insight

"The use of an acidic modifier (Formic or Phosphoric acid) is non-negotiable. Without it, the 4-(pentyloxy)benzoic acid impurity will tail severely or elute in the void volume, making it invisible to integration."

Method 3: qNMR (The Structural Umpire)

Role: Absolute purity determination without reference standards (Mass Balance). Advantage: Eliminates "Relative Response Factor" (RRF) bias inherent in UV detection.

Protocol Design
  • Solvent: DMSO-

    
     (Ensures solubility of both aldehyde and acid).
    
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30s (to ensure full relaxation of aldehyde protons).
    
Key Diagnostic Signals
  • Aldehyde Proton: Singlet at ~9.8 ppm. Integration gives the molar amount of POBA.

  • Aromatic Protons: Two doublets (AA'BB' system) in the 7.0–8.0 ppm range.

  • Acid Impurity: Look for the disappearance of the 9.8 ppm signal and shifts in the aromatic region.

Cross-Validation Matrix

The following table summarizes how the methods compare when analyzing a "aged" sample of this compound.

FeatureGC-MSHPLC-PDAqNMR (

H)
Reported Purity 99.2% (False High)96.5% (Accurate)96.4% (Absolute)
Acid Detection Poor (Not detected)Excellent (Distinct peak)Excellent (Shifted aromatics)
Solvent Residuals ExcellentPoorGood
Primary Use Synthesis monitoring (Volatiles)Final Product Release (Purity)Reference Standard Calibration

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing POBA, distinguishing between routine screening and definitive validation.

AnalyticalWorkflow Start Crude this compound Screening Step 1: Volatility Screening (GC-MS) Start->Screening Decision Is Purity > 98%? Screening->Decision Result_Volatile Detects: Solvents & Alkyl Halides Screening->Result_Volatile Path_HighPurity Step 2: Quantitative Purity (HPLC-PDA) Decision->Path_HighPurity Yes (Proceed to CoA) Path_LowPurity Recrystallization / Purification Decision->Path_LowPurity No (Impurity Found) Validation Step 3: Cross-Validation (qNMR) Path_HighPurity->Validation For Reference Standards Result_Acid Detects: Oxidative Degradation (Benzoic Acid Impurity) Path_HighPurity->Result_Acid Path_LowPurity->Start Re-analyze

Figure 1: Analytical decision matrix for this compound. Note the divergence between volatile screening (GC) and oxidative stability checks (HPLC).

References & Validated Sources

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • NIST Chemistry WebBook. Benzaldehyde, 4-(pentyloxy)- Spectral Data. National Institute of Standards and Technology.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] (Contextual grounding for qNMR as an absolute method).

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for acidic mobile phase selection for carboxylic acids).

Sources

Safety Operating Guide

4-(Pentyloxy)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identity Verification & Scope

Advisory: Before initiating disposal, verify the Chemical Abstract Service (CAS) registry number on your specific reagent bottle.

  • Target Chemical: 4-(Pentyloxy)benzaldehyde[1][2]

  • Common CAS: 5736-91-4[1][2]

  • Note on CAS 5736-94-7: This CAS is frequently associated with the structural analog 4-(Hexyloxy)benzaldehyde .[3][4]

  • Operational Impact: Due to the structural homology (homologous series of alkoxybenzaldehydes), the safety, reactivity, and disposal protocols described below apply strictly to both compounds. Both are lipophilic organic aldehydes requiring identical waste stream management.

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the "enemy"—specifically, how the chemical behaves when stressed. This compound is not a P-listed (acutely toxic) waste, but its aldehyde functionality dictates specific segregation rules to prevent "trash can chemistry" (unintended reactions in the waste container).

Physicochemical Properties Table
PropertyValue / CharacteristicOperational Implication
Physical State Clear to pale yellow liquidRequires leak-proof secondary containment.
Flash Point >110°C (Estimated)Combustible , but not Flammable (Class IIIB). High energy required for incineration.
Water Solubility Negligible (Lipophilic tail)Do NOT dilute with water. It will form a biphasic layer, complicating treatment.
Reactivity Aldehyde group (-CHO)Susceptible to auto-oxidation to carboxylic acid; incompatible with strong oxidizers and strong bases.
GHS Classification Skin Irrit. 2, Eye Irrit. 2Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Environmental Aquatic ToxicityZero-discharge policy. Strictly prohibited from sink/drain disposal.

Pre-Disposal: Segregation & Causality

The Core Directive: Never treat chemical waste as a passive storage issue. It is an active chemical system.

1. Oxidizer Segregation (Crucial):

  • Protocol: Do not mix this compound waste with strong oxidizers (e.g., Nitric acid, Peroxides, Permanganates).

  • Causality: Aldehydes act as reducing agents. Mixing with oxidizers drives a redox reaction that can be highly exothermic, potentially pressurizing the waste container or causing ignition.

2. Base Segregation:

  • Protocol: Keep away from strong bases (NaOH, KOH).

  • Causality: In the presence of strong bases, aldehydes can undergo the Cannizzaro reaction (disproportionation) or aldol condensations, generating heat and viscous polymers that clog disposal lines.

Disposal Workflow: The Decision Matrix

The following protocol ensures compliance with EPA RCRA guidelines (40 CFR 261) and standard laboratory safety practices.

Step 1: Characterize the Waste Stream

Is the material pure, in solution, or solid debris (contaminated wipes)?

Step 2: Containerization
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? Amber glass prevents UV-catalyzed auto-oxidation of the aldehyde. HDPE is resistant to the organic solvents typically used to dissolve it.

  • Headspace: Leave 10% headspace to allow for thermal expansion.

Step 3: Solubilization (For Pure Liquids)
  • Protocol: If the liquid is viscous or small in volume, dissolve it in a compatible combustible solvent (e.g., Acetone, Ethanol) before adding to the waste stream.

  • Reasoning: Commercial incinerators rely on high-BTU liquid feeds. Dissolving the aldehyde ensures a homogeneous burn and prevents "pockets" of unreacted material.

Step 4: Labeling
  • Standard: Label as "Non-Regulated Chemical Waste" (unless mixed with regulated solvents).

  • Constituents: Explicitly list "this compound" and the solvent used.

  • Hazard Check: Mark "Irritant" and "Combustible."

Step 5: Final Destruction
  • Method: High-Temperature Incineration with Afterburner and Scrubber.

  • Mechanism: Complete oxidation converts the carbon chain to CO₂ and H₂O. The scrubber neutralizes any potential acidic byproducts.

Visualized Operational Workflow

The following diagram illustrates the logical flow for disposing of this compound, ensuring no cross-contamination or safety gaps.

DisposalWorkflow Start Waste Generation This compound Decision Physical State? Start->Decision LiquidPure Pure Liquid Decision->LiquidPure LiquidSol In Solution Decision->LiquidSol Solid Solid Debris (Wipes/Gloves) Decision->Solid Dilution Dissolve in Combustible Solvent (Acetone/EtOH) LiquidPure->Dilution Viscosity Control Segregation SEGREGATION CHECK: No Oxidizers or Bases LiquidSol->Segregation Container Containerize: HDPE or Amber Glass Solid->Container Double Bag/Bin Dilution->Segregation Segregation->Container Label Labeling: 'Contains Aldehydes' 'Combustible' Container->Label Disposal FINAL DISPOSAL: High-Temp Incineration Label->Disposal

Figure 1: Decision tree for the safe segregation and disposal of alkoxybenzaldehyde waste.

Emergency Response: Spill Management

If a spill occurs during transfer or disposal:

  • Evacuate & Ventilate: Although vapor pressure is low, heating or large surface areas can generate irritating fumes.

  • PPE: Wear nitrile gloves and safety goggles.

  • Containment: Do NOT wash down the drain.[5][6] This compound is toxic to aquatic life.[6][7]

  • Absorb: Use an inert absorbent (vermiculite or sand).

    • Avoid: Do not use paper towels if the spill is mixed with oxidizers (fire risk).

  • Disposal of Spill Debris: Treat the absorbent material as solid chemical waste (see workflow above).

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 79633, 4-Pentyloxybenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentyloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Pentyloxy)benzaldehyde

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